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(1S)-1-(4-Bromophenyl)-2-methylpropylamine Documentation Hub

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  • Product: (1S)-1-(4-Bromophenyl)-2-methylpropylamine
  • CAS: 1213163-28-0

Core Science & Biosynthesis

Foundational

The Architectural and Synthetic Paradigm of (1S)-1-(4-Bromophenyl)-2-methylpropylamine: A Technical Whitepaper

Executive Summary Chiral primary amines are the structural cornerstone of modern pharmacophore design, featured in over 40% of small-molecule active pharmaceutical ingredients (APIs). Among these, (1S)-1-(4-Bromophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral primary amines are the structural cornerstone of modern pharmacophore design, featured in over 40% of small-molecule active pharmaceutical ingredients (APIs). Among these, (1S)-1-(4-Bromophenyl)-2-methylpropylamine (systematically known as (1S)-1-(4-bromophenyl)-2-methylpropan-1-amine) represents a highly specialized, high-value chiral building block. Characterized by a sterically demanding isopropyl group and a heavy halogen substituent, this molecule presents unique challenges in enantioselective synthesis and offers distinct advantages in receptor binding and metabolic stability.

This whitepaper provides an in-depth technical analysis of its molecular architecture, synthetic methodologies, and analytical validation protocols, designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of (1S)-1-(4-Bromophenyl)-2-methylpropylamine lies in its dense steric environment around the chiral center (C1). The molecule consists of a propylamine backbone where the C1 position is substituted with both a primary amine and a para-bromophenyl ring. The C2 position bears a methyl group, effectively creating an isopropyl moiety directly adjacent to the chiral center.

This dense packing requires precise synthetic control but yields a highly stable pharmacophore. The physicochemical properties of both the free base and its commonly utilized hydrochloride salt are summarized below.

Table 1: Physicochemical Properties
PropertyValue / Specification
IUPAC Name (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine
CAS Number (HCl Salt) 1391414-33-7
Molecular Formula C₁₀H₁₄BrN (Free Base) / C₁₀H₁₅BrClN (HCl Salt)
Molecular Weight 228.13 g/mol (Free Base) / 264.59 g/mol (HCl Salt)
Topological Polar Surface Area 26.02 Ų
LogP (Predicted) ~3.52
Physical State Solid (Hydrochloride typically presents as a white/off-white crystalline powder)

The Stereochemical Imperative & Pharmacophore Utility

In drug development, the 3D spatial orientation of functional groups dictates receptor affinity and pharmacokinetic viability. The (1S) configuration is not arbitrary; it serves as a highly specific spatial vector.

  • Steric Shielding (Causality): The bulky isopropyl group acts as a steric shield. When incorporated into an API, this bulk prevents rapid metabolic deamination by monoamine oxidase (MAO) enzymes, significantly extending the drug's biological half-life.

  • Halogen Bonding: The 4-bromophenyl group is highly lipophilic and participates in halogen bonding—a highly directional, non-covalent interaction critical for anchoring the molecule within the hydrophobic pockets of target proteins (e.g., kinases or GPCRs).

  • Cross-Coupling Handle: From a synthetic perspective, the bromine atom serves as an ideal handle for late-stage functionalization via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Pharmacophore_Map Target Target Receptor / Enzyme (Hydrophobic Pocket & Hinge Region) P1 4-Bromophenyl Ring Halogen Bonding & Hydrophobic Interaction P1->Target Halogen Bond P2 Chiral Center (1S) Spatial Vectoring P2->P1 P3 Primary Amine (-NH2) Hydrogen Bond Donor P2->P3 P4 Isopropyl Group Steric Shielding P2->P4 P3->Target Salt Bridge / H-Bond P4->Target Van der Waals

Fig 1. Pharmacophore mapping and receptor interaction vectors of the (1S)-enantiomer.

Enantioselective Synthesis Methodologies

Synthesizing bulky chiral amines from prochiral ketones (e.g., 1-(4-bromophenyl)-2-methylpropan-1-one) is notoriously difficult due to extreme steric congestion. Two primary methodologies have proven effective:

A. Biocatalytic Transamination

Wild-type ω-transaminases (ω-TAs) typically fail to accommodate bulky ketones due to active-site spatial constraints. However, structure-guided protein engineering (e.g., utilizing mutants of Bacillus megaterium or Arthrobacter sp.) has expanded the binding pocket.

  • Mechanistic Causality: Engineered ω-TAs utilize Pyridoxal 5'-phosphate (PLP) as a cofactor. By supplying an excess of a sacrificial amine donor (like isopropylamine), the thermodynamic equilibrium is forced toward the amination of the bulky ketone, yielding the (1S)-amine with >99% enantiomeric excess (ee) without the use of heavy metals [1].

B. Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA)

Direct Asymmetric Reductive Amination (DARA) utilizes Iridium (Ir) or Ruthenium (Ru) precursors complexed with chiral phosphoramidite ligands.

  • Mechanistic Causality: The chiral ligand creates a sterically demanding asymmetric environment around the metal center. During the transition state, hydride transfer to the imine intermediate is restricted to a single face (the re-face or si-face, depending on the ligand), ensuring absolute stereocontrol and high yields of the (1S) enantiomer [2][4].

Synthesis_Workflow A Prochiral Ketone 1-(4-Bromophenyl)-2-methylpropan-1-one B Asymmetric Reductive Amination (Ir-Catalyst or ω-TA) A->B NH3 Donor / H2 C (1S)-Chiral Amine Free Base B->C Enantioselective Induction D Salt Formation Anhydrous HCl C->D Stabilization E (1S)-Amine HCl Salt >99% ee D->E Crystallization

Fig 2. Enantioselective synthesis workflow for (1S)-1-(4-Bromophenyl)-2-methylpropylamine.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the DARA methodology with built-in validation checkpoints.

Protocol 1: Iridium-Catalyzed DARA Synthesis
  • Catalyst Activation: In an argon-filled glovebox, charge a high-pressure Schlenk tube with [Ir(COD)Cl]₂ (0.5 mol%) and a chiral phosphoramidite ligand (1.1 mol%). Add anhydrous dichloromethane (DCM) and stir for 30 minutes.

    • Causality: Pre-stirring allows for complete ligand exchange and formation of the active monomeric Ir-catalyst complex before substrate introduction.

  • Substrate Addition: Add 1-(4-bromophenyl)-2-methylpropan-1-one (1.0 equiv) and ammonium acetate (5.0 equiv) as the amine source.

  • Hydrogenation: Pressurize the reactor with H₂ gas (50 atm) and stir at 50°C for 24 hours.

    • Causality: High H₂ pressure is mandatory to overcome the high activation energy barrier caused by the steric hindrance of the adjacent isopropyl group during the hydride addition step.

  • Salt Formation: Post-workup, dissolve the purified free base in anhydrous diethyl ether. Slowly add 2M HCl in ether dropwise at 0°C.

    • Validation Checkpoint: Anhydrous HCl must be used. Aqueous HCl can lead to solvation-induced micro-racemization or oiling out. A rapid, white crystalline precipitate confirms successful salt formation.

Protocol 2: Chiral Purity Determination via HPLC
  • Column Selection: Daicel Chiralcel OD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

    • Causality: The addition of 0.1% DEA is critical. It suppresses secondary hydrogen-bonding interactions between the highly basic primary amine and residual free silanols on the silica stationary phase, preventing severe peak tailing and ensuring accurate integration of the enantiomeric ratio.

  • Detection: UV at 220 nm. Flow rate: 1.0 mL/min.

    • Validation Checkpoint: If the calculated ee is <99.0%, perform a classical chiral resolution step by recrystallizing the free base with (D)-(-)-tartaric acid in boiling methanol before proceeding to API synthesis.

Analytical Characterization Metrics

Rigorous analytical validation is required to confirm both the chemical purity and the absolute (1S) configuration of the synthesized batch.

Table 2: Analytical Validation Metrics
ParameterSpecification / Methodology
Chiral Purity (ee) >99.0% (via Chiral HPLC, baseline resolution required)
Chemical Purity >98.0% (via LC-MS and UV 220 nm)
Absolute Configuration Confirmed via ¹H-NMR derivatization using (R)-(-)-α-Methoxyphenylacetic acid (Mosher's Acid)
Mass Spectrometry (ESI+) m/z 228.0 / 230.0 (Distinct 1:1 isotopic ratio confirming the presence of ¹⁹Br/⁸¹Br)

Conclusion

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a structurally sophisticated chiral building block. Its successful integration into drug discovery pipelines relies on a deep understanding of its steric environment. By employing advanced biocatalytic or transition-metal-catalyzed reductive aminations, researchers can achieve the requisite enantiopurity. Furthermore, its unique combination of an isopropyl steric shield and a bromophenyl cross-coupling handle makes it an invaluable asset in the synthesis of next-generation targeted therapeutics.

References

  • Sequence-Guided Redesign of an Omega-Transaminase from Bacillus megaterium for the Asymmetric Synthesis of Chiral Amines ChemBioChem (Wiley-VCH GmbH) URL:[Link]

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination ACS Catalysis (American Chemical Society) URL:[Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Nature Communications (Nature Portfolio) URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1S)-1-(4-Bromophenyl)-2-methylpropylamine

Executive Summary (1S)-1-(4-Bromophenyl)-2-methylpropylamine is a highly versatile, bifunctional chiral building block widely utilized in fragment-based drug discovery and complex organic synthesis. Featuring a stereodef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a highly versatile, bifunctional chiral building block widely utilized in fragment-based drug discovery and complex organic synthesis. Featuring a stereodefined benzylic amine, a sterically demanding isopropyl group, and a para-substituted aryl halide, this scaffold offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for its asymmetric synthesis and late-stage functionalization.

Structural Identity & Conformational Dynamics

The nomenclature of this compound—often referred to interchangeably as (1S)-1-(4-bromophenyl)-2-methylpropan-1-amine—can occasionally obscure its exact topology.

  • Core Scaffold: The parent chain is a propan-1-amine. The C1 position is substituted with a 4-bromophenyl ring, while the C2 position bears a methyl group.

  • Steric Environment: Consequently, the C1 chiral center is directly attached to an isopropyl group (-CH(CH3)2). This bulky aliphatic group heavily influences the conformational landscape, restricting rotation around the C1-C(Aryl) bond and providing exceptional facial shielding during stereoselective transformations.

  • Orthogonal Handles: The primary amine allows for standard nucleophilic derivatization (amide coupling, reductive amination), while the para-bromo substituent serves as an electrophilic handle for transition-metal-catalyzed cross-coupling. Because the bulky chiral center is situated para to the bromide, steric hindrance at the cross-coupling site is minimized, ensuring rapid oxidative addition kinetics.

Physicochemical Properties & ADME Implications

Understanding the physicochemical baseline of the compound is critical for predicting its behavior in biological systems and formulation matrices. The data below summarizes the properties of both the free base and the highly stable hydrochloride salt[1][2][3].

PropertyValue (Free Base)Value (HCl Salt)Pharmacokinetic / Synthetic Implication
CAS Number N/A1391414-33-7 (1S) 233608-09-8 (Racemic)Identifies the specific stereoisomeric salt forms[2][3].
Molecular Formula C₁₀H₁₄BrNC₁₀H₁₅BrClNHalogenation provides metabolic stability.
Molecular Weight 228.13 g/mol 264.59 g/mol Low MW makes it an ideal fragment (Rule of 3 compliant)[1][2].
LogP ~3.52N/AHighly lipophilic; favors lipid bilayer penetration[2].
Topological Polar Surface Area 26.02 Ų26.02 ŲOptimal TPSA for blood-brain barrier (BBB) traversal[2].
Boiling Point (Predicted) 284.8 ± 15.0 °CN/AIndicates low volatility; stable under standard conditions[1].
Density (Predicted) 1.294 ± 0.06 g/cm³N/ARelevant for volumetric scaling in process chemistry[1].

Reactivity Landscape

The compound's dual functionality allows for divergent synthetic pathways. The primary amine can be engaged in nucleophilic attacks, while the aryl bromide is primed for palladium- or nickel-catalyzed cross-couplings.

ReactivityProfile Core (1S)-1-(4-Bromophenyl)- 2-methylpropylamine Amine Primary Amine (Nucleophile) Core->Amine Aryl Aryl Bromide (Electrophile) Core->Aryl Amide Amide Coupling (HATU/DIPEA) Amine->Amide RedAm Reductive Amination (NaBH(OAc)3) Amine->RedAm Suzuki Suzuki Coupling (Pd-Catalyzed) Aryl->Suzuki Buchwald Buchwald-Hartwig Amination Aryl->Buchwald

Caption: Divergent reactivity pathways of the bifunctional chiral scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes the mechanistic rationale for reagent selection and built-in analytical checkpoints.

Protocol A: Asymmetric Synthesis via Ellman’s Auxiliary

The most robust method for synthesizing the (1S)-enantiomer involves the use of (R)-tert-butanesulfinamide (Ellman's auxiliary).

SynthesisWorkflow Ketone 4-Bromo- isobutyrophenone Imine Chiral Imine Intermediate Ketone->Imine (R)-t-BuSONH2 Ti(OEt)4 Sulfinamide Sulfinamide Intermediate Imine->Sulfinamide NaBH4, -48°C Diastereoselective Product (1S)-Amine Hydrochloride Sulfinamide->Product HCl/MeOH Deprotection

Caption: Asymmetric synthesis workflow utilizing Ellman's auxiliary for stereocontrol.

Step 1: Imine Condensation

  • Procedure: Dissolve 4-bromo-isobutyrophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the sterically hindered ketone and as a water scavenger to drive the condensation equilibrium forward.

  • Validation Checkpoint 1: Quench a 10 µL aliquot in MeCN/H₂O. LC-MS must show the complete disappearance of the ketone and the appearance of the imine mass ([M+H]⁺ m/z ~330.0/332.0 doublet).

Step 2: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -48 °C. Add NaBH₄ (3.0 eq) in portions. Stir for 4 hours, maintaining the temperature.

  • Causality: NaBH₄ is chosen over stronger reducing agents (like LiAlH₄) to prevent over-reduction and tolerate the aryl bromide moiety. The -48 °C temperature rigidifies the transition state. The bulky tert-butyl group of the sulfinamide effectively shields the Re-face of the imine, forcing hydride attack from the Si-face to yield the (S)-configuration at the new carbon center.

  • Validation Checkpoint 2: LC-MS analysis of the crude mixture should reveal the reduced sulfinamide. Look for the characteristic 1:1 isotopic doublet at m/z 332.0/334.0 ([M+H]⁺), indicative of the mono-brominated species.

Step 3: Deprotection

  • Procedure: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude intermediate in MeOH and add 4M HCl in dioxane (3.0 eq). Stir for 2 hours at room temperature. Precipitate the product using diethyl ether.

  • Causality: Acidic methanolysis selectively cleaves the sulfinyl group without epimerizing the chiral center, directly yielding the highly stable hydrochloride salt.

  • Validation Checkpoint 3: Chiral HPLC analysis (e.g., Chiralpak AD-H column) must confirm an enantiomeric excess (ee) of >98%.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage functionalization of the aryl bromide while preserving the integrity of the chiral amine.

Step 1: Reaction Assembly

  • Procedure: In a Schlenk tube, combine (1S)-1-(4-Bromophenyl)-2-methylpropylamine HCl (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq). Degas and backfill with N₂ three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: Pd(dppf)Cl₂ is strictly selected because the bidentate dppf ligand enforces a large bite angle (~99°). This accelerates the reductive elimination step, which is often the rate-limiting hurdle in cross-coupling. K₂CO₃ is utilized as a mild base to activate the boronic acid (forming the reactive boronate species) without causing racemization of the benzylic chiral center.

  • Validation Checkpoint 1: Visual confirmation—the reaction should transition from a reddish-orange suspension to a dark, homogeneous mixture upon heating.

Step 2: Heating & Workup

  • Procedure: Heat the mixture at 90 °C for 12 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc.

  • Validation Checkpoint 2: TLC (DCM:MeOH 9:1 with ninhydrin stain) should show a new, UV-active spot with a lower Rf than the starting bromide. LC-MS must confirm the exact mass of the cross-coupled biaryl product.

Conclusion

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a structurally privileged scaffold. Its unique combination of a bulky isopropyl group, a stereodefined benzylic amine, and a reactive aryl bromide makes it an invaluable asset in modern medicinal chemistry. By adhering to the mechanistically grounded, self-validating protocols outlined in this guide, researchers can ensure high-fidelity asymmetric synthesis and efficient downstream functionalization.

References

  • ChemicalBook.1-(4-bromophenyl)-2-methylpropan-1-amine Property. Retrieved March 10, 2026.
  • ChemScene.1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride. Retrieved March 10, 2026.
  • CymitQuimica.(1S)-1-(4-BROMOPHENYL)-2-METHYLPROPYLAMINE HYDROCHLORIDE. Retrieved March 10, 2026.

Sources

Foundational

Comprehensive Technical Guide on (1S)-1-(4-Bromophenyl)-2-methylpropylamine: Physicochemical Profiling and Synthetic Applications

Executive Summary (1S)-1-(4-Bromophenyl)-2-methylpropylamine is a highly specialized chiral primary amine that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a highly specialized chiral primary amine that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The molecule features two highly functional domains: a 4-bromophenyl group that acts as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling, and a sterically demanding chiral isopropyl-substituted amine center that dictates the three-dimensional conformation of derived pharmacophores.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, modern biocatalytic synthesis, and the rigorous analytical protocols required to validate its enantiomeric purity.

Physicochemical Properties & Structural Analysis

Understanding the fundamental properties of this compound is the first step in successful assay design and synthetic planning. The compound is rarely utilized in its free base form for long-term storage; it is almost exclusively synthesized and supplied as a hydrochloride (HCl) salt [1].

Causality in Salt Selection: Primary amines with this molecular weight are typically viscous oils at room temperature. In their free base form, they are highly susceptible to aerial oxidation and can react with atmospheric carbon dioxide to form carbamates. Conversion to the hydrochloride salt yields a highly stable, crystalline solid. This not only prevents degradation but also ensures precise stoichiometric weighing and enhances solubility in polar protic solvents during early-stage synthetic workflows.

Table 1: Core Physicochemical Properties
PropertyFree BaseHydrochloride (HCl) Salt
Chemical Name (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine HCl
CAS Number N/A (Often generated in situ)233608-09-8
Molecular Formula C₁₀H₁₄BrNC₁₀H₁₅BrClN
Molecular Weight 228.13 g/mol 264.59 g/mol
Physical State Pale yellow to colorless oilWhite to off-white crystalline solid
Key Structural Features 4-Bromo substituent; Chiral center at C1; Isopropyl group at C2Protonated primary amine; Chloride counterion

Biocatalytic Asymmetric Synthesis

While classical resolution of racemic amines via diastereomeric salt formation (e.g., using chiral tartaric acid) is historically common, it is inherently limited to a maximum theoretical yield of 50%. Modern pharmaceutical development heavily favors the direct asymmetric synthesis of the (1S)-amine utilizing engineered ω-transaminases (ω-TAs) [2].

Causality in Biocatalysis: ω-Transaminases catalyze the direct asymmetric reductive amination of the prochiral ketone (1-(4-bromophenyl)-2-methylpropan-1-one). By utilizing an (S)-selective ω-TA, the reaction bypasses the yield limitations of kinetic resolution, allowing for up to 100% theoretical yield. Isopropylamine is frequently employed as a sacrificial amine donor. Because the reaction is an equilibrium process, the continuous removal of the acetone byproduct is utilized to drive the thermodynamic equilibrium entirely toward the target (1S)-amine.

G A Prochiral Ketone 1-(4-Bromophenyl)-2-methylpropan-1-one B (S)-ω-Transaminase Biocatalyst A->B Substrate Binding D (1S)-1-(4-Bromophenyl)-2-methylpropylamine Target API Intermediate B->D Stereoselective Reduction E Byproduct (Acetone - Removed) B->E Equilibrium Shift C Amine Donor (Isopropylamine) C->B Amine Transfer

Asymmetric transamination pathway for (1S)-amine synthesis.

Analytical Characterization: Enantiomeric Excess (ee) Determination

The pharmacological efficacy of chiral drugs is heavily dependent on enantiomeric purity. Direct enantioseparation using High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) is the industry standard [3].

Table 2: Chiral HPLC Method Parameters
ParameterSpecification / Condition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose-based CSP)
Mobile Phase Hexane : Isopropanol (90:10 v/v) + 0.1% DEA
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 254 nm
Column Temperature 25°C
Step-by-Step Methodology: Self-Validating Chiral HPLC Protocol

Step 1: Sample Preparation (Free-Basing)

  • Action: Dissolve 10 mg of the amine hydrochloride salt in 1 mL of dichloromethane (DCM). Add 1 mL of 1M aqueous NaOH. Vortex for 2 minutes, extract the organic layer, dry over anhydrous Na₂SO₄, filter, and dilute to 1 mg/mL with HPLC-grade hexane.

  • Causality: Injecting the HCl salt directly onto a normal-phase chiral column introduces acidic counterions that degrade the stationary phase and cause severe peak tailing. Free-basing ensures sharp, symmetrical peaks for accurate integration.

Step 2: System Suitability (The Self-Validation Step)

  • Action: Inject a 1 mg/mL solution of the racemic 1-(4-Bromophenyl)-2-methylpropylamine under the established chromatographic conditions.

  • Causality: This step establishes a self-validating loop. It proves that the column and mobile phase can successfully resolve the (1S) and (1R) enantiomers (baseline resolution, Rs > 1.5). If the racemate yields a single merged peak, the system is currently blind to chirality, and any subsequent "100% ee" result on the chiral sample would be a false positive.

Step 3: Chromatographic Separation

  • Action: Inject 10 µL of the prepared (1S)-amine sample. Run the isocratic elution.

  • Causality: The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a silanol-masking agent. It suppresses secondary ionic interactions between the basic primary amine and the silica support of the column, preventing peak broadening that could obscure trace enantiomeric impurities.

Step 4: Data Acquisition and Calculation

  • Action: Monitor UV absorbance at 254 nm and calculate the enantiomeric excess using the formula: %ee =[(Area 1S - Area 1R) / (Area 1S + Area 1R)] × 100.

HPLC_Workflow A Sample Prep Free Basing of HCl Salt B System Suitability Inject Racemic Standard A->B Proceed if Prep OK C Chiral HPLC Injection Polysaccharide CSP B->C Validates Resolution D UV Detection 254 nm Monitoring C->D Elution Profile E Data Analysis Calculate %ee D->E Chromatogram

Self-validating chiral HPLC workflow for enantiomeric purity.

Applications in Drug Development

The structural architecture of (1S)-1-(4-Bromophenyl)-2-methylpropylamine makes it a highly privileged scaffold in medicinal chemistry:

  • Cross-Coupling Handle: The para-bromo substituent is a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to rapidly elaborate the phenyl ring into complex biaryl systems, which are ubiquitous motifs in modern kinase inhibitors.

  • Conformational Locking: The bulky isopropyl group adjacent to the chiral amine center restricts the rotational degrees of freedom of the resulting API. When this amine is coupled with a carboxylic acid to form an amide linkage, the steric bulk forces the molecule into a specific bioactive conformation, drastically reducing off-target binding and enhancing target affinity.

References

  • MDPI. "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines." Catalysts / International Journal of Molecular Sciences. Available at: [Link]

Exploratory

Enantioselective Synthesis of (1S)-1-(4-Bromophenyl)-2-methylpropylamine: A Technical Guide

Introduction & Strategic Rationale (1S)-1-(4-Bromophenyl)-2-methylpropylamine is a highly valuable chiral primary amine in medicinal chemistry and drug development. The 4-bromoaryl moiety serves as an orthogonal handle f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a highly valuable chiral primary amine in medicinal chemistry and drug development. The 4-bromoaryl moiety serves as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), while the isopropyl group provides critical steric bulk often required in pharmacophore optimization to enhance target binding or metabolic stability.

While biocatalytic approaches (such as the use of engineered


-transaminases) are excellent for industrial-scale manufacturing, they require extensive enzyme screening and optimization for bulky ketone substrates. For discovery and preclinical development, the Ellman sulfinamide auxiliary  approach remains the gold standard . It offers predictable stereocontrol, utilizes commercially available reagents, and proceeds with high diastereomeric ratios (dr) without the need for specialized anaerobic or high-pressure hydrogenation equipment.

Mechanistic Causality: The E-E-A-T Framework

The synthesis relies on a three-stage self-validating system where each step's success can be independently verified before proceeding. Understanding the causality behind the reagent choices is critical for troubleshooting and scale-up.

Imine Condensation

The condensation of 4-bromobenzaldehyde with (S)-(-)-tert-butanesulfinamide requires a water scavenger and Lewis acid. Titanium(IV) ethoxide (


) is specifically chosen over weaker Lewis acids (like 

) because it efficiently drives the equilibrium forward by coordinating to the aldehyde oxygen, while simultaneously and irreversibly trapping the generated water as insoluble titanium dioxide (

) species .
Stereoselective Grignard Addition (The Critical Step)

The addition of isopropylmagnesium chloride (


) to the (S)-aldimine is highly dependent on the solvent environment. The stereochemical outcome is dictated by the transition state:
  • Non-Coordinating Solvents (e.g.,

    
    ):  The magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen, forming a rigid, six-membered chair-like cyclic transition state. The bulky tert-butyl group occupies an equatorial position, shielding the Si-face. Consequently, the isopropyl nucleophile attacks from the less hindered Re-face, yielding the (S,S)-diastereomer with exceptional selectivity (>95:5 dr) .
    
  • Coordinating Solvents (e.g., THF): Strong Lewis basic solvents compete for magnesium coordination, disrupting the cyclic transition state. The reaction is forced to proceed via an open transition state, leading to a reversal or significant erosion of diastereoselectivity .

Acidic Deprotection

The N-S bond of the resulting sulfinamide is selectively cleaved using anhydrous HCl in methanol. The tert-butylsulfinyl group is converted to a volatile sulfinate ester (or related byproducts), leaving the robust C-N bond intact and precipitating the product as an enantiopure hydrochloride salt.

Visualizing the Synthetic Logic

Workflow A 4-Bromobenzaldehyde + (S)-t-Bu-Sulfinamide B (S)-Aldimine Intermediate A->B Ti(OEt)4, THF Condensation C (S,S)-Sulfinamide (Diastereomerically Pure) B->C i-PrMgCl, CH2Cl2 Asymmetric Addition D (1S)-1-(4-Bromophenyl)- 2-methylpropylamine C->D HCl / MeOH Deprotection

Overall synthetic workflow for (1S)-1-(4-Bromophenyl)-2-methylpropylamine using Ellman's auxiliary.

Mechanism cluster_0 Non-Coordinating Solvent (CH2Cl2) cluster_1 Coordinating Solvent (THF) Start Grignard Addition to (S)-Aldimine TS1 Closed Cyclic Transition State (Metal Coordination to Sulfinyl Oxygen) Start->TS1 TS2 Open Transition State (Solvent Competes for Metal) Start->TS2 Prod1 Major Product: (S,S)-Diastereomer TS1->Prod1 High dr (>95:5) Prod2 Major Product: (S,R)-Diastereomer TS2->Prod2 Reversed Selectivity

Mechanistic divergence of Grignard addition based on solvent coordinating ability.

Quantitative Data: Solvent Effect on Stereocontrol

The following table summarizes the causal relationship between solvent choice and stereochemical outcome during the Grignard addition step. Data is extrapolated from established Ellman sulfinamide aldimine addition protocols , .

Solvent SystemTransition State ModelMajor DiastereomerDiastereomeric Ratio (dr)Isolated Yield (%)

(Dichloromethane)
Closed Cyclic (Chelated)(S,S)96:488
TolueneClosed Cyclic (Chelated)(S,S)92:885
THF (Tetrahydrofuran)Open (Non-Chelated)(S,R)30:7072

(Diethyl Ether)
Mixed / Partially OpenMixture60:4075

Detailed Experimental Protocols

(Standard safety precautions, including the use of PPE and fume hoods, must be observed. Grignard reagents are moisture-sensitive and pyrophoric.)

Step 1: Synthesis of (S)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 4-bromobenzaldehyde (10.0 mmol, 1.85 g) and (S)-(-)-tert-butanesulfinamide (10.5 mmol, 1.27 g).

  • Solvent & Reagent Addition: Dissolve the mixture in anhydrous THF (50 mL). Add Titanium(IV) ethoxide (

    
    ) (20.0 mmol, 4.56 g, ~4.2 mL) dropwise via syringe at room temperature.
    
  • Reaction: Stir the yellow solution at room temperature for 12–18 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 8:2, UV active).

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous

    
     (50 mL) while stirring vigorously. A white precipitate (
    
    
    
    ) will form immediately. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).
  • Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine (50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure (S)-aldimine as a pale yellow solid.
    
Step 2: Asymmetric Addition of Isopropylmagnesium Chloride
  • Preparation: In a flame-dried 100 mL Schlenk flask under argon, dissolve the (S)-aldimine (5.0 mmol, 1.44 g) in anhydrous

    
     (25 mL).
    
  • Cooling: Cool the solution to -48 °C (using a dry ice/acetonitrile bath) to maximize stereoselectivity while maintaining reagent solubility.

  • Addition: Slowly add isopropylmagnesium chloride (

    
    , 2.0 M in THF, 10.0 mmol, 5.0 mL) dropwise down the side of the flask over 15 minutes. (Note: While the Grignard is supplied in THF, the bulk solvent is 
    
    
    
    , which is sufficient to maintain the chelated transition state).
  • Reaction: Stir the mixture at -48 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL). Extract the aqueous layer with 
    
    
    
    (3 × 20 mL). Combine the organic layers, dry over
    
    
    , and concentrate.
  • Purification: Purify the crude residue by flash chromatography (Hexanes/EtOAc gradient) to isolate the pure (S,S)-sulfinamide. The dr can be verified via

    
     NMR prior to purification.
    
Step 3: Acidic Deprotection to (1S)-1-(4-Bromophenyl)-2-methylpropylamine
  • Preparation: Dissolve the purified (S,S)-sulfinamide (3.0 mmol, 0.99 g) in anhydrous methanol (10 mL).

  • Deprotection: Add a solution of HCl in dioxane (4.0 M, 6.0 mmol, 1.5 mL) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours. The cleavage of the sulfinyl group is rapid and quantitative.

  • Isolation: Concentrate the solution under reduced pressure to remove methanol and volatile byproducts. Triturate the resulting solid with cold diethyl ether (20 mL) to remove any non-polar impurities.

  • Final Product: Filter the white solid and dry under high vacuum to afford (1S)-1-(4-Bromophenyl)-2-methylpropylamine hydrochloride in high enantiomeric purity (>99% ee).

References

  • Title: Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines. Source: Journal of the American Chemical Society URL: [Link]

  • Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Source: Accounts of Chemical Research URL: [Link]

  • Title: Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. Source: The Journal of Organic Chemistry URL: [Link]

Foundational

Potential biological activity of (1S)-1-(4-Bromophenyl)-2-methylpropylamine

Title: In-Depth Technical Guide: Evaluating the Biological Activity and Synthetic Utility of (1S)-1-(4-Bromophenyl)-2-methylpropylamine Executive Summary As a Senior Application Scientist, I frequently encounter chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Evaluating the Biological Activity and Synthetic Utility of (1S)-1-(4-Bromophenyl)-2-methylpropylamine

Executive Summary As a Senior Application Scientist, I frequently encounter chiral building blocks that serve dual roles: as direct pharmacophores and as versatile synthetic intermediates. The compound (1S)-1-(4-Bromophenyl)-2-methylpropylamine (CAS: 1391525-88-4) represents a highly privileged scaffold in modern drug discovery. Structurally, it is an


-isopropylbenzylamine derivative featuring an S-configured chiral center and a para-bromo substituent. This unique architecture makes it a prime candidate for evaluating monoamine transporter modulation and a reactive handle for constructing complex targeted therapeutics, such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This whitepaper provides a comprehensive, logically grounded framework for leveraging this molecule in preclinical drug development, detailing structural rationales, self-validating experimental protocols, and data interpretation strategies.

Structural and Mechanistic Rationale

The biological and synthetic utility of (1S)-1-(4-Bromophenyl)-2-methylpropylamine stems from three distinct structural features:

  • The Primary Amine: Acts as a critical hydrogen bond donor/acceptor in biological targets (e.g., interacting with Aspartate residues in monoamine transporters) and serves as a nucleophile for aza-Michael ligations or amide couplings [1].

  • The

    
    -Isopropyl Group:  The bulky, branched alkyl chain at the benzylic position imposes strict stereochemical constraints. In the context of monoamine transporters (DAT, SERT, NET), this steric bulk prevents the transporter from completing its translocation cycle, effectively locking it in an outward-facing conformation.
    
  • The 4-Bromophenyl Moiety: Biologically, the heavy halogen increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance, and engages in halogen bonding within hydrophobic target pockets. Synthetically, the aryl bromide is an ideal vector for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), enabling the attachment of hinge-binding motifs or E3 ligase ligands [2].

Application 1: Monoamine Transporter Modulation

Given its structural homology to endogenous monoamines and amphetamine derivatives, the


-isopropylbenzylamine scaffold acts as a potent competitive inhibitor of monoamine transporters [3].

DAT_Inhibition Ligand (1S)-1-(4-Bromophenyl) -2-methylpropylamine DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Binding ConformationalChange Conformational Arrest (Outward) DAT->ConformationalChange Steric Blockade Synapse Increased Synaptic Dopamine ConformationalChange->Synapse Inhibits Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Mechanism of DAT inhibition via steric-induced conformational arrest.

Application 2: Scaffold Derivatization for Kinase Inhibitors

The 4-bromo substituent allows for rapid diversification. By employing Buchwald-Hartwig cross-coupling, researchers can append various N-heterocycles to the phenyl ring, generating libraries of potential kinase inhibitors where the chiral amine acts as a solvent-exposed region to improve aqueous solubility and pharmacokinetic profiles.

Workflow Synthesis 1. Scaffold Derivatization (Pd-Catalyzed Cross-Coupling) Purification 2. Chiral Resolution & HPLC Purification Synthesis->Purification Yield > 85% Binding 3. Radioligand Binding Assays (DAT, SERT, NET) Purification->Binding ee > 99% Functional 4. Functional Uptake Assays (Fluorescence-based) Binding->Functional IC50 < 1 µM Data 5. SAR Analysis & Lead Optimization Functional->Data Target Selectivity

High-throughput screening and derivatization workflow for chiral amines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination To utilize the 4-bromo handle without racemizing the sensitive


-chiral center, mild conditions and specific ligands are required.
Causality: We utilize RuPhos as the phosphine ligand because its electron-rich, sterically demanding nature accelerates reductive elimination, preventing competitive 

-hydride elimination that could lead to enamine formation and subsequent racemization of the (1S) center.
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with (1S)-1-(4-Bromophenyl)-2-methylpropylamine (1.0 eq), the desired secondary amine (1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Self-Validation: The use of degassed solvent is critical; any oxygen ingress will oxidize the Pd(0) catalyst, resulting in a black palladium mirror and reaction stalling.

  • Reaction: Heat the mixture at 85°C for 12 hours. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC to confirm the integrity of the (1S) center.

Protocol B: High-Throughput Radioligand Binding Assay (DAT) To evaluate the intrinsic affinity of the scaffold for the dopamine transporter. Causality: We use [3H]WIN35428 as the radioligand because it binds specifically to the outward-facing conformation of DAT, which our bulky


-isopropyl ligand is hypothesized to stabilize.
  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve protein conformation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H]WIN35428, and varying concentrations of the test compound (10 pM to 10 µM).

  • Non-Specific Binding (NSB) Control: Self-Validation: Include wells containing 10 µM mazindol. Any radioactive signal in these wells represents non-specific lipid binding, not DAT binding. This value must be subtracted from all total binding wells to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific filter binding). Read radioactivity using a liquid scintillation counter.

  • Data Analysis: Fit the displacement curve using a one-site competitive binding model to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation

To contextualize the utility of this scaffold, Table 1 outlines its predictive physicochemical properties, while Table 2 presents hypothetical, yet mechanistically sound, Structure-Activity Relationship (SAR) data for monoamine transporter inhibition.

Table 1: Physicochemical Properties & Predictive ADME

PropertyValuePharmacological Implication
Molecular Weight228.13 g/mol Excellent for CNS penetration (Rule of 5 compliant).
cLogP3.6Optimal lipophilicity for BBB crossing.
Topological Polar Surface Area (TPSA)26.02 ŲHighly permeable; minimal efflux liability.
Hydrogen Bond Donors/Acceptors1 / 1Favorable for binding pocket aspartate interactions.

Table 2: Hypothetical SAR Data for Monoamine Transporter Inhibition (Ki, nM)

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
(1S)-1-(4-Bromophenyl)-2-methylpropylamine 45 ± 5120 ± 1585 ± 10
(1R)-1-(4-Bromophenyl)-2-methylpropylamine> 10,000> 10,000> 5,000
(1S)-1-Phenyl-2-methylpropylamine (Des-bromo)850 ± 401,500 ± 200400 ± 50

Analysis: The data clearly demonstrates stereospecificity; the (1R) enantiomer is essentially inactive, validating the spatial requirements of the transporter's binding pocket. Furthermore, the removal of the 4-bromo group (des-bromo analog) results in a significant loss of affinity, confirming the role of halogen bonding and lipophilic interactions in stabilizing the ligand-target complex.

Conclusion

The (1S)-1-(4-Bromophenyl)-2-methylpropylamine scaffold is a highly versatile tool in the medicinal chemist's arsenal. Whether deployed as a direct modulator of neuropharmacological targets or utilized as a synthetic linchpin for advanced therapeutics like PROTACs and kinase inhibitors, its unique combination of stereochemical bulk and cross-coupling reactivity makes it indispensable. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can reliably harness its full biological and synthetic potential.

References

  • Title: Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation Source: Journal of the American Chemical Society URL: [Link][1]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link] [2]

  • Title: Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine Source: Journal of Medicinal Chemistry URL: [Link] [3]

Exploratory

(1S)-1-(4-Bromophenyl)-2-methylpropylamine: Derivatives, Analogs, and Applications in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, chiral benzylic amines serve as privileged scaffolds, dictating the three-dimensional topology required for high-affinity target engagement. (1S)-1-(4-Bromophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, chiral benzylic amines serve as privileged scaffolds, dictating the three-dimensional topology required for high-affinity target engagement. (1S)-1-(4-Bromophenyl)-2-methylpropylamine represents a highly versatile building block in this class. The molecule features two critical domains: a bulky isopropyl group that restricts conformational freedom to lock the molecule into bioactive vectors, and a 4-bromoaryl moiety that acts as an orthogonal handle for transition-metal-catalyzed cross-coupling. This technical guide explores the physicochemical profiling, asymmetric synthesis, derivatization strategies, and pharmacological applications of this core scaffold.

Structural and Physicochemical Profiling

Understanding the baseline properties of the (1S)-amine core is essential for predicting its behavior in downstream synthesis and biological systems. The steric bulk of the 2-methylpropyl (isopropyl) group adjacent to the chiral center significantly influences both the synthetic diastereoselectivity and the final pharmacokinetic profile of its derivatives.

Table 1: Physicochemical Properties of the Core Scaffold [1]

PropertyValue (Free Base)Value (HCl Salt)
Molecular Formula C₁₀H₁₄BrNC₁₀H₁₅BrClN
Molecular Weight 228.13 g/mol 264.59 g/mol
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 Ų
LogP (Predicted) ~3.53N/A (Ionized)
Hydrogen Bond Donors/Acceptors 1 / 12 / 1
Stereochemistry (1S)(1S)

Synthetic Methodology: The Ellman Sulfinamide Approach

The synthesis of enantiopure amines historically relied on classical resolution, which suffers from a maximum 50% theoretical yield. Today, the industry standard for synthesizing (1S)-1-(4-bromophenyl)-2-methylpropylamine relies on Ellman’s sulfinamide chemistry [2].

Causality and Self-Validating Protocol

The following protocol outlines the asymmetric synthesis of the target amine, emphasizing the mechanistic causality behind each reagent and the in-process controls (IPCs) required for a self-validating workflow.

Step 1: Imine Condensation

  • Action: Combine 1-(4-bromophenyl)-2-methylpropan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) and heat to 60 °C.

  • Causality: Ti(OEt)₄ is critical here; it acts as both a Lewis acid to activate the sterically hindered ketone and a desiccant to irreversibly trap the generated water, driving the equilibrium toward the sulfinimine[3].

  • Self-Validation: Monitor via LC-MS. Do not proceed to reduction until ketone consumption is >95%. The sulfinimine intermediate is highly sensitive to hydrolysis; all sampling must be performed under an inert argon atmosphere.

Step 2: Diastereoselective Reduction

  • Action: Cool the reaction mixture to -48 °C. Slowly add Sodium Borohydride (NaBH₄) (3.0 eq).

  • Causality: The low temperature maximizes stereodiscrimination. The bulky tert-butanesulfinyl group sterically shields one face of the imine. This forces the hydride to attack exclusively from the less hindered Re-face, establishing the desired (1S) stereocenter[2].

  • Self-Validation: Quench a 50 µL aliquot with MeOH, extract with EtOAc, and analyze via ¹H NMR. Calculate the diastereomeric excess (de) by integrating the distinct tert-butyl signals of the two diastereomers. Target de must be > 95% before proceeding to cleavage.

Step 3: Auxiliary Cleavage

  • Action: Treat the purified sulfinamide with 4M HCl in 1,4-dioxane at room temperature for 2 hours.

  • Causality: Strictly anhydrous acidic conditions selectively cleave the N-S bond without racemizing the newly formed chiral center, releasing volatile byproducts and precipitating the amine as an HCl salt[4].

  • Self-Validation: Filter the precipitate and analyze via Chiral HPLC to confirm enantiomeric excess (ee > 98%). The complete absence of the tert-butyl singlet (~1.2 ppm) in the ¹H NMR spectrum confirms quantitative cleavage.

G A 1-(4-Bromophenyl) -2-methylpropan-1-one B Chiral Sulfinimine (Ellman Condensation) A->B Ti(OEt)4, (R)-t-BuSONH2 C Diastereoselective Reduction (NaBH4) B->C D (1S)-Amine HCl Salt (Target Core) C->D HCl / Dioxane E Suzuki Coupling (Aryl Extension) D->E Pd Catalyst, R-B(OH)2 F Amide Formation (N-Derivatization) D->F R-COOH, HATU, DIPEA

Caption: Workflow for the asymmetric synthesis and derivatization of the (1S)-amine core.

Derivatization Strategies (The "Analog" Space)

The true utility of (1S)-1-(4-bromophenyl)-2-methylpropylamine lies in its bifunctional nature, allowing divergent synthesis of complex analogs:

  • Palladium-Catalyzed Cross-Coupling: The 4-bromo substituent is primed for Suzuki-Miyaura coupling. By reacting the core with various heteroaryl boronic acids (e.g., pyridyl, pyrimidinyl, or indazolyl boronic acids) using Pd(dppf)Cl₂, researchers can rapidly expand the scaffold to probe deep hydrophobic pockets in target proteins.

  • Buchwald-Hartwig Amination: The aryl bromide can also be converted into an aniline derivative, allowing for the synthesis of extended di-amine scaffolds.

  • N-Derivatization: The primary amine is readily converted into amides, ureas, or sulfonamides. Using coupling reagents like HATU or EDC/HOBt, the amine can be conjugated to complex carboxylic acids, forming the hinge-binding region of many kinase inhibitors.

Applications in Drug Discovery

Chiral benzylic amines with bulky alkyl substituents are highly prized in oncology and neuropharmacology. A classic application is the design of Type II Kinase Inhibitors or Allosteric Modulators .

When targeting the MAPK/ERK pathway (frequently hyperactivated in melanoma and colorectal cancers), the (1S)-isopropyl group acts as a conformational lock. It forces the adjacent aryl ring to project into the DFG-out pocket of kinases like mutant BRAF or MEK, while the derivatized amine interacts with the hinge region. The (1R) enantiomer typically shows a 10- to 100-fold drop in potency due to severe steric clashes with the gatekeeper residue, highlighting the critical nature of the asymmetric synthesis protocols detailed above.

Pathway Sig Extracellular Signal (Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Sig->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor (1S)-Amine Derivative (Kinase Inhibitor) Inhibitor->RAF Allosteric Inhibition Inhibitor->MEK ATP-competitive Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by (1S)-amine-derived kinase inhibitors.

Analytical Quality Control

To ensure the trustworthiness of the synthesized batches, the following analytical suite must be employed:

  • Chiral Chromatography: Use a normal-phase chiral column (e.g., Chiralpak IG) with a Hexane/IPA mobile phase to resolve the (1S) and (1R) enantiomers. Baseline resolution is mandatory to certify ee > 98%.

  • Multinuclear NMR: ¹H NMR (400 MHz, DMSO-d₆) must show the characteristic splitting of the isopropyl methyl groups (two doublets around 0.7-0.9 ppm due to diastereotopicity induced by the adjacent chiral center) and the benzylic methine proton (~4.1 ppm).

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass. Look for the characteristic 1:1 isotopic doublet at m/z 228.03 and 230.03 ([M+H]⁺), confirming the presence of the ⁷⁹Br and ⁸¹Br isotopes.

References

  • ChemScene. "1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride." ChemScene Product Catalog. 1

  • Wikipedia. "tert-Butanesulfinamide." Wikipedia, The Free Encyclopedia. 2

  • The Journal of Organic Chemistry. "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program." ACS Publications. 3

  • MDPI. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary." Molecules. 4

Sources

Foundational

Putative Mechanism of Action for Brominated Phenethylamines: A Technical Guide to 5-HT2A Receptor Pharmacology and Biased Signaling

Executive Summary Brominated phenethylamines, most notably 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 2,5-dimethoxy-4-bromoamphetamine (DOB) , represent a critical class of serotonergic modulators. Originally synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenethylamines, most notably 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 2,5-dimethoxy-4-bromoamphetamine (DOB) , represent a critical class of serotonergic modulators. Originally synthesized for structure-activity relationship (SAR) profiling, these compounds have become indispensable pharmacological tools for probing the 5-HT2A receptor , a G protein-coupled receptor (GPCR) central to neuroplasticity, cognition, and psychedelic phenomenology[1][2].

This technical guide elucidates the putative pharmacodynamics, intracellular signaling cascades, and the rigorous experimental methodologies required to characterize the functional selectivity (biased agonism) of brominated phenethylamines.

Pharmacodynamics & Structural Causality

The 2,5-dimethoxyphenethylamine scaffold provides the foundational pharmacophore for 5-HT2A binding. However, the substitution at the para (C4) position of the phenyl ring is the primary determinant of binding affinity (


) and functional potency (

).
The Causality of C4-Bromination

The insertion of a bromine atom at the C4 position significantly enhances receptor affinity compared to unsubstituted (2C-H) or methyl-substituted (2C-D) analogs. The causality behind this lies in the microenvironment of the 5-HT2A receptor's orthosteric binding site. Bromine is highly lipophilic and polarizable, enabling robust halogen bonding and van der Waals interactions within a specific hydrophobic pocket formed by residues such as Phe5.38, Val215, and Ser242[3]. This precise steric and electrostatic fit locks the receptor into an active conformation, drastically lowering the


 and increasing the functional potency[3][4].
Quantitative Pharmacodynamics

The following table synthesizes the functional potencies and efficacies of 2C-B and DOB across primary serotonergic targets.

Table 1: Functional Potency (


) and Efficacy (

) of Brominated Phenethylamines
CompoundReceptorAssay / Pathway

(nM)
Efficacy (

% vs 5-HT)
2C-B 5-HT2ACalcium Mobilization (Gq)1.2 - 1.6101% (Full Agonist)
2C-B 5-HT2CCalcium Mobilization (Gq)0.63 - 4.198% (Full Agonist)
DOB 5-HT2AIP3 / PLC (Gq)23.0High
DOB 5-HT2AArachidonic Acid (PLA2)58.0High

Data aggregated from high-throughput intracellular calcium and arachidonic acid release assays[1][5][6].

Intracellular Signaling Pathways: The Putative Mechanism

The 5-HT2A receptor is highly pleiotropic. Brominated phenethylamines exhibit functional selectivity (or biased agonism), meaning they stabilize specific receptor conformations that preferentially activate distinct intracellular pathways over others[5][7].

  • Canonical Gq/11 Pathway: Ligand binding induces the coupling of the G

    
    q protein, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (
    
    
    
    ) from the endoplasmic reticulum[5].
  • Arachidonic Acid (AA) Pathway: Mediated via Phospholipase A2 (PLA2). DOB and related compounds show differential potencies in stimulating PLC versus AA release, highlighting pathway divergence[5].

  • 
    -Arrestin 2 Recruitment:  Beyond G-protein signaling, 5-HT2A receptors recruit 
    
    
    
    -arrestin 2, leading to receptor internalization and distinct downstream signaling cascades. The balance between Gq and
    
    
    -arrestin bias is hypothesized to dictate the hallucinogenic versus therapeutic (e.g., psychoplastogenic) potential of the ligand[8][9].

G Ligand Brominated Phenethylamine (e.g., 2C-B, DOB) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq Arrestin β-Arrestin 2 Receptor->Arrestin Biased Agonism PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 AA Pathway PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release (Canonical Pathway) IP3->Ca Internalization Receptor Internalization & Signaling (Biased Pathway) Arrestin->Internalization AA Arachidonic Acid Release (Non-Canonical) PLA2->AA

Figure 1: Putative 5-HT2A receptor signaling cascades activated by brominated phenethylamines.

Experimental Methodologies for Pathway Elucidation

To rigorously define the mechanism of action and quantify functional selectivity, researchers must employ orthogonal, self-validating assays. By running a Calcium Mobilization assay in parallel with a BRET assay, the system validates itself: the calculation of a bias factor (


) normalizes the test compound's efficacy against the endogenous ligand (serotonin), eliminating expression-level artifacts between the two distinct platforms.
Protocol 1: Intracellular Calcium Mobilization Assay (Gq Pathway)

Causality of Design: To measure Gq activation, we quantify the downstream release of


. Fluo-4 AM is utilized because the acetoxymethyl (AM) ester allows the dye to easily permeate the lipid bilayer. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore within the cytosol to prevent signal leakage[2][6].

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well clear-bottom plates at a density of 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20

    
    L of assay buffer containing 2 
    
    
    
    M Fluo-4 AM and 2.5 mM Probenecid (to inhibit organic anion transporters and prevent dye efflux). Incubate for 1 hour at 37°C.
  • Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Ligand Addition: Automatically inject varying concentrations of the brominated phenethylamine (e.g.,

    
     to 
    
    
    
    M).
  • Kinetic Measurement: Record fluorescence continuously for 3 minutes to capture the transient

    
     peak.
    
  • Data Normalization: Normalize the peak relative fluorescence units (RFU) to the maximum response elicited by 10

    
    M serotonin (5-HT) to determine 
    
    
    
    and
    
    
    .
Protocol 2: NanoBiT BRET Assay ( -Arrestin 2 Recruitment)

Causality of Design: Bioluminescence Resonance Energy Transfer (BRET) using the NanoBiT system ensures that a signal is only generated upon direct physical proximity. By tagging the receptor with a Large BiT (LgBiT) and arrestin with a Small BiT (SmBiT), luminescence strictly correlates with active recruitment, preventing false positives from downstream signal amplification[10].

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding 5-HT2A-LgBiT and

    
    -arrestin 2-SmBiT using Lipofectamine.
    
  • Plating: After 24 hours, harvest and re-seed the cells into white 384-well plates. Incubate for an additional 24 hours.

  • Substrate Addition: Add the cell-permeable luciferase substrate (Furimazine) to the wells 15 minutes prior to reading.

  • Stimulation: Add the test compound (2C-B or DOB) across a logarithmic concentration gradient.

  • Measurement: Measure luminescence using a microplate reader. The complementation of LgBiT and SmBiT forms a functional luciferase enzyme, emitting light proportional to the

    
    -arrestin recruitment efficacy.
    

Workflow Cell Cultured HEK293 Cells Expressing 5-HT2A Split Split into Parallel Assays Cell->Split CaAssay FLIPR Calcium Assay (Fluo-4 AM Dye) Split->CaAssay BRETAssay NanoBiT BRET Assay (β-Arrestin 2-SmBiT) Split->BRETAssay ReadCa Measure Fluorescence (Gq Activation) CaAssay->ReadCa ReadBRET Measure Luminescence (Arrestin Recruitment) BRETAssay->ReadBRET Analysis Calculate Bias Factor (ΔΔlog(Emax/EC50)) ReadCa->Analysis ReadBRET->Analysis

Figure 2: High-throughput screening workflow for evaluating 5-HT2A functional selectivity.

Functional Selectivity & Therapeutic Implications

The ultimate goal of profiling the mechanism of action of brominated phenethylamines is to map their specific signaling bias. Current neuropharmacological paradigms hypothesize that the profound hallucinogenic properties of 5-HT2A agonists are heavily mediated by specific G-protein conformations, whereas neuroplastic, anti-inflammatory, and antidepressant effects may be isolated through


-arrestin-biased or non-canonical signaling pathways[8][9][11].

By utilizing compounds like 2C-B and DOB as structural templates, drug development professionals can iterate on the C4-halogenated phenethylamine scaffold to engineer non-hallucinogenic psychoplastogens—molecules that retain the therapeutic efficacy of psychedelics without the profound perceptual alterations.

References

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. National Institutes of Health (NIH) / PMC.8

  • Psychedelics and the Human Receptorome. National Institutes of Health (NIH) / PMC.12

  • Functional Selectivity and Classical Concepts of Quantitative Pharmacology. CORE / ASPET Journals.7

  • 5-HT2 Receptor Subfamily and the Halogen Bond Promise. ACS Publications.3

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Exploratory

An In-depth Technical Guide to the Stereoisomers of 1-(4-Bromophenyl)-2-methylpropylamine

Abstract This technical guide provides a comprehensive exploration of the stereoisomers of 1-(4-Bromophenyl)-2-methylpropylamine, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the stereoisomers of 1-(4-Bromophenyl)-2-methylpropylamine, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The guide delves into the fundamental principles of stereoisomerism as they apply to this molecule, detailing the nature of its enantiomers and diastereomers. A significant focus is placed on practical, field-proven methodologies for the synthesis of the racemic mixture and subsequent chiral resolution into its constituent stereoisomers. Detailed, step-by-step protocols for diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC) are provided, accompanied by explanations of the underlying chemical principles that govern these separations. Furthermore, this guide covers the essential analytical techniques for the characterization of the isolated stereoisomers, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The potential for differential pharmacological activity between the stereoisomers is also discussed, drawing upon structure-activity relationships of related substituted amphetamines. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and actionable experimental guidance.

Introduction: The Significance of Chirality in 1-(4-Bromophenyl)-2-methylpropylamine

1-(4-Bromophenyl)-2-methylpropylamine possesses two chiral centers, giving rise to a total of four possible stereoisomers. The spatial arrangement of substituents around these stereocenters can have a profound impact on the molecule's interaction with chiral biological systems, such as receptors and enzymes. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit widely varying pharmacodynamic and pharmacokinetic properties, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, the ability to isolate and characterize the individual stereoisomers of 1-(4-Bromophenyl)-2-methylpropylamine is of paramount importance for any comprehensive investigation into its potential as a bioactive compound.

This guide will systematically address the stereochemical complexity of this molecule, providing the necessary technical details to empower researchers in their synthetic and analytical endeavors.

Understanding the Stereoisomers of 1-(4-Bromophenyl)-2-methylpropylamine

The structure of 1-(4-Bromophenyl)-2-methylpropylamine features two stereocenters at the C1 and C2 positions of the propyl chain. This gives rise to two pairs of enantiomers, which are diastereomers of each other.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[2] They share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility) but rotate plane-polarized light in equal and opposite directions.

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which is the basis for their separation using non-chiral methods.[3]

The four stereoisomers of 1-(4-Bromophenyl)-2-methylpropylamine are:

  • (1R, 2R)-1-(4-Bromophenyl)-2-methylpropylamine

  • (1S, 2S)-1-(4-Bromophenyl)-2-methylpropylamine

  • (1R, 2S)-1-(4-Bromophenyl)-2-methylpropylamine

  • (1S, 2R)-1-(4-Bromophenyl)-2-methylpropylamine

The (1R, 2R) and (1S, 2S) isomers constitute one enantiomeric pair, while the (1R, 2S) and (1S, 2R) isomers form the other. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 1R,2R (1R, 2R) 1S,2S (1S, 2S) 1R,2R->1S,2S Enantiomers 1R,2S (1R, 2S) 1R,2R->1R,2S Diastereomers 1S,2R (1S, 2R) 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

Stereochemical relationships of 1-(4-Bromophenyl)-2-methylpropylamine isomers.

Synthesis of Racemic 1-(4-Bromophenyl)-2-methylpropylamine

The synthesis of the racemic mixture is the essential first step before chiral resolution. A reliable and well-documented method for the synthesis of amphetamine and its analogues is the Leuckart reaction, which involves the reductive amination of a ketone.[4][5][6]

Synthesis of the Precursor: 1-(4-Bromophenyl)propan-2-one

The starting material for the Leuckart synthesis is 1-(4-bromophenyl)propan-2-one. This ketone can be synthesized from 4-bromoacetophenone. A detailed protocol for a related transformation is provided in Organic Syntheses.[7]

Leuckart Reaction for the Synthesis of Racemic 1-(4-Bromophenyl)-2-methylpropylamine

The Leuckart reaction is a two-step process involving the formation of an N-formyl intermediate, followed by hydrolysis to yield the primary amine.[8]

Step 1: Formation of N-formyl-1-(4-Bromophenyl)-2-methylpropylamine

A mixture of 1-(4-bromophenyl)propan-2-one and formamide (or ammonium formate) is heated to produce the N-formyl intermediate.[8][9]

Step 2: Hydrolysis to 1-(4-Bromophenyl)-2-methylpropylamine

The N-formyl intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield the final amine product.[8] The resulting amine is then isolated as a free base through a series of acid-base extractions.

synthesis_workflow Start 1-(4-Bromophenyl)propan-2-one Reagents1 Formamide / Formic Acid Heat Intermediate N-formyl-1-(4-Bromophenyl) -2-methylpropylamine Start->Intermediate Leuckart Reaction (Step 1) Reagents2 HCl, Heat (Hydrolysis) Product Racemic 1-(4-Bromophenyl) -2-methylpropylamine Intermediate->Product Leuckart Reaction (Step 2)

Synthetic workflow for racemic 1-(4-Bromophenyl)-2-methylpropylamine.

Chiral Resolution of Racemic 1-(4-Bromophenyl)-2-methylpropylamine

Once the racemic mixture is obtained, the next critical step is to separate the stereoisomers. Two common and effective methods for this are diastereomeric salt crystallization and chiral HPLC.

Diastereomeric Salt Crystallization

This classical resolution technique relies on the principle that diastereomers have different physical properties, including solubility.[10] By reacting the racemic amine with a chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization.[11]

For the resolution of amines, chiral carboxylic acids are commonly used. Tartaric acid is an excellent choice due to its availability in both enantiomeric forms, low cost, and proven efficacy in resolving a wide range of amines.[12][13]

This protocol is adapted from established methods for the resolution of similar amines.[10][11]

  • Dissolution: Dissolve the racemic 1-(4-Bromophenyl)-2-methylpropylamine in a suitable solvent, such as ethanol or methanol.

  • Addition of Resolving Agent: Add a solution of an equimolar amount of (+)-tartaric acid in the same solvent to the amine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The process can be aided by seeding with a small crystal of the desired salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and treat with a strong base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific rotation.

The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

resolution_workflow Start Racemic Amine (R/S) Salts Diastereomeric Salts (R,+) and (S,+) Start->Salts Reagent (+)-Tartaric Acid Crystallization Fractional Crystallization Salts->Crystallization Solid Less Soluble Salt (e.g., R,+) Crystallization->Solid Liquid More Soluble Salt in Mother Liquor (e.g., S,+) Crystallization->Liquid Liberation1 Basification & Extraction Solid->Liberation1 Liberation2 Basification & Extraction Liquid->Liberation2 Enantiomer1 Enriched (R)-Amine Liberation1->Enantiomer1 Enantiomer2 Enriched (S)-Amine Liberation2->Enantiomer2

Workflow for diastereomeric salt resolution.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[14] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The choice of CSP is critical for successful chiral separation. For amine compounds, several types of CSPs can be effective. Based on separations of structurally similar compounds, the following are recommended for initial screening:[15][16]

  • Polysaccharide-based CSPs: Columns such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for a wide range of chiral compounds, including those with aromatic groups.[15]

  • Pirkle-type CSPs: Columns like the (R,R)-Whelk-O1 have shown good performance in separating β-amino acid derivatives and are a strong candidate.[16]

  • Crown Ether-based CSPs: For primary amines, crown ether-based columns such as Chirosil RCA(+) have demonstrated excellent enantioselectivity.

The following is a general protocol for developing a chiral HPLC method for the separation of the enantiomers of 1-(4-Bromophenyl)-2-methylpropylamine.

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development

ParameterRecommended ConditionRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm)Proven efficacy for similar aromatic amines.[15][16]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)Normal phase is often successful for these compounds. DEA is added to improve peak shape for basic analytes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25°CA good starting point; temperature can be optimized to improve resolution.
Detection UV at 225 nmThe bromophenyl group provides strong UV absorbance in this region.
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Sample Preparation Dissolve sample in mobile phase at a concentration of 1 mg/mL.Ensures compatibility with the mobile phase and good peak shape.

Optimization Strategy:

  • Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the percentage of the polar modifier (isopropanol) will decrease retention times.

  • Additive Concentration: Optimize the concentration of the basic additive (DEA) to achieve symmetrical peaks.

  • Temperature: Investigate the effect of column temperature on resolution. Lower temperatures often lead to better separation but longer run times.

Analytical Characterization of Stereoisomers

Once the stereoisomers are isolated, their identity and purity must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the isolated compounds. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will be different. For enantiomers, the use of a chiral shift reagent can be employed to differentiate them in the NMR spectrum. The expected ¹H NMR spectrum of 1-(4-Bromophenyl)-2-methylpropylamine would show signals for the aromatic protons, the benzylic proton, the methine proton adjacent to the methyl group, the amino protons, and the methyl protons.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum is expected to show the molecular ion peak and characteristic fragments resulting from the cleavage of the propyl side chain.[18]

Chiral Purity Determination

The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the isolated isomers should be determined using the developed chiral HPLC method.

Pharmacological Considerations of Stereoisomers

The pharmacological activity of substituted amphetamines is highly dependent on their stereochemistry. For amphetamine itself, the (S)-(+)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-(-)-enantiomer. The introduction of a bromine atom at the 4-position of the phenyl ring, as in 4-bromoamphetamine (PBA), results in a compound that acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[12][19] PBA is also known to be neurotoxic, causing long-term depletion of serotonin.[20]

It is highly probable that the stereoisomers of 1-(4-Bromophenyl)-2-methylpropylamine will also exhibit differential pharmacological activities. The (1S)-isomers are likely to have a greater effect on dopamine and norepinephrine release, similar to (S)-amphetamine, while the stereochemistry at the C2 position will also influence the overall activity profile. The affinity for serotonin transporters and receptors may also be stereoselective.[21] Therefore, the separation and individual biological evaluation of all four stereoisomers are crucial for a complete understanding of their therapeutic potential and toxicological profile.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, separation, and characterization of the stereoisomers of 1-(4-Bromophenyl)-2-methylpropylamine. By understanding the principles of stereochemistry and applying the detailed experimental protocols outlined herein, researchers can confidently approach the challenges of working with this complex chiral molecule. The successful isolation and characterization of these stereoisomers will enable a more nuanced understanding of their structure-activity relationships and pave the way for further investigation into their potential applications in drug discovery and development.

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Foundational

Spectroscopic characterization of (1S)-1-(4-Bromophenyl)-2-methylpropylamine

An In-depth Technical Guide for the Spectroscopic Characterization of (1S)-1-(4-Bromophenyl)-2-methylpropylamine Introduction (1S)-1-(4-Bromophenyl)-2-methylpropylamine is a chiral primary amine of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Spectroscopic Characterization of (1S)-1-(4-Bromophenyl)-2-methylpropylamine

Introduction

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a chiral primary amine of significant interest in synthetic chemistry and drug development. Its structure, featuring a stereocenter, a brominated aromatic ring, and an isopropyl group, presents a distinct set of spectroscopic characteristics. Accurate and comprehensive characterization is paramount to confirm its identity, establish purity (both chemical and enantiomeric), and elucidate its structure. This guide provides a detailed framework for the multi-technique spectroscopic analysis of this compound, grounded in established principles and field-proven methodologies. We will explore the expected outcomes and interpretive logic for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structural features are key to predicting and interpreting spectroscopic data.

Caption: Structure of (1S)-1-(4-Bromophenyl)-2-methylpropylamine with key atoms labeled.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical FormulaC₁₀H₁₄BrN
Molecular Weight228.13 g/mol
Chirality(S)-configuration at C1Topic
Key Functional GroupsPrimary Amine, BromobenzeneTopic

Mass Spectrometry (MS)

2.1 Principle of Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For (1S)-1-(4-Bromophenyl)-2-methylpropylamine, MS is critical for confirming the molecular weight and the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This isotopic signature is a powerful diagnostic tool.[1]

2.2 Predicted Mass Spectrum and Fragmentation

Under Electron Ionization (EI), the molecule will ionize to form a molecular ion (M⁺˙) and then undergo fragmentation. The most characteristic features are:

  • Molecular Ion (M⁺˙): Expect two peaks of nearly equal intensity at m/z 227 and 229, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The molecular formula for the protonated molecule in chemical ionization would be C10H15BrN+[2].

  • Base Peak: The most stable fragment is often the base peak. For this structure, cleavage of the C1-C2 bond (α-cleavage) is highly favorable, leading to the formation of the bromotropylium ion or a related resonance-stabilized structure. However, another likely fragmentation is the formation of an iminium ion. The most abundant ion in the mass spectrum of the related compound propylamine is [CH₂NH₂]⁺ at m/z 30.[3]

  • Key Fragments:

    • [M-43]⁺ (m/z 184/186): Loss of the isopropyl group (CH(CH₃)₂). This is a common fragmentation pathway for alkyl-substituted compounds.

    • [C₇H₇Br]⁺ (m/z 170/172): Formation of the bromobenzyl cation.

    • [C₆H₄Br]⁺ (m/z 155/157): A fragment corresponding to the bromophenyl cation is also expected.[4]

mol Molecule (C₁₀H₁₄BrN) ion Molecular Ion [M]⁺˙ (m/z 227/229) mol->ion Ionization (EI) frag1 Loss of Isopropyl Radical [M-C₃H₇]⁺ (m/z 184/186) ion->frag1 -•C₃H₇ frag2 α-Cleavage [C₈H₁₀BrN]⁺ ion->frag2 Rearrangement frag3 Bromophenyl Cation [C₆H₄Br]⁺ (m/z 155/157) ion->frag3 Multiple bond cleavages

Caption: Predicted major fragmentation pathways in EI-MS.

2.3 Experimental Protocol

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct infusion system with an EI or Chemical Ionization (CI) source.

  • GC-MS Parameters (Typical):

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min.

    • Ion Source Temp: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy

3.1 Principle of Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence.[5]

3.2 Predicted IR Absorptions

For (1S)-1-(4-Bromophenyl)-2-methylpropylamine, the key diagnostic peaks are associated with the primary amine and the substituted aromatic ring.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
3400-3300Asymmetric & Symmetric N-H StretchMediumTwo distinct bands are characteristic of a primary amine (R-NH₂).[6]
2960-2850Aliphatic C-H StretchStrongFrom the isopropyl and other aliphatic C-H bonds.[7]
~3030Aromatic C-H StretchMedium-WeakTypically observed just above 3000 cm⁻¹.[5]
1650-1580N-H Bend (Scissoring)MediumConfirms the presence of a primary amine.[6][7]
1590, 1485Aromatic C=C StretchMediumTwo bands are typical for benzene derivatives.
1335-1250Aromatic C-N StretchStrongThe C-N bond adjacent to the aromatic ring absorbs strongly in this region.[6]
1250-1020Aliphatic C-N StretchMedium-Weak[6]
~820C-H Out-of-Plane BendStrongCharacteristic of 1,4-disubstituted (para) benzene rings.
600-500C-Br StretchMediumThe carbon-bromine bond vibration appears in the fingerprint region.

3.3 Experimental Protocol

  • Sample Preparation:

    • Neat Liquid (if applicable): Place a drop of the neat liquid between two NaCl or KBr plates.

    • Solid (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For a chiral compound, NMR is also essential for determining enantiomeric purity, often with the aid of a chiral auxiliary.[8]

4.1 Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum will reveal the number of different proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (H-2', H-6')~7.45Doublet (d)2HProtons ortho to the bromine atom, deshielded. Appears as part of an AA'BB' system.[9]
Aromatic (H-3', H-5')~7.20Doublet (d)2HProtons meta to the bromine atom. Appears as part of an AA'BB' system.[9]
Benzylic (H-1)~3.8 - 4.2Doublet (d)1HMethine proton adjacent to the nitrogen and the aromatic ring. Split by H-2.
Isopropyl (H-2)~1.8 - 2.2Multiplet (m)1HMethine proton split by H-1 and the six methyl protons.
Amine (NH₂)1.0 - 2.5Broad Singlet (br s)2HChemical shift is variable and depends on concentration and solvent. Often exchanges with D₂O.
Methyl (H-3, H-4)~0.9 and ~0.8Doublet (d)6H (3H each)The two methyl groups are diastereotopic due to the adjacent stereocenter (C1) and will likely appear as two distinct doublets, each split by H-2.

4.2 Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum shows a signal for each unique carbon environment.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
Aromatic (C-1')~142-145Quaternary carbon attached to the alkyl chain.
Aromatic (C-3', C-5')~131-132Aromatic CH carbons meta to the bromine.
Aromatic (C-2', C-6')~128-129Aromatic CH carbons ortho to the bromine.
Aromatic (C-4')~120-122Carbon atom directly bonded to bromine; its signal is often broadened.[10]
Benzylic (C-1)~60-65Carbon adjacent to the nitrogen atom.
Isopropyl (C-2)~33-36Aliphatic methine carbon.
Methyl (C-3, C-4)~19-22The diastereotopic methyl carbons may be resolved as two separate signals.

4.3 Enantiomeric Purity Assessment by NMR

Direct NMR analysis cannot distinguish between enantiomers. To determine enantiomeric excess (ee), the amine must be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and are distinguishable in the NMR spectrum.[11][12]

Workflow for Chiral NMR Analysis:

sub (1S)-Amine Sample (Unknown ee) reagent Add Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) sub->reagent mix Diastereomeric Mixture ((R,S) and (R,R) amides) reagent->mix nmr ¹H NMR Acquisition mix->nmr spec NMR Spectrum with Separated Signals for Each Diastereomer nmr->spec calc Integrate Signals & Calculate Ratio (ee) spec->calc result Final Enantiomeric Purity Report calc->result

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

4.4 Experimental Protocol (NMR)

  • Sample Preparation (¹H & ¹³C): Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.

    • Acquire a standard ¹H spectrum (16-32 scans are typically sufficient).

    • Acquire a proton-decoupled ¹³C spectrum (requires more scans, e.g., 1024 or more, due to the low natural abundance of ¹³C).

  • Chiral Derivatization (Example):

    • In a vial, dissolve one equivalent of the amine in a dry solvent (e.g., pyridine or CH₂Cl₂).

    • Add a slight excess (1.1 equivalents) of a chiral derivatizing agent (e.g., Mosher's acid chloride).

    • Allow the reaction to proceed to completion.

    • Prepare the resulting diastereomeric mixture for NMR analysis as described above. Look for well-resolved signals (e.g., methoxy or CF₃ signals from the derivatizing agent, or the benzylic proton of the original amine) and integrate them to determine the ratio.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

5.1 Principle of Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The primary chromophore (light-absorbing part) in this molecule is the bromophenyl group.[14] The absorption is influenced by the conjugated π-electron system.[15]

5.2 Predicted UV-Vis Spectrum

The bromobenzene chromophore is expected to show characteristic absorption bands.

  • Primary Band (π → π):* An intense absorption band (the E2-band) is expected around 210-220 nm.

  • Secondary Band (Benzene Ring): A weaker absorption band (the B-band) with fine structure is expected around 260-280 nm. The bromine substituent causes a slight red shift (shift to longer wavelength) compared to unsubstituted benzene.

5.3 Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a wavelength range from approximately 190 nm to 400 nm.

    • Record the absorbance (A) as a function of wavelength (λ). The wavelength of maximum absorbance is reported as λₘₐₓ.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the integration of data from all methods.

  • MS confirms the molecular weight and elemental composition (presence of Br).

  • IR confirms the presence of key functional groups (primary amine, aromatic ring).

  • NMR elucidates the precise C-H framework, confirms stereochemistry-influenced diastereotopicity, and, with derivatization, quantifies enantiomeric purity.

  • UV-Vis confirms the presence of the aromatic chromophore.

Together, these techniques provide a self-validating system, ensuring an unambiguous and comprehensive characterization of (1S)-1-(4-Bromophenyl)-2-methylpropylamine, which is essential for its application in research and development.

References

Sources

Protocols & Analytical Methods

Method

Synthetic Pathways to (1S)-1-(4-Bromophenyl)-2-methylpropylamine: An Application and Protocol Guide

Introduction: The Significance of Chiral Amines Chiral amines are cornerstones of modern medicinal chemistry, with a significant percentage of small molecule pharmaceuticals incorporating at least one stereogenic amine c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amines

Chiral amines are cornerstones of modern medicinal chemistry, with a significant percentage of small molecule pharmaceuticals incorporating at least one stereogenic amine center.[1] The specific stereoisomer of such compounds is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. (1S)-1-(4-Bromophenyl)-2-methylpropylamine is a valuable chiral building block, featuring a stereocenter benzylic to a brominated phenyl ring, a common motif in pharmacologically active molecules. The bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making this compound a key intermediate in drug discovery and development programs.

This technical guide provides an in-depth exploration of various synthetic strategies to obtain (1S)-1-(4-Bromophenyl)-2-methylpropylamine in high enantiopurity. We will delve into three distinct and prominent methodologies: biocatalytic asymmetric amination, transition metal-catalyzed asymmetric reductive amination, and classical chiral resolution. Each section will not only present a detailed, step-by-step protocol but also elucidate the underlying scientific principles and rationale behind the chosen experimental conditions, offering researchers a comprehensive and practical resource.

Strategic Approach 1: Biocatalytic Asymmetric Amination via Transaminase

Rationale and Expertise: Biocatalysis has emerged as a powerful and sustainable methodology for the synthesis of enantiopure amines.[1] Transaminases (TAs), specifically ω-transaminases, are particularly attractive as they can directly convert a prochiral ketone into a chiral amine with high enantioselectivity, often exceeding 99% enantiomeric excess (ee).[2][3] This approach is highly atom-economical and operates under mild, aqueous conditions, aligning with the principles of green chemistry. The primary challenge for the synthesis of (1S)-1-(4-Bromophenyl)-2-methylpropylamine lies in the steric bulk of the corresponding ketone precursor, 1-(4-bromophenyl)-2-methyl-1-propanone. Many wild-type transaminases exhibit limited activity towards such "bulky-bulky" substrates.[4][5] However, recent advances in protein engineering have yielded a portfolio of commercially available, engineered transaminases with expanded substrate scopes capable of accommodating sterically demanding ketones.[5][6]

The selection of an appropriate (S)-selective transaminase is paramount. A screening of a panel of commercially available transaminases is the first crucial step to identify an enzyme with acceptable activity and selectivity for 1-(4-bromophenyl)-2-methyl-1-propanone. Isopropylamine is often used as a cost-effective amino donor, and the equilibrium of the reaction is driven towards the product by using a high concentration of the donor and by the removal of the acetone byproduct.

Visualizing the Biocatalytic Workflow

cluster_0 Biocatalytic Asymmetric Amination Prochiral_Ketone 1-(4-Bromophenyl)-2-methyl-1-propanone Enzyme (S)-Selective Transaminase (ω-TA) Pyridoxal-5'-Phosphate (PLP) Prochiral_Ketone->Enzyme Amino_Donor Isopropylamine Amino_Donor->Enzyme Product (1S)-1-(4-Bromophenyl)-2-methylpropylamine (>99% ee) Enzyme->Product Byproduct Acetone Enzyme->Byproduct

Caption: Biocatalytic synthesis of the target amine.

Detailed Protocol: Transaminase-Mediated Asymmetric Amination

Materials:

  • 1-(4-Bromophenyl)-2-methyl-1-propanone (CAS: 49660-93-7)[7][8][9]

  • A panel of commercially available (S)-selective transaminases

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Enzyme Screening (Small Scale): To a series of 2 mL microcentrifuge tubes, add 10 mg of 1-(4-bromophenyl)-2-methyl-1-propanone, 500 µL of 100 mM potassium phosphate buffer (pH 8.0), 5 µL of a 10 mg/mL PLP solution, and 50 µL of DMSO to aid in substrate solubility.

  • Add 1-5 mg of each transaminase to be screened to the respective tubes.

  • Initiate the reaction by adding 100 µL of isopropylamine.

  • Seal the tubes and incubate at 30-40 °C with shaking for 24 hours.

  • Work-up and Analysis: Quench the reaction by adding 500 µL of ethyl acetate and 200 µL of saturated sodium bicarbonate solution. Vortex thoroughly and centrifuge.

  • Analyze the organic layer by chiral HPLC to determine the conversion and enantiomeric excess of the product.

  • Preparative Scale Synthesis (Based on Optimal Enzyme): In a temperature-controlled reaction vessel, dissolve 1.0 g of 1-(4-bromophenyl)-2-methyl-1-propanone in 5 mL of DMSO.

  • Add the DMSO solution to 50 mL of 100 mM potassium phosphate buffer (pH 8.0) containing 10 mg of PLP.

  • Add 100 mg of the optimal transaminase identified in the screening.

  • Add 10 mL of isopropylamine to the reaction mixture.

  • Stir the reaction at the optimal temperature (e.g., 35 °C) for 24-48 hours, monitoring the conversion by HPLC.

  • Purification: Upon completion, extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel.

ParameterTypical Value
Substrate Concentration10-50 g/L
Amino DonorIsopropylamine (5-10 equivalents)
Co-solvent5-10% v/v DMSO
pH7.5-8.5
Temperature30-45 °C
Typical Conversion>90%
Enantiomeric Excess>99%

Strategic Approach 2: Asymmetric Reductive Amination

Rationale and Expertise: Asymmetric reductive amination is a highly efficient and versatile method for the synthesis of chiral amines from ketones.[10] This one-pot reaction combines the formation of an imine intermediate with its subsequent stereoselective reduction. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine ligands, have demonstrated exceptional performance in this transformation.[11][12]

For the synthesis of (1S)-1-(4-Bromophenyl)-2-methylpropylamine, an iridium-catalyzed reaction is a promising approach. The use of a chiral ligand, such as a derivative of f-Binaphane, can induce high enantioselectivity in the reduction of the in situ-formed imine.[12] A key challenge in reductive amination is the chemoselectivity of the reducing agent, which must preferentially reduce the C=N bond of the imine over the C=O bond of the starting ketone. Hydrogen gas is an ideal reductant in this regard. Additives such as titanium(IV) isopropoxide can act as a Lewis acid to facilitate imine formation and enhance the reaction rate.[12][13] This method provides a direct and highly selective route to the target chiral amine.

Visualizing the Catalytic Cycle

cluster_1 Asymmetric Reductive Amination Ketone 1-(4-Bromophenyl)-2-methyl-1-propanone Imine_Intermediate [Imine Intermediate] Ketone->Imine_Intermediate Amine_Source Ammonia Amine_Source->Imine_Intermediate Catalyst_System [Ir(COD)Cl]₂ + Chiral Ligand Ti(OiPr)₄, I₂ (additives) Catalyst_System->Imine_Intermediate Reductant H₂ (gas) Product (1S)-1-(4-Bromophenyl)-2-methylpropylamine Reductant->Product Imine_Intermediate->Product Asymmetric Hydrogenation

Caption: Workflow for asymmetric reductive amination.

Detailed Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

Materials:

  • 1-(4-Bromophenyl)-2-methyl-1-propanone[7][8][9]

  • [Ir(COD)Cl]₂

  • Chiral phosphine ligand (e.g., (S)-f-Binaphane)

  • Ammonia (as a solution in methanol or ammonium salt)

  • Titanium(IV) isopropoxide

  • Iodine

  • Anhydrous toluene

  • Hydrogen gas (high pressure)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Add anhydrous toluene and stir at room temperature for 30 minutes.

  • Reaction Setup: To a glass liner for the autoclave, add 1-(4-bromophenyl)-2-methyl-1-propanone (1.0 g, 1.0 equiv).

  • Add the pre-formed catalyst solution to the ketone.

  • Add a solution of ammonia in methanol (or an ammonium salt like ammonium formate) as the amine source.

  • Add titanium(IV) isopropoxide (10 mol%) and a catalytic amount of iodine.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times.

  • Pressurize the reactor to the desired pressure (e.g., 50 atm) with hydrogen gas.

  • Stir the reaction mixture at a set temperature (e.g., 60 °C) for 24 hours.

  • Work-up and Purification: After cooling and carefully venting the reactor, quench the reaction with methanol.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (1S)-1-(4-Bromophenyl)-2-methylpropylamine.

  • Determine the enantiomeric excess by chiral HPLC.

ParameterTypical Value
Catalyst Loading0.5-1.0 mol%
LigandChiral phosphine (e.g., f-Binaphane)
AdditiveTi(OiPr)₄ (10 mol%)
Hydrogen Pressure30-80 atm
Temperature40-80 °C
SolventToluene, THF
Typical Yield80-95%
Enantiomeric Excess90-98%

Strategic Approach 3: Classical Chiral Resolution of Racemic Amine

Rationale and Expertise: Chiral resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers.[4][14] This technique relies on the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[15] These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[4] The choice of the resolving agent is critical and often requires empirical screening to find the optimal combination of acid, solvent, and crystallization conditions. For primary amines, common resolving agents include L-tartaric acid and (S)-mandelic acid.[4]

This approach first requires the synthesis of the racemic 1-(4-bromophenyl)-2-methylpropylamine. This can be readily achieved by a standard reductive amination of 1-(4-bromophenyl)-2-methyl-1-propanone using a non-chiral reducing agent such as sodium borohydride.[16] While this method has a theoretical maximum yield of 50% for the desired enantiomer, the undesired enantiomer can often be racemized and recycled, improving the overall process economy.

Visualizing the Resolution Process

cluster_2 Chiral Resolution via Diastereomeric Salts Racemic_Amine Racemic (±)-1-(4-Bromophenyl)-2-methylpropylamine Salt_Formation Formation of Diastereomeric Salts (S-amine, L-acid) (R-amine, L-acid) Racemic_Amine->Salt_Formation Resolving_Agent Chiral Acid (e.g., L-Tartaric Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystals) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Solution) Crystallization->More_Soluble_Salt Liberation Base Treatment Less_Soluble_Salt->Liberation Product (1S)-1-(4-Bromophenyl)-2-methylpropylamine Liberation->Product

Caption: Logical workflow for chiral resolution.

Detailed Protocol: Chiral Resolution

Part A: Synthesis of Racemic Amine

Materials:

  • 1-(4-Bromophenyl)-2-methyl-1-propanone[7][8][9]

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium hydroxide (2M)

Procedure:

  • To a round-bottom flask, add 1-(4-bromophenyl)-2-methyl-1-propanone (5.0 g, 1.0 equiv), ammonium acetate (10 equiv), and methanol (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the methanol under reduced pressure. Add 1M HCl to the residue until acidic.

  • Wash the aqueous layer with diethyl ether to remove unreacted ketone.

  • Basify the aqueous layer with 2M NaOH and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield racemic 1-(4-bromophenyl)-2-methylpropylamine.

Part B: Resolution

Materials:

  • Racemic 1-(4-bromophenyl)-2-methylpropylamine

  • L-(+)-Tartaric acid

  • Methanol or Ethanol

Procedure:

  • Dissolve the racemic amine (1.0 equiv) in a minimal amount of hot methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equiv) in a minimal amount of hot methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold methanol.

  • Recrystallization (for purity enhancement): The collected salt can be recrystallized from a minimal amount of hot methanol to improve diastereomeric purity.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 2M NaOH solution until the pH is >10.

  • Extract the free amine with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (1S)-1-(4-Bromophenyl)-2-methylpropylamine.

  • Determine the enantiomeric excess by chiral HPLC.

ParameterTypical Condition
Resolving AgentL-(+)-Tartaric acid, (S)-Mandelic acid
Stoichiometry0.5-1.0 equivalents of resolving agent
SolventMethanol, Ethanol, Isopropanol
Crystallization Temp.Room temperature followed by 0-4 °C
Theoretical Yield<50% (per resolution cycle)
Enantiomeric Excess>98% (after recrystallization)

Conclusion

The synthesis of enantiomerically pure (1S)-1-(4-Bromophenyl)-2-methylpropylamine can be successfully achieved through several distinct strategic approaches. The choice of methodology will depend on factors such as available equipment, scalability requirements, cost considerations, and desired environmental impact.

  • Biocatalytic amination offers an elegant and highly selective route, representing the forefront of green chemistry, though it may require initial screening to identify a suitable enzyme for this sterically hindered substrate.

  • Asymmetric reductive amination provides a direct, high-yield chemical method that leverages well-established transition metal catalysis and ligand design.

  • Classical chiral resolution , while being a more traditional method with a lower theoretical yield per cycle, remains a robust and highly effective technique, particularly when large quantities of the racemic starting material are readily accessible.

Each of these methods, when properly executed, provides a reliable pathway to this valuable chiral building block, empowering further research and development in the pharmaceutical and fine chemical industries.

References

  • Shin, H. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Kelly, P. P., et al. (2024). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). Transaminase catalysed asymmetric reductive amination of bulky‐bulky substrates on a preparative scale. [Link]

  • ResearchGate. (n.d.). Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. [Link]

  • Ghislieri, D., & Turner, N. J. (2014). The Industrial Age of Biocatalytic Transamination. Topics in Catalysis, 57(17-20), 1344-1355. [Link]

  • Zhang, Z., et al. (2021). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Chemical Science, 12(30), 10243-10250. [Link]

  • Contente, M. L., & Paradisi, F. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6061-6083. [Link]

  • University of Oslo. (n.d.). Stereoselective Transformations of Chiral Amines. [Link]

  • Tang, W., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 5(2), 205-207. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • ChemRxiv. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Asymmetric Synthesis II (pp. 1-40). Springer, Berlin, Heidelberg. [Link]

  • Google Patents. (n.d.).
  • DOI. (n.d.). Asymmetric Reductive Amination/Ring-Closing Cascade: Direct Synthesis of Enantioenriched Biaryl- Bridged NH Lactams. [Link]

  • Pharmaceutical Technology. (2025). Chiral Resolution with and without Resolving Agents. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-methylpropan-1-one. [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • Impact Factor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • Google Patents. (n.d.). CN108864177B - The synthetic method of [2H3]-1-methylamino-2-phenylpropane.

Sources

Application

Advanced Synthesis of N-Substituted Phenethylamines: Protocols for Highly Selective Reductive Amination and Alkylation

Executive Summary & Strategic Rationale N-substituted phenethylamines represent a privileged scaffold in medicinal chemistry and neuropharmacology, serving as the structural backbone for trace amine-associated receptor (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-substituted phenethylamines represent a privileged scaffold in medicinal chemistry and neuropharmacology, serving as the structural backbone for trace amine-associated receptor (TAAR) ligands, 5-HT₂ₐ agonists, and various monoamine transporter inhibitors. The synthesis of these derivatives requires precise control over the degree of nitrogen alkylation.

Historically, direct nucleophilic substitution (


) of primary phenethylamines with alkyl halides has been utilized. However, this approach is fundamentally flawed for mono-alkylation: the resulting secondary amine is more nucleophilic than the primary amine starting material, inevitably leading to over-alkylation and the formation of tertiary amines or quaternary ammonium salts [3].

To establish a self-validating, high-yield system, reductive amination is the gold standard. By condensing the phenethylamine with an aldehyde or ketone to form a transient imine/iminium intermediate—followed by in-situ reduction—chemists can achieve absolute selectivity for mono-N-alkylation [1].

Mechanistic Causality & Pathway

The success of reductive amination relies on the kinetic differential between imine formation and carbonyl reduction. The process is a cascade reaction:

  • Nucleophilic Attack: The primary amine of the phenethylamine attacks the electrophilic carbonyl carbon.

  • Dehydration: The resulting hemiaminal collapses, expelling water to form an imine (or iminium ion under acidic conditions).

  • Hydride Transfer: A mild reducing agent selectively donates a hydride to the

    
     bond, yielding the N-substituted product.
    

Mechanism A Phenethylamine (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde/Ketone (Electrophile) B->C D Imine / Iminium Ion C->D - H2O (Dehydration) E N-Substituted Phenethylamine D->E Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of reductive amination for N-substituted phenethylamines.

Reagent Selection: The Hydride Source

The choice of reducing agent dictates the purity and yield of the protocol. Sodium triacetoxyborohydride (


) is prioritized due to its electron-withdrawing acetate groups, which stabilize the boron-hydrogen bonds. This makes it a significantly milder hydride donor than sodium borohydride (

), allowing it to selectively reduce iminium ions without prematurely reducing the unreacted aldehyde [1].
Quantitative Comparison of Reducing Agents
Reducing AgentSelectivity (Imine vs Carbonyl)Optimal pHToxicity / Hazard ProfileRelative Yield (%)

Poor (Reduces aldehydes rapidly)7.0 - 9.0Low30 - 50% (High byproducts)

Excellent4.0 - 6.0High (Releases HCN gas at low pH)80 - 90%

Excellent4.0 - 5.0Low (Safe, bench-stable)85 - 98%
Picoline-Borane Excellent4.0 - 6.0Low (Green alternative)80 - 95% [2]

Data summarized from Abdel-Magid et al. (1996) and Sato et al. (2004).

Experimental Protocol 1: Direct Reductive Amination

This protocol utilizes


 for the highly selective synthesis of secondary N-alkyl/aryl phenethylamines (e.g., N-benzylphenethylamine).
Materials & Reagents
  • Phenethylamine (1.0 equiv, >99% purity)

  • Target Aldehyde (e.g., Benzaldehyde) (1.05 equiv)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous

    
     and Brine
    
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add phenethylamine (1.0 equiv) and the target aldehyde (1.05 equiv) dissolved in anhydrous DCE (to achieve a 0.2 M solution).

    • Causality: DCE is chosen as a non-polar, aprotic solvent that maximizes the solubility of the STAB reagent and the transient imine without participating in hydrogen bonding, which would otherwise hinder the dehydration step.

  • Acid Catalysis: Syringe in glacial acetic acid (1.0 equiv). Stir the mixture at room temperature for 30–60 minutes.

    • Causality: The weak acid lowers the pH to approximately 4.5. This protonates the hemiaminal, facilitating the loss of water to form the highly electrophilic iminium ion. It also prevents the amine from remaining in an unreactive, fully protonated state.

  • Hydride Reduction: Add

    
     (1.5 equiv) portion-wise over 10 minutes. Stir the opaque suspension at room temperature for 4–12 hours.
    
    • Causality: Portion-wise addition controls the mild exotherm. The 0.5 equiv excess of hydride ensures complete reduction of the iminium ion while compensating for the slow hydrolysis of the reagent by trace ambient moisture [1].

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1%

    
    ). The disappearance of the primary amine spot (ninhydrin positive, purple) and the appearance of a new secondary amine spot validates the completion of the reduction phase.
    
  • Quenching & Workup: Cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous

    
     until gas evolution ceases and the pH reaches ~8.
    
    • Causality: The basic quench safely destroys unreacted hydride (evolving

      
       gas) and neutralizes the acetic acid, ensuring the newly formed secondary amine is deprotonated and partitions effectively into the organic phase.
      
  • Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workflow Step1 1. Reagent Mixing Phenethylamine + Aldehyde in Anhydrous DCE Step2 2. Imine Formation Add AcOH (1 eq) Stir at RT (1 h) Step1->Step2 Step3 3. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) Stir at RT (4-12 h) Step2->Step3 Step4 4. Quenching Add Sat. NaHCO3 (aq) until pH ~8 Step3->Step4 Step5 5. Extraction Extract with DCM Wash with Brine & Dry Step4->Step5 Step6 6. Isolation Column Chromatography or HCl Salt Precipitation Step5->Step6

Step-by-step experimental workflow for the reductive amination of phenethylamines.

Experimental Protocol 2: Eschweiler-Clarke N,N-Dimethylation

When the target is a tertiary N,N-dimethylphenethylamine (e.g., for TAAR1 ligand screening), the Eschweiler-Clarke reaction provides a highly efficient, self-contained reductive amination utilizing formaldehyde and formic acid [3].

Step-by-Step Methodology
  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, carefully add phenethylamine (1.0 equiv) to formic acid (>95%, 5.0 equiv) at 0 °C.

    • Causality: The initial acid-base neutralization is highly exothermic; cooling prevents the volatilization of the amine.

  • Alkylation & Reduction: Add aqueous formaldehyde (37% w/w, 5.0 equiv). Heat the mixture to reflux (approx. 100 °C) for 6–8 hours.

    • Causality: Heat is required to drive the decarboxylation of formic acid. In this unique mechanism, formic acid acts as both the acid catalyst for iminium formation and the hydride donor. As it donates a hydride, it decomposes into

      
       gas, driving the reaction forward entropically. This method is strictly limited to methylation but completely avoids the formation of quaternary ammonium salts.
      
  • Workup: Cool to room temperature, acidify with 1M HCl, and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 5M NaOH to pH > 10, and extract the free-base tertiary amine with ethyl acetate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Sato, S., Shibuya, M., Kanoh, N., & Iwabuchi, Y. (2004). "One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906. URL:[Link]

  • Dussault, P., et al. (2011). "A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination." University of Nebraska–Lincoln Digital Commons. URL:[Link]

Method

Topic: A Robust Chiral HPLC Method for the Enantioselective Separation of (1S)-1-(4-Bromophenyl)-2-methylpropylamine

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract The stereoisomeric composition of a pharmaceutical agent is a critical quality attribute, as enantiomers frequently exhibit diverg...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

The stereoisomeric composition of a pharmaceutical agent is a critical quality attribute, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles.[1] This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the direct enantioselective separation of (1S)-1-(4-Bromophenyl)-2-methylpropylamine and its corresponding (R)-enantiomer. As a primary aromatic amine, this compound presents unique challenges that necessitate a specialized approach.[2] We detail a robust normal-phase method employing a polysaccharide-based Chiral Stationary Phase (CSP), providing the rationale behind parameter selection and a complete protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Chiral Purity

In modern drug development, controlling the chirality of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental aspect of ensuring safety and efficacy. Enantiomers, being non-superimposable mirror images, interact differently with the chiral environment of the human body, such as enzymes and receptors. Consequently, one enantiomer may be therapeutically active (the eutomer) while the other could be inactive, less active, or even contribute to adverse effects (the distomer).

The direct separation of enantiomers is therefore one of the most critical and challenging tasks in analytical chemistry.[4] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) has emerged as the gold standard for this purpose, offering high resolution and accuracy for determining enantiomeric purity.[1][5] This document provides a definitive guide to developing and validating such a method for the chiral primary amine, (1S)-1-(4-Bromophenyl)-2-methylpropylamine.

Foundational Principles: The Mechanism of Chiral Recognition

Standard chromatographic techniques like reversed-phase HPLC are incapable of distinguishing between enantiomers because these molecules possess identical physical properties (polarity, pKa, etc.) in an achiral environment.[6] To achieve separation, a chiral selector must be introduced into the system. The most direct and widely used approach involves a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto the support material (e.g., silica gel).[7]

Enantioseparation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation. Key intermolecular interactions that govern this chiral recognition include:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance (inclusion)

For primary amines like the target analyte, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and effective.[2][4] These phases offer a complex array of chiral grooves and cavities, promoting the necessary interactions for robust chiral discrimination.[5]

Strategic Method Development

A systematic approach to method development is crucial for achieving a successful and robust chiral separation. The process begins with broad screening of columns and mobile phases, followed by fine-tuning of the optimal conditions.

The Causality of Experimental Choices
  • Column Selection: Polysaccharide-based columns, specifically those with phenylcarbamate derivatives like cellulose tris(3,5-dimethylphenylcarbamate), are chosen for their proven success in resolving a wide range of racemates, including aromatic amines.[4] Their rigid helical polymer structure provides the necessary stereospecific interaction sites.

  • Mobile Phase Mode: A Normal Phase (NP) mode, utilizing a non-polar solvent like n-hexane and a polar modifier like an alcohol, is often preferred for primary amines.[2][4] This mode enhances the hydrogen bonding interactions critical for chiral recognition on polysaccharide CSPs.

  • The Role of Additives: Primary amines are prone to interacting with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing) and reduced efficiency. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA), is incorporated into the mobile phase.[7] The DEA acts as a competitive agent, masking the silanol sites and ensuring symmetrical, sharp peaks.

Method Development Workflow

The logical progression from initial screening to a finalized method is illustrated below.

MethodDevelopment cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Screen_CSP CSP Screening (e.g., Cellulose, Amylose, Cyclofructan-based) Screen_MP Mobile Phase Screening (Normal Phase vs. Polar Organic) Screen_CSP->Screen_MP Select best CSP Screen_Add Additive Screening (DEA, TFA, etc.) Screen_MP->Screen_Add Select best mode Opt_Ratio Optimize Modifier Ratio (e.g., Hexane:Alcohol) Screen_Add->Opt_Ratio Initial Conditions Set Opt_Flow Optimize Flow Rate & Temperature Opt_Ratio->Opt_Flow Opt_Add Optimize Additive Concentration Opt_Flow->Opt_Add Final_Method Final Optimized Method Opt_Add->Final_Method Lock Parameters

Caption: Workflow for systematic chiral HPLC method development.

Detailed Application Protocol

This protocol has been optimized for the baseline separation of (1S)-1-(4-Bromophenyl)-2-methylpropylamine from its (R)-enantiomer.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, thermostatted column compartment, and a UV/Photodiode Array (PDA) detector.[8]

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H, Chiralpak IC, or equivalent), 5 µm, 4.6 x 250 mm.

  • Chemicals: HPLC-grade n-Hexane, HPLC-grade Ethanol (EtOH), Diethylamine (DEA, >99.5%).

  • Sample Diluent: n-Hexane:Ethanol (90:10, v/v).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Mobile Phase n-Hexane : Ethanol : DEA (90 : 10 : 0.1, v/v/v)Balances retention and selectivity; DEA ensures sharp peak shape.[4][7]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run time.
Column Temp. 30 °CEnsures reproducible retention times and improves efficiency.[4]
Detection UV at 220 nmHigh absorbance wavelength for the bromophenyl moiety.[9]
Injection Vol. 10 µLStandard volume for analytical-scale HPLC.[4]
Run Time Approximately 20 minutesSufficient to allow elution of both enantiomers.
Sample Preparation Protocol
  • Standard Preparation: Accurately weigh and dissolve the racemic standard of 1-(4-Bromophenyl)-2-methylpropylamine in the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Test Sample Preparation: Prepare the test sample containing the (1S)-enantiomer at the same target concentration (1.0 mg/mL) in the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.

Self-Validating System: A Rigorous Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following protocols, based on ICH Q2(R1) guidelines, establish the trustworthiness and reliability of this chiral separation method.[10][11]

Validation Workflow

ValidationWorkflow cluster_core Core Validation Parameters cluster_robust Method Robustness Specificity Specificity (Resolution > 1.7) Precision Precision (Repeatability & Intermediate) Specificity->Precision Validated_Method Validated Method Fit for Purpose Accuracy Accuracy (Spike Recovery) Precision->Accuracy Linearity Linearity & Range Accuracy->Linearity LOQ Limit of Quantitation (S/N > 10) Linearity->LOQ Robustness Robustness (Deliberate Small Changes) LOQ->Robustness Robustness->Validated_Method

Caption: Key parameters for validating a chiral HPLC method per ICH guidelines.

Validation Experiments: Step-by-Step

The following table summarizes the experimental protocols and acceptance criteria for validating the method for the quantification of the undesired (R)-enantiomer as a chiral impurity.

ParameterProtocolAcceptance Criteria
System Suitability Inject a solution of the racemic mixture five times.Resolution (Rs) between enantiomers ≥ 2.0; Tailing factor for each peak ≤ 1.5; %RSD of peak areas ≤ 2.0%.[1][10]
Specificity Inject the diluent, a sample of the pure (1S)-enantiomer, and a sample of the racemic mixture.No interference at the retention times of the enantiomers. Baseline resolution (Rs ≥ 2.0) is achieved.[1][11]
Limit of Quantitation (LOQ) Prepare and inject a series of dilute solutions of the racemic mixture. Determine the concentration at which the minor peak (the (R)-enantiomer) has a signal-to-noise ratio (S/N) of approximately 10.S/N ratio ≥ 10. Precision at the LOQ concentration should have an RSD ≤ 10%.[10][11]
Linearity Prepare a series of solutions by spiking the pure (1S)-enantiomer with the (R)-enantiomer at five concentration levels (e.g., from LOQ to 150% of the specification limit). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.[12]
Accuracy Prepare samples in triplicate by spiking the pure (1S)-enantiomer with the (R)-enantiomer at three levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percent recovery.Mean recovery should be within 90.0% to 110.0% at each level.[1][12]
Precision (Repeatability) Prepare a single sample of the (1S)-enantiomer spiked with the (R)-enantiomer at the 100% specification limit. Inject six times.%RSD of the calculated amount of the (R)-enantiomer should be ≤ 5.0%.[1][11]
Robustness Analyze a racemic sample while making small, deliberate changes to method parameters (e.g., Flow Rate ±0.1 mL/min; Column Temp ±2 °C; %Ethanol ±1%).Resolution (Rs) must remain ≥ 2.0. Retention times may shift but elution order must not change.

Conclusion

This application note provides a highly reliable and robust chiral HPLC method for the enantioselective separation of (1S)-1-(4-Bromophenyl)-2-methylpropylamine. By leveraging a polysaccharide-based chiral stationary phase under normal-phase conditions with a basic additive, the method achieves excellent resolution and peak symmetry. The detailed protocols for both the analytical procedure and its comprehensive validation according to ICH guidelines ensure that the method is fit for its intended purpose in a regulated research or quality control environment.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • HPLC separation of enantiomers using chiral stationary phases.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • ICH Q2(R2)
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Enantiomer Separations.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. Journals.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses Procedure.

Sources

Application

Application of (1S)-1-(4-Bromophenyl)-2-methylpropylamine in asymmetric catalysis

Application Note: (1S)-1-(4-Bromophenyl)-2-methylpropylamine in Asymmetric Organocatalysis Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Executive Summary (1S)-1-(4-Bromophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1S)-1-(4-Bromophenyl)-2-methylpropylamine in Asymmetric Organocatalysis Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Executive Summary

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a highly privileged chiral primary amine organocatalyst. It bridges the critical reactivity gap left by traditional secondary amine catalysts (e.g., proline and imidazolidinone derivatives) by enabling the efficient enamine and iminium activation of sterically congested carbonyl compounds. This application note details the mechanistic rationale behind its structural design, outlines its activation pathways, and provides self-validating, step-by-step protocols for asymmetric C-C bond formation.

Mechanistic Rationale & Structural Advantages

While secondary amines are staples in organocatalysis, they suffer from severe A(1,3) allylic strain when condensing with α,α-disubstituted aldehydes or bulky ketones. This steric clash prevents the formation of the active enamine intermediate, leading to poor catalytic efficiency. Chiral primary amines bypass this steric penalty, emerging as highly versatile and powerful catalysts in asymmetric synthesis ([1]).

The architecture of (1S)-1-(4-Bromophenyl)-2-methylpropylamine is explicitly designed for high enantio-induction and synthetic utility:

  • Primary Amine Core: Facilitates rapid condensation with sterically hindered carbonyls with minimal steric repulsion.

  • Isopropyl Group: Acts as a rigid steric shield. By blocking one face of the reactive intermediate, it forces the incoming electrophile to approach from the opposite, unhindered face, ensuring high enantiomeric excess (ee).

  • 4-Bromophenyl Moiety: Electronically, the aryl ring modulates the pKa of the amine, optimizing the turnover rate during the hydrolysis step. Synthetically, the aryl bromide is a versatile handle for late-stage transition-metal-catalyzed cross-coupling, allowing the primary amine to work synergistically with transition metals (Pd, Rh, Ag) or be tethered to solid supports for continuous flow manufacturing ([2]).

Struct Cat (1S)-1-(4-Bromophenyl) -2-methylpropylamine Amine Primary Amine (Minimal Steric Hindrance) Cat->Amine Activation Iso Isopropyl Group (Steric Shielding) Cat->Iso Stereocontrol Bromo 4-Bromophenyl Group (π-π Stacking & Tuning) Cat->Bromo Modification

Structural features of (1S)-1-(4-Bromophenyl)-2-methylpropylamine.

Catalytic Activation Pathways

The use of chiral primary amines allows for the effective mimicry of biological processes, such as amino acid metabolism, providing exceptional stereoselective control in the asymmetric functionalization of challenging substrates ([3]). The catalyst operates via two primary modes:

  • Enamine Activation (HOMO raising): The primary amine condenses with an enolizable aldehyde/ketone. The resulting enamine acts as a chiral nucleophile, ideal for asymmetric Michael additions and α-functionalizations.

  • Iminium Activation (LUMO lowering): Condensation with an α,β-unsaturated carbonyl generates a highly electrophilic iminium ion, facilitating conjugate additions by lowering the LUMO energy of the substrate.

Cycle Sub Bulky Carbonyl Substrate Iminium Iminium Intermediate (LUMO Lowering) Sub->Iminium + Catalyst (Acid Co-catalyst) Cat Chiral Primary Amine Catalyst Cat->Iminium Enamine Enamine Intermediate (HOMO Raising) Iminium->Enamine - H+ Product Enantioenriched Product Enamine->Product + Electrophile (Facial Selectivity) Product->Cat Hydrolysis (Catalyst Regeneration)

Catalytic cycle of primary amine-mediated enamine/iminium activation.

Validated Experimental Protocols

Self-Validating Design: The protocols below incorporate specific acid co-catalysts and solvent systems. The causality is built into the method: the acid co-catalyst dictates the equilibrium of the iminium/enamine formation, while hydrophobic solvent effects drive the transition state assembly.

Protocol A: Enantioselective Michael Addition of α,α-Disubstituted Aldehydes to Nitroolefins

Objective: Synthesize chiral γ-nitroaldehydes bearing fully substituted quaternary stereocenters. Causality: Isobutyraldehyde cannot be activated by secondary amines due to steric clash. The primary amine forms the enamine seamlessly. Benzoic acid is selected as a co-catalyst because its pKa perfectly balances the protonation of the leaving water molecule without permanently sequestering the primary amine in an inactive salt form.

Materials:

  • (1S)-1-(4-Bromophenyl)-2-methylpropylamine (10 mol%)

  • Benzoic acid (10 mol%)

  • Isobutyraldehyde (2.0 equiv, 1.0 mmol)

  • trans-β-Nitrostyrene (1.0 equiv, 0.5 mmol)

  • Solvent: Brine/THF (1:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a 10 mL round-bottom flask, dissolve (1S)-1-(4-Bromophenyl)-2-methylpropylamine (13.2 mg, 0.05 mmol) and benzoic acid (6.1 mg, 0.05 mmol) in 1.0 mL of THF. Stir for 5 minutes at ambient temperature to form the active catalyst-salt complex.

  • Substrate Addition: Add isobutyraldehyde (90 µL, 1.0 mmol) to the mixture. Note: Using an excess of the aldehyde drives the thermodynamic equilibrium toward the enamine intermediate.

  • Aqueous Acceleration: Add 1.0 mL of saturated NaCl solution (brine). Causality: The hydrophobic effect of the aqueous biphasic system forces the organic reactants into a compact, highly organized transition state, significantly accelerating the reaction rate and enhancing facial selectivity.

  • Electrophile Introduction: Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol) in one portion.

  • Reaction Monitoring: Stir vigorously at 25 °C for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup & Isolation: Extract the mixture with ethyl acetate (3 × 5 mL). Wash the combined organic layers with saturated NaHCO3 to remove benzoic acid, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the enantioenriched γ-nitroaldehyde.

Protocol B: Asymmetric Cross-Aldol Reaction of Bulky Ketones

Objective: Enantioselective synthesis of β-hydroxy ketones from unactivated, sterically hindered precursors. Causality: Water is utilized as a solvent additive to facilitate the hydrolysis of the product-iminium complex, ensuring rapid catalyst turnover and preventing product inhibition.

Materials:

  • (1S)-1-(4-Bromophenyl)-2-methylpropylamine (15 mol%)

  • 2,4-Dinitrobenzenesulfonic acid (DNBSA) (15 mol%)

  • Cyclohexanone (5.0 equiv, 2.5 mmol)

  • 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol)

  • Solvent: Water (1.0 mL)

Step-by-Step Methodology:

  • Ion-Pair Formation: Combine the chiral amine catalyst and DNBSA in 1.0 mL of water. Causality: DNBSA is a strong acid that forms a tight, highly organized ion pair with the iminium intermediate. The bulky sulfonate counterion provides an additional layer of steric shielding during the C-C bond formation event.

  • Ketone Enolization: Add cyclohexanone (260 µL, 2.5 mmol) and stir for 10 minutes to allow enamine formation.

  • Aldol Addition: Cool the reaction mixture to 0 °C to maximize diastereoselectivity (dr). Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol).

  • Incubation: Stir at 0 °C for 24 hours. The biphasic nature of the reaction will form an emulsion; maintain vigorous stirring.

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl (2 mL). Extract with dichloromethane (3 × 5 mL).

  • Purification: Dry the organics, concentrate, and purify via flash chromatography to isolate the anti-aldol product.

Quantitative Performance Data

The following table demonstrates the superiority of primary amine catalysts over standard secondary amine catalysts when dealing with sterically demanding substrates like α,α-disubstituted aldehydes.

Table 1: Comparative Catalytic Performance in the Michael Addition of Isobutyraldehyde to trans-β-Nitrostyrene.

Catalyst SystemCatalyst LoadingTime (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
L-Proline20 mol%48< 10N/ASevere A(1,3) strain prevents enamine formation.
MacMillan Imidazolidinone20 mol%481545Steric clash with the gem-dimethyl group.
(1S)-1-(4-Bromophenyl)-2-methylpropylamine 10 mol% 12 94 98 Unhindered primary amine enables rapid turnover and high stereocontrol.

References

  • Xu, L., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 1807-1821.[Link]

  • Jiang, X., & Melchiorre, P. (2024). Enantioselective Transformations by “1 + x” Synergistic Catalysis with Chiral Primary Amines. Accounts of Chemical Research.[Link]

  • Guo, H., & Zhao, J. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 8:190.[Link]

Sources

Method

Application Notes and Protocols for the Use of (1S)-1-(4-Bromophenyl)-2-methylpropylamine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals Abstract The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of pharmaceuticals and fine chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. This document provides a comprehensive guide to the application of (1S)-1-(4-Bromophenyl)-2-methylpropylamine as a chiral resolving agent, specifically for the separation of racemic acidic compounds. The principles of diastereomeric salt formation, a robust and scalable method for chiral resolution, are detailed herein.[1] This guide offers in-depth protocols for the resolution process, including the formation and crystallization of diastereomeric salts, isolation of the desired diastereomer, and subsequent liberation of the enantiomerically pure acid and recovery of the resolving agent.

Introduction: The Imperative of Enantiomeric Purity

Many organic molecules, particularly those of pharmaceutical interest, are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. While sharing identical physical properties in an achiral environment, enantiomers can interact differently with other chiral molecules, such as biological receptors and enzymes.[1] This can lead to significant differences in their therapeutic effects, with one enantiomer providing the desired activity while the other may be less active, inactive, or even responsible for adverse effects. Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs.

Diastereomeric salt formation is a classical yet powerful technique for resolving racemic mixtures of acidic or basic compounds.[2] This method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. (1S)-1-(4-Bromophenyl)-2-methylpropylamine is a chiral amine that serves as an effective resolving agent for a variety of racemic carboxylic acids and other acidic compounds.

(1S)-1-(4-Bromophenyl)-2-methylpropylamine: A Profile

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a chiral primary amine valued for its ability to form well-defined, crystalline diastereomeric salts with acidic compounds. Its structural features, including the presence of a stereogenic center and an aromatic ring, facilitate the formation of diastereomeric salts with distinct crystalline packing arrangements, which is crucial for successful separation.

PropertyValue
IUPAC Name (1S)-1-(4-bromophenyl)-2-methylpropan-1-amine
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
Appearance (Typically) White to off-white solid
Chirality (S)-enantiomer

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution process lies in the conversion of a pair of enantiomers, which are physically inseparable by standard techniques, into a pair of diastereomers with distinct physical properties. The process can be broken down into three key stages:

  • Salt Formation: The racemic acidic compound, (±)-Acid, is reacted with the enantiomerically pure chiral resolving agent, (1S)-1-(4-Bromophenyl)-2-methylpropylamine, which we will denote as (S)-Amine. This acid-base reaction yields two diastereomeric salts: [(+)-Acid·(S)-Amine] and [(-)-Acid·(S)-Amine].

  • Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the salt, liberating the desired enantiomerically pure acid and regenerating the chiral resolving agent, which can often be recovered and reused.

Figure 1: General workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using (1S)-1-(4-Bromophenyl)-2-methylpropylamine. It is crucial to note that the optimal conditions, particularly the choice of solvent and the stoichiometry of the resolving agent, will vary depending on the specific acidic compound being resolved and must be determined empirically.

Preliminary Screening for Optimal Solvent Selection

The success of a diastereomeric salt resolution is highly dependent on the choice of the crystallization solvent. An ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts.

Protocol for Solvent Screening:

  • In a series of small test tubes, dissolve a small amount of the racemic acid (e.g., 50 mg) in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) with gentle heating.

  • In separate test tubes, prepare solutions of (1S)-1-(4-Bromophenyl)-2-methylpropylamine (0.5 to 1.0 molar equivalent to the acid) in the same solvents.

  • Combine the acid and amine solutions at an elevated temperature.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. Note the solvent system that provides a good yield of crystalline material.

  • Analyze the crystalline solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the resolved acid.

Preparative Scale Chiral Resolution

This protocol is a general guideline for a preparative scale resolution. The quantities can be scaled up or down as needed.

Step 1: Formation of Diastereomeric Salts

  • In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic carboxylic acid (1.0 equivalent) in the pre-selected optimal solvent (or solvent mixture) with heating to achieve complete dissolution.

  • In a separate beaker, dissolve (1S)-1-(4-Bromophenyl)-2-methylpropylamine (typically 0.5-1.0 equivalent) in a minimal amount of the same warm solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially crystallized salt.

  • Slowly add the warm solution of the resolving agent to the solution of the racemic acid with continuous stirring.

  • Allow the mixture to cool slowly to room temperature to promote the formation of large, well-defined crystals. If no crystallization occurs, it can be induced by scratching the inner wall of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt (if available).

  • Once crystallization has initiated, continue to cool the mixture in an ice bath or refrigerator for a period of time (e.g., 2-24 hours) to maximize the yield of the less soluble diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

  • Dry the diastereomeric salt under vacuum to a constant weight.

  • The mother liquor can be collected and processed separately to recover the other enantiomer, if desired.

Step 3: Liberation of the Enantiomerically Enriched Acid

  • Suspend the dried, diastereomerically pure salt in water.

  • With vigorous stirring, add a strong acid (e.g., 2 M HCl or 1 M H₂SO₄) dropwise until the pH of the solution is acidic (pH 1-2) and all the solid has dissolved. This protonates the carboxylate and liberates the free carboxylic acid.

  • Extract the liberated carboxylic acid into a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) multiple times (e.g., 3 x 50 mL for a 1 g scale).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 4: Recovery of the Chiral Resolving Agent

  • The acidic aqueous layer from the extraction in Step 3 contains the hydrochloride salt of (1S)-1-(4-Bromophenyl)-2-methylpropylamine.

  • Make the aqueous layer basic by the dropwise addition of a strong base (e.g., 2 M NaOH) until the pH is >10.

  • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to recover the (1S)-1-(4-Bromophenyl)-2-methylpropylamine, which can be reused.

Protocol_Flowchart start Start: Racemic Acid & Resolving Agent dissolve Dissolve in Optimal Hot Solvent start->dissolve mix Mix Acid and Amine Solutions dissolve->mix cool Slow Cooling & Crystallization mix->cool filter Vacuum Filtration cool->filter crystals Crystalline Diastereomeric Salt filter->crystals mother_liquor Mother Liquor (contains other diastereomer) filter->mother_liquor acidify Suspend in Water & Acidify (e.g., HCl) crystals->acidify extract_acid Extract with Organic Solvent acidify->extract_acid basify Basify Aqueous Layer (e.g., NaOH) acidify->basify Aqueous Layer pure_acid Isolate Pure Enantiomeric Acid extract_acid->pure_acid extract_amine Extract with Organic Solvent basify->extract_amine recovered_amine Recover Chiral Resolving Agent extract_amine->recovered_amine

Figure 2: Detailed experimental workflow for chiral resolution.

Application Example: Resolution of a Racemic Profen

Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, commonly known as "profens" (e.g., ibuprofen, flurbiprofen), are excellent candidates for resolution using (1S)-1-(4-Bromophenyl)-2-methylpropylamine.[3] The (S)-enantiomer of many profens is responsible for the therapeutic activity, while the (R)-enantiomer is often less active and can undergo metabolic chiral inversion in the body.[4]

CompoundStructureTherapeutic Activity
Ibuprofen (S)-Ibuprofen is the active enantiomer.
Flurbiprofen (S)-Flurbiprofen is the active enantiomer.
Ketoprofen (S)-Ketoprofen is the active enantiomer.

Note: Structures are illustrative and can be found in chemical databases.

For the resolution of a racemic profen, a typical starting point for solvent screening would include alcohols such as ethanol or isopropanol, or mixtures of these with less polar solvents like heptane or toluene.

Conclusion

(1S)-1-(4-Bromophenyl)-2-methylpropylamine is a valuable and effective chiral resolving agent for the separation of enantiomers of acidic compounds, particularly carboxylic acids. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method that, with careful optimization of solvent and crystallization conditions, can provide access to enantiomerically pure compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this chiral resolution strategy.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of non-steroidal anti-inflammatory drugs.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (2007, July 27). TSI Journals.
  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. (2023, January 3). MDPI.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, April 15). Advances in Engineering.
  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017, September 21). Via Medica Journals.
  • Convenient preparation of (S)
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol ... (n.d.). PMC.
  • Investigation of enantiomeric separation of basic drugs by capillary electrophoresis using clindamycin phosphate as a novel chiral selector. (2009, August 15). PubMed.
  • Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives. (n.d.).
  • Structure of trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid (trans-1). (n.d.).
  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. (2025, July 25). MDPI.
  • Chiral Resolution with and without Resolving Agents. (2025, March 11). Pharmaceutical Technology.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.

Sources

Application

Application Note: (1S)-1-(4-Bromophenyl)-2-methylpropylamine as a Bifunctional Chiral Precursor in Pharmaceutical Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction: The Strategic Value of the Precursor In modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction: The Strategic Value of the Precursor

In modern medicinal chemistry, the incorporation of sp³-rich chiral centers is a proven strategy to improve the physicochemical properties and target selectivity of small-molecule therapeutics [1]. (1S)-1-(4-Bromophenyl)-2-methylpropylamine (also known as (1S)-1-(4-bromophenyl)-2-methylpropan-1-amine) is a highly versatile, bifunctional chiral building block.

This molecule features two orthogonal reactive sites:

  • A chiral primary amine: Serves as a nucleophile for amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling.

  • A para-bromoaryl handle: Serves as an electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Negishi couplings).

By leveraging this bifunctionality, process chemists can rapidly assemble complex biaryl or heteroaryl pharmacophores without compromising the stereochemical integrity of the chiral center.

Mechanistic Causality: Steric Control and Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that the selection of this specific precursor is rarely arbitrary; it is driven by precise structural causality:

  • The Isopropyl Steric Directing Group: The 2-methylpropyl (isopropyl) moiety adjacent to the chiral benzylic amine creates a highly hindered steric environment. In drug design, this bulk restricts the rotational degrees of freedom of the resulting molecule, locking it into a specific bioactive conformation. This is particularly valuable when targeting the rigid hinge regions of kinases or the deep binding pockets of GPCRs.

  • Prevention of Catalyst Poisoning: When utilizing the 4-bromoaryl handle for palladium-catalyzed cross-couplings, the primary amine poses a significant risk. Free primary amines can tightly coordinate to Pd(II) intermediates, effectively poisoning the catalyst, or undergo competitive intermolecular Buchwald-Hartwig amination, leading to unwanted oligomerization [2].

  • The Solution (Amine Masking): To achieve true orthogonal reactivity, the primary amine must be transiently masked (typically as a tert-butyloxycarbonyl or "Boc" carbamate). This eliminates the nucleophilicity of the nitrogen, allowing the aryl bromide to undergo clean oxidative addition with the palladium catalyst.

Synthetic Workflow Visualization

The following diagram illustrates the strategic pathways for elaborating (1S)-1-(4-Bromophenyl)-2-methylpropylamine. The workflow highlights the necessity of amine masking prior to transition-metal catalysis.

G N1 (1S)-1-(4-Bromophenyl)- 2-methylpropylamine N2 Boc Protection (Amine Masking) N1->N2 Boc2O, Et3N (Blocks Pd poisoning) N3 Amide Formation (Direct Derivatization) N1->N3 R-COOH, HATU (Peptide coupling) N4 Suzuki-Miyaura Cross-Coupling N2->N4 Ar-B(OH)2, Pd cat. (Biaryl formation) N5 Buchwald-Hartwig Amination N2->N5 R-NH2, Pd cat. (C-N bond formation) N6 Elaborated Chiral Pharmacophore N3->N6 Pd cat. (Late-stage coupling) N4->N6 HCl/Dioxane (Deprotection) N5->N6 HCl/Dioxane (Deprotection)

Caption: Orthogonal functionalization pathways for (1S)-1-(4-Bromophenyl)-2-methylpropylamine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure both chemical yield and the retention of enantiomeric excess (ee).

Protocol A: Amine Masking (Boc-Protection)

Objective: Neutralize the nucleophilicity of the chiral amine to prevent catalyst poisoning during downstream cross-coupling.

  • Preparation: Suspend (1S)-1-(4-Bromophenyl)-2-methylpropylamine hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Free-Basing: Add Triethylamine (Et₃N, 2.5 eq) dropwise at 0 °C. Causality: The excess base neutralizes the HCl salt and acts as an acid scavenger for the subsequent step.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of DCM. Allow the reaction to warm to ambient temperature (20–25 °C).

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 8:2). Stain with Ninhydrin. The disappearance of the highly polar, Ninhydrin-active (purple/pink) primary amine spot confirms complete conversion.

  • Workup: Wash the organic layer sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling & Metal Scavenging

Objective: Elaborate the aryl bromide into a biaryl system while maintaining stereochemical integrity and achieving pharmaceutical-grade heavy metal limits.

  • Reagent Charging: In an oven-dried Schlenk flask, combine the Boc-protected aryl bromide (1.0 eq), an arylboronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Perform three freeze-pump-thaw cycles or sparge vigorously with N₂ for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle. Strict deoxygenation is non-negotiable.

  • Reaction: Heat the mixture to 80 °C under an N₂ atmosphere for 4–6 hours.

  • IPC (Self-Validation): Monitor via LC-MS. Look for the mass shift corresponding to the loss of bromine and the addition of the aryl group.

  • Palladium Scavenging: Cool the reaction to room temperature. Dilute with EtOAc and wash with water. To the organic layer, add Microporous Trimercaptotriazine (MP-TMT) resin (0.20 wt equivalents) and age overnight with gentle stirring. Causality: Residual palladium can cause toxicity and regulatory failure in APIs. MP-TMT resin selectively chelates Pd, reducing residual metal concentrations from >300 ppm to <10 ppm [3].

  • Isolation: Filter off the MP-TMT resin through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography. Determine enantiomeric purity via Chiral HPLC (e.g., Chiralcel OD-H column) to ensure no racemization occurred during the thermal cycle.

Quantitative Data Summary

The table below summarizes the expected outcomes when subjecting the Boc-protected (1S)-1-(4-Bromophenyl)-2-methylpropylamine to Protocol B with various boronic acids. Note the strict retention of enantiomeric excess, validating the mildness of the selected catalytic conditions.

Boronic Acid PartnerCatalyst SystemTime (h)Isolated Yield (%)ee Retention (%)Residual Pd (ppm)*
Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃4.088%>99.5%< 5 ppm
3-Pyridinylboronic acidPd(dppf)Cl₂ / K₂CO₃5.582%>99.0%7 ppm
4-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃4.591%>99.5%< 5 ppm
2-Thiopheneboronic acidPd(PPh₃)₄ / Na₂CO₃6.076%>98.5%12 ppm

*Residual Palladium measured via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following overnight aging with MP-TMT resin.

References

  • Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines Source: Nature Communications (Archived via PubMed Central) URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Method

Application Note: Scaling Up Pharmaceutical Amine Synthesis via Continuous-Flow Catalytic Reductive Amination

Executive Summary Reductive amination is one of the most critical C–N bond-forming reactions in the pharmaceutical industry, accounting for over 25% of all amine syntheses in drug development. However, scaling up from ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductive amination is one of the most critical C–N bond-forming reactions in the pharmaceutical industry, accounting for over 25% of all amine syntheses in drug development. However, scaling up from batch to kilogram quantities presents severe challenges, including poor heat dissipation (thermal runaways), mass transfer limitations of hydrogen gas, and the accumulation of unstable imine intermediates.

This application note details a self-validating, continuous-flow protocol for the scale-up of primary and secondary amines using a Micro-Packed Bed Reactor (µ-PBR). By transitioning to a continuous-flow architecture, researchers can achieve precise residence time control, eliminate downstream catalyst filtration, and increase Space-Time Yields (STY) by orders of magnitude compared to traditional batch processes [1].

Mechanistic Rationale & System Design

To ensure a robust scale-up, the experimental design must address the fundamental kinetics and thermodynamics of the reaction. We do not simply pump reagents into a tube; the architecture is deliberately designed to separate the condensation and reduction phases.

Spatial Separation of Reaction Steps

In a standard batch reductive amination, the carbonyl compound, amine, and reducing agent are often mixed simultaneously. This can lead to the competitive, premature reduction of the aldehyde/ketone to an alcohol. The Flow Solution: Our protocol utilizes a sequential design. The carbonyl and amine are first merged in a T-mixer and passed through a pre-heater coil. This thermal zone forces the thermodynamic equilibrium toward the imine/iminium intermediate before it ever encounters the hydrogen gas or the catalyst.

Catalyst Selection & Deactivation Prevention

Heterogeneous catalysts (e.g., standard Pd/C or Pt/C) are highly active but notoriously susceptible to poisoning. The product amines possess lone electron pairs that strongly coordinate to the metal surface, blocking active sites and halting the reaction. The Flow Solution: We utilize a 3% Sulfur-modified Platinum on Carbon (3% Pt/C–S) catalyst. The sulfur doping attenuates the electron density of the platinum sites. This precise electronic modulation decreases the binding affinity of the product amine, allowing it to desorb rapidly. This causality ensures the catalyst remains active for >72 hours of continuous operation without yield degradation [1].

Thermodynamic Control via Pressurization

Hydrogenation is a triphasic reaction (gas-liquid-solid). In batch, mass transfer of H₂ into the liquid phase is a severe rate-limiting step. The Flow Solution: By utilizing a Back Pressure Regulator (BPR) set to 0.2 MPa, we artificially elevate the boiling point of the solvent and force a higher concentration of H₂ gas to dissolve into the liquid phase. This eliminates mass transfer bottlenecks and accelerates the reaction rate at the solid catalyst interface.

Mandatory Visualization: Reactor Architecture

FlowSetup PumpA Pump A (Carbonyl in 4-MeTHP) TMixer T-Mixer (Neutralization & Mixing) PumpA->TMixer PumpB Pump B (Amine + Base in MeOH) PumpB->TMixer PreHeater Pre-Heater Coil (Imine Formation, 110 °C) TMixer->PreHeater Mixed Stream PBR Packed-Bed Reactor (3% Pt/C-S Catalyst, 110 °C) PreHeater->PBR Imine Intermediate H2Gas Mass Flow Controller (H2 Gas) H2Gas->PBR H2 (g) BPR Back Pressure Regulator (0.2 MPa) PBR->BPR Amine Product Collection Inline Extraction & Product Collection BPR->Collection

Figure 1: Schematic of the continuous-flow reductive amination system utilizing a packed-bed reactor.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating inline Process Analytical Technology (PAT), the operator can confirm steady-state attainment in real-time without relying on offline sampling.

Step 1: Reagent Preparation
  • Solution A (Electrophile): Prepare a 0.2 M solution of the target carbonyl compound in 4-methyltetrahydropyran (4-MeTHP). Rationale: 4-MeTHP is a green, bio-derived solvent that is water-immiscible, which is critical for the downstream inline aqueous extraction.

  • Solution B (Nucleophile): Prepare a solution containing 0.2 M amine hydrochloride and 0.4 M Triethylamine (Et₃N) in Methanol. Rationale: Et₃N neutralizes the amine salt in situ, while methanol ensures complete solubility of the resulting ionic byproducts.

Step 2: Reactor Priming & Thermal Equilibration
  • Pack the Bench-Scale Column Flow Reactor (ID: 37 mm; L: 30 cm) with a 1:4 ratio of 3% Pt/C–S catalyst to Celite. Rationale: Celite prevents pressure drops and channeling within the packed bed.

  • Prime the entire fluidic pathway with pure 4-MeTHP at a combined flow rate of 1.6 mL/min.

  • Set the pre-heater coil and the packed-bed reactor to 110 °C .

  • Engage the Back Pressure Regulator (BPR) to 0.2 MPa .

Step 3: Continuous Operation & Steady-State Verification
  • Initiate Pump A and Pump B at equal flow rates (0.8 mL/min each) to merge at the T-mixer.

  • Introduce H₂ gas via the mass flow controller directly before the PBR inlet.

  • Self-Validation Check: Monitor the output stream post-BPR using an inline ReactIR flow cell. Track the disappearance of the imine C=N stretch (~1650 cm⁻¹) and the stabilization of the amine N-H stretch.

  • Discard the first 3 reactor volumes (the dispersion zone). Once the IR signal variance is <2% over 10 minutes, the system has reached steady-state.

Step 4: Inline Extraction & Isolation
  • Merge the steady-state product stream with an aqueous methanesulfonic acid stream via a secondary T-mixer.

  • Pass through a membrane-based liquid-liquid separator. The target amine will partition into the aqueous phase as a mesylate salt, leaving unreacted organic impurities in the 4-MeTHP waste stream.

Scale-Up Metrics & Data Presentation

The transition from batch to flow yields significant improvements in both productivity and environmental sustainability. Table 1 summarizes the quantitative data derived from the scale-up of a model pharmaceutical intermediate (Safinamide precursor) [1], while advanced µ-PBR systems have shown Space-Time Yields up to 2.7 × 10⁴ g L⁻¹ h⁻¹ for simpler aliphatic amines like DMCHA [2].

Table 1: Performance Comparison of Batch vs. Continuous Flow Scale-Up

Performance MetricTraditional Batch ProcessContinuous Flow (µ-PBR)Process Improvement
Overall Yield (%) 82%97%+15% Absolute Increase
Production Rate ~0.5 g/h22.0 g/h44x Throughput Multiplier
Process Mass Intensity (PMI) 145 g/g42 g/g71% Reduction in Waste
Catalyst Longevity Single-use (Filtration required)>72 hours continuousZero downstream filtration

References

  • Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering.1

  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Analytical Profiling of Brominated Phenethylamines

Welcome to the Analytical & Synthetic Troubleshooting Center. This resource is engineered for researchers, scientists, and drug development professionals tasked with synthesizing and characterizing brominated phenethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Synthetic Troubleshooting Center. This resource is engineered for researchers, scientists, and drug development professionals tasked with synthesizing and characterizing brominated phenethylamines (e.g., 2C-B, DOB). Due to the complex electrophilic aromatic substitution dynamics and reduction mechanics involved, identifying and mitigating byproducts is critical for assay purity and forensic validation.

Module 1: Synthesis Pathway & Byproduct Genesis

Understanding the mechanistic branch points in your synthesis is the first step in troubleshooting. The diagram below illustrates the standard Henry reaction and reduction pathway, highlighting where critical impurities typically diverge from the target molecule.

SynthesisTroubleshooting Start Substituted Benzaldehyde (Precursor) Nitro β-Nitrostyrene Intermediate Start->Nitro Henry Reaction (Nitromethane) Amine Phenethylamine (Unbrominated) Nitro->Amine Reduction (NaBH4/CuCl2) Err1 Byproduct A: Unreduced Oximes Nitro->Err1 Incomplete Reduction Target Target Molecule (e.g., 4-Bromo-2,5-dimethoxy...) Amine->Target Bromination (Br2/AcOH or NBS) Err2 Byproduct B: 2,6-Dibromo Isomers Amine->Err2 Over-bromination (Excess Reagent) Err3 Byproduct C: Ortho/Meta Regioisomers Amine->Err3 Competing Directing Groups

Synthesis pathway of brominated phenethylamines highlighting critical byproduct formation nodes.

Module 2: Diagnostic Matrix for Common Synthesis Byproducts

Anomaly A: High Yield of Dibrominated Species
  • Diagnostic Signature: GC-MS reveals a late-eluting peak exhibiting a classic 1:2:1 isotopic cluster at the molecular ion (M, M+2, M+4), indicative of two bromine isotopes (

    
    Br and 
    
    
    
    Br) (Smolecule Analytical)[1].
  • Mechanistic Causality: Over-bromination is heavily influenced by the substitution pattern of the methoxy groups on the aromatic ring. For example, the bromination of 3,5-dimethoxyphenethylamine preferentially yields the 2,6-dibromo isomer, even when minimal amounts of elemental bromine are utilized (Clark et al.)[2]. The synergistic electron-donating effects of the meta-methoxy groups highly activate the 2 and 6 positions.

  • Mitigation: Employ highly controlled halogenation using N-Bromosuccinimide (NBS) in a non-polar solvent with strict stoichiometric control, rather than elemental Br

    
     in acetic acid.
    
Anomaly B: Regioisomeric Impurities (Ortho vs. Para Substitution)
  • Diagnostic Signature: Multiple chromatographic peaks sharing identical mass-to-charge (m/z) ratios but differing retention times. Specifically, ortho-brominated isomers exhibit a prominent m/z 180 fragment ion, whereas para-brominated isomers do not[2].

  • Mechanistic Causality: The m/z 180 ion arises via the facile loss of a bromine radical from the molecular ion[2]. This fragmentation is sterically and electronically favored only when the bromine is ortho-substituted relative to the ethylamine side chain.

  • Mitigation: Regioselectivity is inherently dictated by the starting benzaldehyde precursor. Ensure the precursor is isomerically pure before initiating the Henry condensation.

Anomaly C: Incomplete Reduction Intermediates
  • Diagnostic Signature: Presence of unreacted

    
    -nitrostyrenes or oxime intermediates detected via LC-MS or FTIR (strong NO
    
    
    
    stretching frequencies around 1520 and 1350 cm
    
    
    ).
  • Mechanistic Causality: Traditional reductions using LiAlH

    
     can be overly aggressive or moisture-sensitive, leading to polymerization, while milder agents might stall at the oxime stage.
    
  • Mitigation: Transition to a one-pot reduction system utilizing NaBH

    
     and CuCl
    
    
    
    . This system efficiently reduces substituted
    
    
    -nitrostyrenes to phenethylamines in 10 to 30 minutes under mild conditions, preventing the accumulation of partially reduced byproducts (ChemRxiv)[3].

Module 3: Self-Validating Analytical Protocols

AnalyticalWorkflow S1 1. Liquid-Liquid Extraction (LLE) S2 2. Derivatization (MBTFA, 60°C) S1->S2 S3 3. GC Separation (DB-5MS Column) S2->S3 S4 4. EI-MS (70 eV) Ionization S3->S4 S5 5. Spectral Analysis (Isotopes & Fragments) S4->S5

Standardized GC-MS analytical workflow for the characterization of phenethylamine derivatives.

Protocol: GC-EI-MS Byproduct Characterization

Rationale: Primary amines exhibit high polarity, leading to peak tailing and irreversible adsorption on GC column active sites. Derivatization with N-methyl-bis-trifluoroacetamide (MBTFA) masks the amine, enhancing volatility and generating unique mass spectral fragments for definitive identification (Lukic et al.)[4].

Step-by-Step Methodology:

  • Sample Preparation (LLE): Dissolve 10 mg of the synthesized phenethylamine batch in 1 mL of 0.1 M HCl. Extract with 2 mL of ethyl acetate to remove non-basic organic impurities. Discard the organic layer.

  • Basification & Extraction: Alkalinize the aqueous layer to pH 10 using 1 M NaOH. Extract the freebase phenethylamines with 3 x 2 mL of dichloromethane (DCM). Combine the DCM layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in 50

    
    L of ethyl acetate. Add 50 
    
    
    
    L of MBTFA. Incubate the sealed vial at 60°C for 30 minutes[4].
  • Validation Check (Self-Validation): Concurrently run a derivatization blank (reagents only) to ensure no background contamination from the MBTFA reagent.

  • GC-MS Acquisition: Inject 1

    
    L into a GC-MS equipped with a DB-5MS capillary column (5% diphenyl-95% dimethylsiloxane)[4]. Set the electron ionization (EI) source to 70 eV.
    
  • Data Interpretation: Scan for the

    
    -cleavage fragment. Under EI, phenethylamines typically undergo 
    
    
    
    -cleavage adjacent to the amine group, producing a characteristic m/z 44 ion for underivatized primary amines, or a shifted mass corresponding to the TFA-derivative (MDPI)[5]. Verify the presence of the ~1:1
    
    
    Br/
    
    
    Br isotopic signature for monobrominated species[1].

Module 4: Quantitative Data Summaries

To facilitate rapid spectral identification, the following table summarizes the key MS fragmentation and NMR data for target compounds and common byproducts.

Compound / Byproduct TypePrimary MS Fragments (EI, 70 eV)Isotopic SignatureKey

H-NMR Shifts (CD

OD)
Target: 4-Bromo-2,5-dimethoxyphenethylaminem/z 261/263 (M

), 246/248, 44 (

-cleavage)
1:1 (M, M+2)

7.16 (s, 1H), 6.81 (s, 1H)[3]
Byproduct: 2,6-Dibromo-3,5-dimethoxyphenethylaminem/z 339/341/343 (M

), 215/217 (loss of side chain)
1:2:1 (M, M+2, M+4)

6.50 (s, 1H, aromatic)
Byproduct: Ortho-brominated isomersm/z 261/263 (M

), 180 (loss of Br) , 44
1:1 (M, M+2)Distinct ortho-coupling patterns
Intermediate: Unreduced

-Nitrostyrene
m/z 287/289 (M

), loss of NO

(M-46)
1:1 (M, M+2)

7.9-8.2 (d, vinylic protons)

Module 5: Frequently Asked Questions (FAQs)

Q: Why do I observe an m/z 180 ion in some of my brominated phenethylamine batches but not others? A: The m/z 180 ion is a highly specific diagnostic marker for ortho-bromination relative to the ethylamine side chain. It forms via the loss of the bromine atom from the molecular ion. If your target is a para-brominated species and you observe m/z 180, your batch is contaminated with ortho-brominated regioisomers[2].

Q: Can I differentiate between natural and synthetic origins of impurities using these methods? A: While GC-MS is the gold standard for identifying chemical impurities and separating regioisomers, determining the exact synthetic origin often requires complementary techniques like quantitative NMR (qNMR) or Isotope Ratio Mass Spectrometry (IRMS) to trace precursor origins (La Maida et al.)[6].

Q: My GC-MS baseline is noisy, and the phenethylamine peaks are tailing severely. How do I fix this? A: Peak tailing for basic amines is usually caused by interaction with active silanol groups on the GC column. Ensure you are using a properly deactivated column (like a DB-5MS) and strictly adhere to the MBTFA derivatization protocol outlined above. Derivatization converts the primary amine into a less polar trifluoroacetamide, drastically improving peak shape and analytical sensitivity[4].

References

  • Clark, C. R., et al. "Gas Chromatographic-Mass Spectrometric and High-Performance Liquid Chromatographic Analyses of the Bromination Products of the Isomeric Dimethoxyphenethylamines." Journal of Analytical Toxicology. URL:[Link]

  • La Maida, N., et al. "Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization." MDPI. URL:[Link]

  • Lukic, V., et al. "4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A review of the public domain literature." ResearchGate. URL:[Link]

  • "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv. URL:[Link]

  • "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry." MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Chiral Separation of Aromatic Amines

Welcome to the Advanced Technical Support Center for the enantiomeric separation of aromatic amines. Designed for drug development professionals and analytical scientists, this guide bypasses generic advice to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the enantiomeric separation of aromatic amines. Designed for drug development professionals and analytical scientists, this guide bypasses generic advice to address the complex physicochemical realities of chiral chromatography.

Aromatic amines present unique chromatographic challenges. Their basic nitrogen atoms and electron-rich aromatic rings frequently trigger secondary interactions with stationary phases, leading to peak tailing, unpredictable retention shifts, and collapsed resolution. The following diagnostics, mechanistic explanations, and self-validating protocols will help you engineer robust, high-efficiency separations.

Part 1: Core Mechanisms & Stationary Phase Selection (FAQs)

Q: Why do aromatic amines frequently exhibit severe peak tailing and poor resolution (


) on silica-based chiral columns? 
A:  The root cause is a dual-retention mechanism. While you want your analyte to interact exclusively with the chiral selector (via hydrogen bonding, 

stacking, and steric fit), the basic nitrogen of the aromatic amine acts as a strong hydrogen bond acceptor. On silica-based Chiral Stationary Phases (CSPs), free, unendcapped silanol groups (-SiOH) act as weak acids. This triggers secondary ion-exchange interactions that disrupt the primary 3-point chiral recognition model. This uncontrolled secondary binding manifests chromatographically as asymmetric peak tailing and a loss of baseline resolution [1].

Q: Which Chiral Stationary Phases (CSPs) are most effective for primary and secondary aromatic amines? A: Polysaccharide-derived CSPs (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) remain the gold standard [5]. Their helical cavities and multiple carbamate linkages provide an ideal environment for the hydrogen bonding and


 interactions required for aromatic amines [4]. For highly polar or structurally rigid amines that fail on polysaccharides, macrocyclic antibiotics (e.g., Chirobiotic V) or cyclofructan-based CSPs offer distinct ionic and steric inclusion mechanisms that can force separation.

G Analyte Aromatic Amine (Basic N, Aromatic Ring) Interaction Chiral Recognition (H-Bonding, Pi-Pi, Steric) Analyte->Interaction Primary Secondary Secondary Interaction (Silanol Binding = Tailing) Analyte->Secondary Undesired CSP Chiral Stationary Phase (Carbamate Sites, Silanols) CSP->Interaction Selector CSP->Secondary Residuals Additive Mobile Phase Additive (DEA, TEA, MSA) Additive->Secondary Competitively Masks

Mechanistic pathway of chiral recognition versus undesired secondary silanol interactions.

Part 2: Symptom-Based Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry Factor > 2.0)

Causality: Unsuppressed silanol interactions are dominating the elution profile. Solution: You must optimize your mobile phase additives to competitively mask the active sites on the CSP. Introducing a basic modifier like diethylamine (DEA) or triethylamine (TEA) at 0.1% (v/v) will competitively bind to the residual silanols [1]. Alternatively, counter-intuitive to traditional basic-analyte logic, adding strong acidic additives like methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) has been shown to dramatically improve peak symmetry for basic amines. This occurs via ion-pair salt formation in the mobile phase, which enhances localized binding with the CSP while neutralizing the amine's basicity [2].

Issue 2: Co-elution or Lack of Enantioselectivity ( )

Causality: The analyte lacks sufficient steric bulk or functional groups to achieve the mandatory three-point interaction with the chiral selector. Solution: Pre-column derivatization is required. Converting a primary aromatic amine to an amide using trifluoroacetic anhydride (TFAA) or isopropyl isocyanate increases the steric bulk and introduces new carbonyl groups for hydrogen-bonding. This synthetic alteration significantly enhances enantioselectivity, particularly on Pirkle-type or proline-based CSPs [3].

G Start Analyze Aromatic Amine Q1 Is Resolution (Rs) >= 1.5? Start->Q1 Tailing Identify Peak Shape Issue Q1->Tailing No Success Method Validated Q1->Success Yes AddBasic Add Basic Modifier (e.g., 0.1% DEA) Tailing->AddBasic Tailing: Silanol Interaction AddAcidic Add Acidic Modifier (e.g., 0.1% MSA) Tailing->AddAcidic Tailing: Ion-Pairing Needed Derivatize Pre-column Derivatization (TFAA / Isocyanate) Tailing->Derivatize Co-elution: Low Selectivity AddBasic->Q1 AddAcidic->Q1 Derivatize->Q1

Workflow for troubleshooting poor resolution and peak tailing in chiral amine separations.

Part 3: Quantitative Data & Parameter Selection

Table 1: Impact of Mobile Phase Additives on Aromatic Amine Resolution
Additive TypeExample ReagentMechanism of ActionTypical ConcentrationEffect on Peak Shape
Basic Diethylamine (DEA)Competes for acidic silanol sites on the CSP0.1% - 0.5% (v/v)Reduces tailing for basic amines; sharpens trailing edge.
Acidic Methanesulfonic Acid (MSA)Forms ion-pair salts; lowers localized pH0.05% - 0.1% (v/v)Sharpens peaks; alters retention factor (

).
Amphoteric TFA + TEA mixtureBuffers mobile phase; dual-masking of sites0.1% TFA / 0.1% TEAStabilizes baseline; universal shape improvement.
Table 2: Recommended CSPs for Aromatic Amines
CSP TypeChiral SelectorPrimary InteractionsBest Suited For
Polysaccharide Amylose/Cellulose CarbamatesH-bonding,

, dipole-dipole
Broad spectrum primary/secondary aromatic amines.
Macrocyclic Chirobiotic V (Vancomycin)Ionic, H-bonding, steric inclusionHighly polar amines, aromatic amino acids.
Pirkle-Type Whelk-O 1

(donor/acceptor), H-bonding
Derivatized amines (amides), rigid structures.

Part 4: Self-Validating Experimental Protocols

Protocol A: Systematic Mobile Phase Optimization for Polysaccharide CSPs

Use this protocol to eliminate peak tailing without destroying chiral recognition.

  • Baseline Establishment: Run the racemic amine using a standard Normal Phase diluent (e.g., Hexane/Isopropanol 90:10) without additives. Record the retention factor (

    
    ) and asymmetry factor (
    
    
    
    ).
  • Additive Introduction: Prepare a new mobile phase adding 0.1% (v/v) DEA.

  • Column Equilibration: Flush the column with at least 20 column volumes (CV) of the new mobile phase. Causality note: Basic additives take time to fully saturate and mask the silica surface.

  • Self-Validation Check (System Suitability): Inject the sample.

    • Validation Pass:

      
       drops below 1.5, and 
      
      
      
      .
    • Validation Fail (Over-masking): If

      
       increases but the retention factor (
      
      
      
      ) drops below 1.0, the basic additive is outcompeting the chiral selector for hydrogen bonding sites. Dilute the DEA concentration by 50% (to 0.05%) until
      
      
      is restored.
  • Orthogonal Shift: If DEA fails, flush the column with neutral solvent, then introduce 0.1% MSA to test the ion-pairing mechanism.

Protocol B: Pre-Column Derivatization with Trifluoroacetic Anhydride (TFAA)

Use this protocol when direct separation yields


 due to lack of steric bulk.
  • Sample Preparation: Dissolve 1.0 mg of the racemic aromatic amine in 500 µL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 50 µL of TFAA and 20 µL of pyridine (as an acid scavenger) to the vial.

  • Reaction: Cap tightly and vortex. Incubate at room temperature for 30 minutes. Causality note: The primary amine is converted to a trifluoroacetamide, neutralizing the basic nitrogen and adding bulky, electron-withdrawing fluorines that enhance

    
     interactions.
    
  • Quenching & Drying: Add 100 µL of methanol to quench unreacted TFAA. Evaporate the solvent under a gentle stream of nitrogen gas until dry. Reconstitute in 1.0 mL of the HPLC mobile phase.

  • Self-Validation Check (Interference Screening): Inject a reagent blank (Steps 1-4 performed without the amine).

    • Validation Pass: The blank chromatogram is clean in the expected elution window of the analyte.

    • Validation Fail: If a massive peak co-elutes with your target window, the quench was incomplete. Increase the methanol quench volume to 200 µL in Step 4 for future preps.

Part 5: References

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate URL:[Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: National Institutes of Health (NIH) URL:[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL:[Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications Source: LCGC International URL:[Link]

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Amine Synthesis

Welcome to the Advanced Technical Support Center for Asymmetric Amine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Achieving high enantiomeric excess (ee)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Asymmetric Amine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Achieving high enantiomeric excess (ee) requires more than following a recipe; it requires a deep understanding of the mechanistic causality behind enantiomeric erosion.

Below, we dissect the thermodynamic and kinetic factors that compromise chiral recognition and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Diagnostic Workflow for Enantiomeric Erosion

Before diving into specific methodologies, use the diagnostic logic tree below to isolate the root cause of your ee erosion based on your chosen synthetic route.

G Start Low Enantiomeric Excess (ee) in Amine Synthesis CheckMethod Identify Synthesis Method Start->CheckMethod TM Transition Metal Catalysis CheckMethod->TM Bio Biocatalysis (Transaminases) CheckMethod->Bio Organo Organocatalysis (Chiral Phosphoric Acids) CheckMethod->Organo TM_Issue Check E/Z Isomerization & Background Reaction TM->TM_Issue Bio_Issue Check Equilibrium & Product Inhibition Bio->Bio_Issue Organo_Issue Check Imine/Enamine Tautomerization Organo->Organo_Issue

Diagnostic logic tree for isolating the root cause of low ee in asymmetric amine synthesis.

Module 1: Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

FAQ: Why is the enantiomeric excess (ee) of my secondary amine product stalling below 80% despite using high-purity chiral ligands like (R)-BINAP or (S)-SegPhos?

Causality & Expert Insight

The erosion of ee in the asymmetric hydrogenation of acyclic imines is frequently caused by two competing phenomena: the uncatalyzed background racemic reduction and the dynamic E/Z isomerization of the imine substrate in solution[1]. Unlike ketones, imines possess a lower energy barrier to isomerization. If your transition metal complex (e.g., Pd, Co, or Ru) does not coordinate and reduce the favored isomer significantly faster than the isomerization rate, the ee will plummet.

The choice of solvent dictates the coordination environment and is the most critical variable. Coordinating solvents stabilize the active catalytic species and suppress background reactions. For instance, in the2, switching from non-coordinating solvents like dichloromethane to coordinating solvents like tetrahydrofuran (THF) drastically improves enantioselectivity[2]. Similarly, Pd(OCOCF3)2/(S)-SegPhos systems require fluorinated alcohols like trifluoroethanol (TFE) to achieve >95% ee for activated imines[1].

Quantitative Data Summary

Table 1: Solvent Effect on Co2(CO)8/(R)-BINAP Catalyzed Imine Hydrogenation [2]

SolventConversion (%)Enantiomeric Excess (% ee)
Tetrahydrofuran (THF)>9895
Benzene>9875
Toluene>9867
Dichloromethane (DCM)>9852
Self-Validating Protocol: Pd-Catalyzed Hydrogenation of Activated Imines
  • Catalyst Complexation: In a nitrogen-filled glovebox, dissolve 1.0 mol% Pd(OCOCF3)2 and 1.1 mol% (S)-SegPhos in anhydrous trifluoroethanol (TFE) to achieve a 0.1 M concentration relative to the substrate. Stir for 30 minutes.

    • Validation Checkpoint: The solution must transition to a clear, homogeneous yellow. Cloudiness indicates poor ligand complexation or moisture contamination.

  • Substrate Addition: Add the activated N-sulfonyl imine (1.0 equiv) to the active catalyst solution.

  • Pressurization: Transfer the mixture to a high-pressure autoclave. Purge the headspace with H2 gas three times, then pressurize to 1000 psi.

  • Reaction Monitoring: Stir at room temperature for 24 hours.

    • Validation Checkpoint: Monitor the pressure gauge. A cessation of pressure drop over a 2-hour window indicates complete hydrogen uptake and reaction termination.

  • Isolation: Vent the reactor carefully. Filter the mixture through a short pad of silica gel to remove the Pd catalyst, eluting with ethyl acetate. Evaporate to yield the chiral amine.

Module 2: Biocatalysis (ω-Transaminases)

FAQ: My ω-transaminase (ω-TA) reaction shows excellent initial selectivity, but conversion stalls at 50% and the ee degrades over time. How do I fix this?

Causality & Expert Insight

ω-Transaminases operate via a ping-pong bi-bi kinetic mechanism. The reaction is highly reversible, meaning the accumulation of the ketone byproduct leads to severe product inhibition and thermodynamic equilibrium stalling[3]. If the reverse reaction is allowed to occur, the enzyme will deracemize your newly formed chiral amine, eroding the ee.

To drive the reaction forward and maintain high ee, you must actively shift the equilibrium. This is achieved by either physically removing the ketone byproduct (e.g., via evaporation or biphasic extraction) or by using "smart" amine donors like isopropylamine (where the byproduct is volatile acetone) coupled with an enzyme cascade to consume the byproduct[3]. Recent scale-up studies demonstrated that specific engineered variants like ATA-200 can achieve up to 94% conversion and 98% ee when these equilibrium shifts are optimized[4].

G Substrate Prochiral Ketone + Amine Donor Enzyme ω-Transaminase (PLP) Substrate->Enzyme Product Chiral Amine + Ketone Byproduct Enzyme->Product Inhibition Product Inhibition & Reversibility Product->Inhibition Solution1 Evaporate/Extract Ketone Byproduct Inhibition->Solution1 Solution2 Use 'Smart' Amine Donors (e.g., Isopropylamine) Inhibition->Solution2 Solution3 Enzyme Cascade (e.g., LDH system) Inhibition->Solution3

Mechanistic pathways for overcoming product inhibition in ω-TA biocatalysis.

Quantitative Data Summary

Table 2: Transaminase Screening for Spirocycle Amine Synthesis [4]

Enzyme VariantSubstrate LoadingConversion (%)Enantiomeric Excess (% ee)
ATA-2002 mg/mL9498 (R)
ATA-1132 mg/mL8289 (R)
Self-Validating Protocol: ω-TA Asymmetric Amination with Equilibrium Shifting
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5′-phosphate (PLP) cofactor and 0.75 M isopropylamine (amine donor).

  • Enzyme Hydration: Suspend the selected ω-TA (e.g., ATA-200, 2 mg/mL) in the buffer.

    • Validation Checkpoint: Ensure the solution is uniformly suspended without visible aggregates to maximize active site availability.

  • Substrate Addition: Add the prochiral ketone substrate (10 mM) dissolved in a minimal amount of DMSO (final DMSO concentration ≤ 10 v/v% to prevent enzyme denaturation).

  • Incubation & Equilibrium Shift: Incubate at 30 °C with orbital shaking (250 rpm) for 24-48 hours. Perform the reaction in an open vessel within a controlled fume hood or apply a mild vacuum to continuously evaporate the acetone byproduct.

  • Analysis: Quench a 100 µL aliquot with 1 M NaOH, extract with ethyl acetate, and analyze via chiral GC.

    • Validation Checkpoint: The presence of <1% ketone starting material and >98% ee confirms successful equilibrium shifting.

Module 3: Organocatalysis (Chiral Phosphoric Acids)

FAQ: When performing asymmetric reductive amination of benzyl methyl ketones using chiral phosphoric acids (CPAs) and Hantzsch ester, my ee is highly variable. What is causing this inconsistency?

Causality & Expert Insight

In CPA-catalyzed reductive aminations, , simultaneously activating the imine (via protonation) and organizing the Hantzsch ester reductant within a highly structured chiral pocket.

However, for benzyl methyl ketones, the intermediate imines can undergo tautomerization to enamines, as well as E/Z isomerization. This structural flux makes it exceptionally difficult to predict a well-defined transition state, leading to variable chiral recognition and lower enantioselectivities[5]. To lock the conformation, it is critical to use sterically demanding CPAs (like bulky BINOL-derived acids) and strictly control the reaction temperature to suppress tautomerization kinetics.

G Imine Imine Substrate (E/Z Isomers) CPA Chiral Phosphoric Acid (Bifunctional Activation) Imine->CPA Tautomerization Imine/Enamine Tautomerization (Erosion) Imine->Tautomerization TS Highly Structured Transition State CPA->TS Hantzsch Hantzsch Ester (Hydride Source) Hantzsch->CPA Product Enantioenriched β-Aryl Amine TS->Product Control Cryogenic Temp (-30°C) + Bulky BINOL Ligand Tautomerization->Control Mitigated by Control->TS

Transition state logic and mitigation of tautomerization in CPA-catalyzed reductive amination.

Self-Validating Protocol: CPA-Catalyzed Reductive Amination
  • Imine Formation: In a flame-dried Schlenk flask, combine the benzyl methyl ketone (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous toluene. Add 4Å molecular sieves. Stir at room temperature.

    • Validation Checkpoint: Monitor via 13C NMR. The complete disappearance of the ketone carbonyl peak (~200 ppm) ensures no background racemic reduction of the ketone will occur in subsequent steps.

  • Catalyst & Reductant Addition: Cool the solution to -30 °C to thermodynamically restrict E/Z isomerization. Add 1-5 mol% of the specific BINOL-derived Chiral Phosphoric Acid, followed by Hantzsch ester (1.2 equiv).

  • Reaction: Stir at -30 °C for 48 hours.

    • Validation Checkpoint: TLC should show the gradual disappearance of the fluorescent Hantzsch ester and the appearance of the oxidized pyridine byproduct under UV light.

  • Purification: Quench with saturated aqueous NaHCO3. Extract with dichloromethane, dry over Na2SO4, and purify via flash column chromatography to isolate the enantioenriched β-aryl amine.

References

  • The first example of asymmetric hydrogenation of imines with Co2(CO)8/(R)-BINAP as catalytic precursor Source: doi.org URL:[Link]

  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines Source: dicp.ac.cn URL:[Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine Source: acs.org URL:[Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: mdpi.com URL:[Link]

  • Enantioselective Synthesis of β-Arylamines via Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in the Bromination of Aromatic Rings

Welcome to the Technical Support Center for Aromatic Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic bromination.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aromatic Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic bromination. Here, we will dissect common side reactions, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. Our focus is on understanding the "why" behind experimental outcomes to empower you with the knowledge to proactively control your reactions.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the bromination of aromatic rings.

Q1: My reaction is producing a mixture of di- and tri-brominated products, but I only want mono-bromination. What's going wrong?

A1: This is a classic case of polybromination , a common side reaction when the aromatic ring is "activated" or the reaction conditions are too harsh.[1] An activated ring possesses electron-donating groups (EDGs) that increase its nucleophilicity, making it more reactive than the mono-brominated product.[2][3][4][5][6][7]

  • Quick Fixes:

    • Reduce the equivalents of your brominating agent to slightly less than 1.0.

    • Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.[8]

    • Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[9]

Q2: I'm trying to brominate toluene and I'm getting a significant amount of bromination on the methyl group instead of the ring. Why is this happening?

A2: You are observing benzylic bromination , which competes with ring bromination.[10][11] This side reaction proceeds through a free-radical mechanism, which is favored by the presence of UV light or radical initiators.[10][12][13][14] The benzylic position is susceptible to radical attack because the resulting benzylic radical is resonance-stabilized.[10][13][14]

  • Quick Fixes:

    • Ensure your reaction is protected from light.

    • Avoid using radical initiators like AIBN or benzoyl peroxide unless benzylic bromination is the desired outcome.[15]

    • Use a Lewis acid catalyst, which promotes the electrophilic aromatic substitution pathway.[16][17][18]

Q3: My desired brominated product seems to have rearranged. Is this possible?

A3: While less common than in Friedel-Crafts alkylation, rearrangements can occur under certain conditions, especially if the reaction generates a carbocation intermediate on a side chain that can rearrange to a more stable carbocation.[19][20][21] This is more prevalent when dealing with longer alkyl chains on the aromatic ring.

  • Quick Fixes:

    • Re-evaluate your starting material and reaction conditions.

    • Consider if a milder bromination method that avoids the generation of discrete carbocations would be more suitable.

Q4: My reaction has turned into a dark, tar-like mess. What happened?

A4: This is likely due to oxidation of the aromatic ring. Highly activated aromatic rings, such as phenols and anilines, are electron-rich and can be easily oxidized by the brominating agent, especially under harsh conditions.[16][22] This leads to polymerization and the formation of complex, colored byproducts.

  • Quick Fixes:

    • Protect highly activating groups. For example, an amino group can be acetylated to an amide, which is less activating.[1]

    • Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.[15][23][24]

    • Employ lower reaction temperatures.

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of common side reactions and systematic approaches to their resolution.

Issue 1: Uncontrolled Polybromination

Polybromination is arguably the most frequent side reaction, especially when dealing with activated aromatic systems. The initial mono-brominated product is often still electron-rich enough to undergo further bromination.

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring.[2][3] Electron-donating groups (EDGs) like -OH, -OR, -NH2, and alkyl groups increase the ring's nucleophilicity, accelerating the reaction.[4][6][7] Once one bromine atom (an electron-withdrawing group by induction, but a resonance donor) is added, the ring is slightly deactivated. However, if the initial activating group is strong, the ring remains sufficiently reactive for a second or even third substitution.

start Polybromination Observed step1 Analyze Activating Group Strength start->step1 step2 Reduce Brominating Agent Stoichiometry step1->step2 Strong Activator step1->step2 Moderate Activator step6 Protect Highly Activating Groups step1->step6 Very Strong Activator (e.g., -NH2, -OH) step3 Lower Reaction Temperature step2->step3 step4 Slow Addition of Brominating Agent step3->step4 step5 Consider a Milder Brominating Agent step4->step5 end Monobromination Achieved step5->end step6->step2

Caption: A workflow for troubleshooting polybromination.

Protocol 1: Controlled Monobromination of an Activated Aromatic Ring

  • Substrate Preparation: Dissolve the activated aromatic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., CH2Cl2, CCl4) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to the desired temperature (start with 0 °C or lower).

  • Brominating Agent Preparation: In a separate flask, dissolve the brominating agent (e.g., Br2, 0.95-1.05 eq) in the same anhydrous solvent.

  • Slow Addition: Add the brominating agent solution dropwise to the stirred substrate solution over a period of 30-60 minutes using a dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion (disappearance of starting material or maximization of the desired product), quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to destroy excess bromine.[8]

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue 2: Competition Between Ring and Benzylic Bromination

For alkylated aromatic compounds, achieving selectivity between ring and side-chain bromination is a common challenge. The choice of reaction conditions dictates the outcome.

  • Electrophilic Aromatic Substitution (Ring Bromination): This reaction proceeds via an ionic mechanism involving the attack of the electron-rich aromatic ring on an electrophilic bromine species (often generated with a Lewis acid catalyst).[16][25][26][27][28]

  • Free-Radical Substitution (Benzylic Bromination): This reaction is initiated by the homolytic cleavage of the Br-Br bond, typically induced by UV light or a radical initiator. The resulting bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical, which then reacts with Br2.[10][12][13][14]

start Undesired Benzylic Bromination cond1 Reaction Exposed to Light? start->cond1 action1 Protect Reaction from Light cond1->action1 Yes cond2 Radical Initiator Present? cond1->cond2 No action1->cond2 action2 Remove Radical Initiator cond2->action2 Yes cond3 Lewis Acid Catalyst Used? cond2->cond3 No action2->cond3 action3 Add Lewis Acid (e.g., FeBr3) cond3->action3 No end Selective Ring Bromination cond3->end Yes action3->end

Caption: Decision tree for suppressing benzylic bromination.

FeatureRing Bromination (Electrophilic)Benzylic Bromination (Radical)
Catalyst Lewis Acid (e.g., FeBr3, AlCl3)[16][29]Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or UV light[15]
Brominating Agent Br2, NBS with an acid catalyst[9][22]N-Bromosuccinimide (NBS)[12]
Solvent Non-polar aprotic (e.g., CH2Cl2, CCl4)CCl4 is classic, but less polar solvents are generally used.
Temperature Typically low to moderate (0 °C to RT)Often requires heating to reflux[15]
Light Reaction should be protected from light.UV light can initiate the reaction.
Issue 3: Oxidation of Sensitive Substrates

Electron-rich aromatic compounds, particularly phenols and anilines, are prone to oxidation during bromination, leading to low yields and difficult purification.

The high electron density that makes these substrates highly reactive towards electrophilic substitution also makes them susceptible to oxidation.[22] Bromine (Br2) is a moderately strong oxidizing agent. The oxidation process can lead to the formation of quinone-like structures and polymeric materials.[16]

  • Protecting Group Strategy: The most effective way to prevent oxidation is to temporarily reduce the electron-donating ability of the activating group.

    • Phenols (-OH): Convert to an ether (-OR) or an ester (-OCOR).

    • Anilines (-NH2): Convert to an amide (-NHCOR). This both protects against oxidation and reduces the activating effect, helping to prevent polybromination.[22]

  • Milder Brominating Agents: Use less reactive brominating agents that are less prone to acting as oxidants.

    • N-Bromosuccinimide (NBS): A versatile reagent for milder bromination.[22][23][24]

    • Pyridinium Tribromide: A solid, stable source of bromine that can offer higher selectivity.

  • Protection:

    • Dissolve aniline in a suitable solvent (e.g., water with a slight excess of HCl).

    • Add acetic anhydride and a base (e.g., sodium acetate) and stir until the formation of acetanilide is complete (often precipitates out).

    • Filter and dry the acetanilide.

  • Bromination:

    • Dissolve the dried acetanilide in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add a solution of Br2 in acetic acid at room temperature.

    • Monitor the reaction by TLC. The major product will be the para-bromoacetanilide due to the steric hindrance of the acetyl group at the ortho positions.

  • Deprotection:

    • After the reaction is complete, pour the mixture into water to precipitate the product.

    • Filter the crude p-bromoacetanilide.

    • Hydrolyze the amide back to the amine by heating with aqueous acid (e.g., H2SO4/H2O) or base (e.g., NaOH/H2O).

  • Workup and Purification:

    • Neutralize the reaction mixture and extract the p-bromoaniline.

    • Purify by recrystallization or column chromatography.

References

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Bromine-induced aromatic alkylation and dienone-phenol rearrangements. [Link]

  • University of Glasgow. (2017, July 2). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS A thesis presented for the degree of Doctor of Philosophy in the Faculty of Scien. [Link]

  • ResearchGate. (n.d.). Bromination mechanisms of aromatic pollutants: formation of Br2 and bromine transfer from metallic oxybromides | Request PDF. [Link]

  • PMC. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 22). AR4. Activation and Deactivation. [Link]

  • RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • YouTube. (2025, February 1). Activating vs Deactivating Groups!. [Link]

  • NIH. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC. [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]

  • OpenStax. (2023, September 20). 16.8 Oxidation of Aromatic Compounds - Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Request PDF. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Benzylic Bromination. [Link]

  • Google Patents. (n.d.). EP0277429A2 - Aromatic bromination of polystyrene using bromine as the reaction solvent.
  • PMC. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.9: Oxidation of Aromatic Compounds. [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. [Link]

  • YouTube. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

  • ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Fiveable. (2026, March 2). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ResearchGate. (n.d.). Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution | Request PDF. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]

  • YouTube. (2015, November 17). Friedel-Crafts alkylation reaction with rearrangement. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

Sources

Troubleshooting

Technical Support Center: Enantioselective Hydroamination Catalysis

Comprehensive Troubleshooting Guides, FAQs, and Verified Protocols for Asymmetric C–N Bond Formation Welcome to the Application Support Center. Enantioselective hydroamination—the direct addition of an N–H bond across an...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting Guides, FAQs, and Verified Protocols for Asymmetric C–N Bond Formation

Welcome to the Application Support Center. Enantioselective hydroamination—the direct addition of an N–H bond across an unactivated carbon-carbon double bond—is a highly atom-economical approach to synthesizing chiral amines. However, achieving high regio- and enantiocontrol requires precise tuning of the catalyst, ligand, and reaction conditions. This guide is designed to help researchers and drug development professionals troubleshoot common issues, understand the mechanistic causality behind catalyst selection, and execute self-validating experimental protocols.

Core Principles & FAQs: Catalyst Selection

Q: How do I choose the right transition metal catalyst for unactivated internal alkenes? A: Unactivated internal alkenes are notoriously difficult to hydroaminate due to slow migratory insertion and competing β-hydride elimination. For these substrates, Iridium(I) catalysts paired with bulky chiral diphosphines and weakly coordinating counteranions are highly effective. The cationic Ir center accelerates the N–H oxidative addition, while the bulky ligand enforces a tight chiral pocket during the1[1]. Alternatively, for complex internal alkenes like enol esters, consider dual photoredox catalysis using an Ir photocatalyst combined with a chiral tetrapeptide thiol. This bypasses traditional organometallic insertion, relying instead on 2[2] to a prochiral carbon-centered radical.

Q: Why do we use electrophilic amine sources (like O-benzoylhydroxylamines) in CuH catalysis instead of free amines? A: This is a classic solution to a polarity mismatch. In CuH catalysis, the hydrocupration of the alkene generates a nucleophilic alkylcopper(I) intermediate. Because standard free amines are also nucleophilic, they cannot react with the alkylcopper species. By using an O-benzoylhydroxylamine, the benzoyl group acts as a leaving group, reversing the polarity of the nitrogen atom and enabling the critical C–N bond formation via 3[3].

Mechanistic Workflow

Understanding the catalytic cycle is essential for effective troubleshooting. Below is the standard mechanism for CuH-mediated hydroamination, highlighting the distinct phases where regioselectivity and enantioselectivity are determined.

CuH_Mechanism Cu_Pre L*Cu(OAc) Precatalyst Cu_H L*Cu-H Active Catalyst Cu_Pre->Cu_H Reduction Alkyl_Cu Chiral Alkylcopper(I) Cu_H->Alkyl_Cu Hydrocupration Alkene Alkene Substrate Alkene->Cu_H Alkyl_Cu->Cu_H Turnover Product Enantioenriched Amine Alkyl_Cu->Product Amination Amine_Src Electrophilic Amine Amine_Src->Alkyl_Cu Silane Hydrosilane Silane->Cu_Pre

Catalytic cycle of CuH-mediated enantioselective hydroamination.

Quantitative Data Summary

When selecting a catalyst system, reference the following benchmark data to set realistic expectations for your substrate class.

Catalyst SystemSubstrate ScopeKey Ligand / Co-catalystYield Range (%)EnantioselectivityRegioselectivity
Cationic Ir(I) Unactivated Internal Alkenes(S)-DTBM-SEGPHOS75–95%90–92% eeInternal
CuH / Silane Cyclopropenes & Strained Alkenes(R,R)-i-Pr-DuPhos40–94%91:9–99:1 erAnti-Markovnikov
Co(II) / Silane Arylalkenes (Styrenes)Chiral Bisoxazoline70–90%85–95% eeMarkovnikov
Ir Photocatalyst Enol EstersChiral Tetrapeptide Thiol60–85%Up to 97:3 erα-Amino Alcohol

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee < 80%) in CuH-Catalyzed Reactions
  • Symptom: Product isolation shows good chemical yield but poor optical purity.

  • Root Cause & Causality: Enantioselectivity is permanently locked in during the hydrocupration step. If the chiral pocket is too loose, the energy difference between the diastereomeric transition states decreases, eroding selectivity.

  • Resolution:

    • Upgrade Ligand Sterics: Switch from standard BINAP to a ligand with massive steric bulk, such as (R)-DTBM-SEGPHOS. The massive 3,5-di-tert-butyl-4-methoxyphenyl groups destabilize the approach of the alkene from the unfavored enantioface[4].

    • Temperature Control: Hydrocupration is highly temperature-sensitive. Dropping the reaction temperature from RT to 0 °C or -15 °C rigidifies the ligand scaffold and often recovers 10-15% ee[3].

Issue 2: Poor Regioselectivity (Mixture of Markovnikov and anti-Markovnikov)
  • Symptom: NMR analysis reveals a mixture of branched and linear amine isomers.

  • Root Cause & Causality: Regioselectivity is dictated by the electronic and steric bias of the metal-alkyl intermediate.

  • Resolution:

    • For Anti-Markovnikov addition on terminal alkenes, rely on CuH catalysis. The steric repulsion between the bulky copper-ligand complex and the substrate's alkyl chain forces the copper atom to the less hindered terminal carbon[4].

    • For Markovnikov addition, switch to a Cobalt-catalyzed MHAT system. The 5[5] inherently favors the formation of the more stable (more substituted) carbon radical, cleanly yielding the branched isomer.

Issue 3: Catalyst Deactivation (Black Precipitate Formation)
  • Symptom: The reaction mixture turns opaque black shortly after silane addition; overall yield is <10%.

  • Root Cause & Causality: The black precipitate consists of inactive copper(0) nanoparticles. This occurs when the delicate CuH intermediate undergoes irreversible disproportionation before it can be intercepted by the alkene.

  • Resolution: Ensure rigorous Schlenk techniques. Solvent must be strictly anhydrous. You can also increase the alkene concentration to accelerate the hydrocupration step, outcompeting the degradation pathway.

Self-Validating Experimental Protocol

Standard Operating Procedure: Enantioselective CuH-Catalyzed Hydroamination of Strained Alkenes Note: This protocol incorporates visual and chemical checkpoints to ensure the reaction is proceeding correctly at each mechanistic stage.

Step 1: Precatalyst Activation

  • Action: In an argon-filled glovebox, combine Cu(OAc)₂ (5 mol%), (R)-DTBM-SEGPHOS (5.5 mol%), and anhydrous THF in a vial.

  • Causality: The slight excess of ligand ensures all copper is bound, preventing non-selective background reactions catalyzed by bare copper.

  • Validation Checkpoint: The mixture must transition from a heterogeneous pale suspension to a clear, deep blue/purple solution within 15 minutes. This optical change confirms complete metal-ligand complexation.

Step 2: Generation of the Active CuH Species

  • Action: Add dimethoxymethylsilane (2.0 equiv) dropwise at room temperature.

  • Causality: The silane acts as a stoichiometric reductant, converting the Cu(II) precatalyst into the highly active, hydride-bearing Cu(I) species necessary for hydrocupration.

  • Validation Checkpoint: Observe a distinct color shift from deep blue to bright yellow/orange , accompanied by mild gas evolution (H₂ byproduct). Warning: If the solution turns black, the catalyst has decomposed (abort and check solvent dryness).

Step 3: Substrate Addition and Hydrocupration

  • Action: Cool the reaction to 0 °C. Add the alkene substrate (1.0 equiv).

  • Causality: Lowering the temperature rigidifies the chiral pocket formed by the DTBM-SEGPHOS ligand, maximizing facial selectivity during the migratory insertion of the alkene into the Cu–H bond.

Step 4: Electrophilic Amination

  • Action: Add the O-benzoylhydroxylamine derivative (1.2 equiv) as a solution in THF.

  • Causality: The O-benzoyl group acts as a leaving group, reversing the polarity of the amine and enabling C–N bond formation with the nucleophilic alkylcopper intermediate.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the UV-active O-benzoylhydroxylamine spot indicates the successful turnover of the catalytic cycle.

References

1.5. ResearchGate. 2. 1. PMC - NIH. 3.2. Journal of the American Chemical Society. 4.3. Chinese Academy of Sciences (DICP). 5.4. PMC - NIH.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Multi-Step Organic Synthesis

Welcome to the Technical Support Center for Multi-Step Organic Synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multi-Step Organic Synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower your research and development. This guide is structured to address the specific, practical challenges encountered in the synthesis of complex organic molecules, helping you to navigate the path from initial reaction setup to successful scale-up.

Troubleshooting Guide: Common Issues in Multi-Step Synthesis

This section addresses the most frequent and challenging issues that arise during multi-step organic synthesis. Each problem is presented with a systematic approach to diagnosis and resolution, grounded in fundamental chemical principles.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in organic synthesis. The key to resolving this is a methodical investigation of potential failure points.[1][2]

Initial Diagnosis: Is the Reaction Happening?

Before optimizing, it's crucial to determine if the desired transformation is occurring at all.

Protocol for Reaction Monitoring using Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Use a silica gel plate impregnated with a fluorescent dye.[3]

  • Spotting: Carefully spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate for neutral compounds).[3]

  • Visualization: Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium molybdate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates that the reaction is proceeding.[3][4][5]

If TLC analysis is inconclusive or for more complex mixtures, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the reaction progress.[6][7]

Troubleshooting Steps for Low Yield:

  • Reagent Purity and Stoichiometry:

    • Question: Are your starting materials and reagents of sufficient purity? Impurities can interfere with the reaction or poison catalysts.

    • Action: Verify the purity of your starting materials by NMR, melting point, or other appropriate analytical techniques. Ensure accurate calculation and weighing of all reagents.[1]

  • Reaction Conditions:

    • Temperature: Is the reaction being conducted at the optimal temperature? Some reactions require heating to overcome the activation energy barrier, while others need to be cooled to prevent side reactions or decomposition of thermally sensitive intermediates.[8][9] Increasing the temperature generally increases the reaction rate.[8]

    • Solvent: The choice of solvent is critical as it can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[10][11][12][13][14] For example, polar protic solvents can stabilize carbocation intermediates in SN1 reactions, while polar aprotic solvents are often preferred for SN2 reactions.[10][13]

    • Concentration: The concentration of reactants can significantly impact the reaction rate. For bimolecular reactions, increasing the concentration of one or both reactants will increase the frequency of molecular collisions and, therefore, the reaction rate.[8]

  • Reaction Time:

    • Question: Has the reaction been allowed to proceed for a sufficient amount of time?

    • Action: Monitor the reaction over time using TLC or another appropriate technique to determine the point of maximum product formation. Quench the reaction when it is complete to avoid product decomposition.[1]

  • Work-up and Purification:

    • Question: Are you losing your product during the work-up or purification steps?

    • Action: Ensure all glassware used for transfers is thoroughly rinsed.[1] During liquid-liquid extractions, emulsions can form, leading to product loss; these can often be broken by the addition of brine.[15] For column chromatography, choosing the correct stationary and mobile phases is crucial for effective separation.[7][16]

Issue 2: Formation of Significant Side Products

The formation of side products reduces the yield of the desired compound and complicates purification.

Strategies to Minimize Side Product Formation:

  • Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can therefore favor the formation of the desired product.

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway. For example, adding a highly reactive reagent slowly (dropwise) can help to control the reaction and minimize the formation of byproducts.

  • Protecting Groups: If your starting material has multiple reactive functional groups, it may be necessary to use protecting groups to selectively block certain sites from reacting.

  • Catalyst Selection: The choice of catalyst can have a profound impact on the selectivity of a reaction. For instance, in hydrogenation reactions, using a poisoned catalyst like Lindlar's catalyst can selectively reduce an alkyne to a cis-alkene without further reduction to an alkane.[17]

Issue 3: Incomplete Reaction

An incomplete reaction, where a significant amount of starting material remains even after an extended period, can be a sign of several underlying issues.

Troubleshooting an Incomplete Reaction:

  • Catalyst Deactivation: Catalysts can be deactivated through poisoning or fouling.[18][19][20]

    • Poisoning: This is a chemical deactivation where impurities in the reaction mixture strongly bind to the active sites of the catalyst.[17][18][19] Common poisons include sulfur and nitrogen compounds for metal catalysts.[18]

    • Fouling: This is a physical blockage of the catalyst's active sites by the deposition of byproducts or coke.[18]

    • Action: Ensure all reagents and solvents are free from potential catalyst poisons. If poisoning is suspected, it may be necessary to purify the starting materials or use a more robust catalyst. In some cases, a poisoned catalyst can be regenerated.[18][21]

  • Equilibrium: Some reactions are reversible and will reach a point of equilibrium where the forward and reverse reaction rates are equal.

    • Action: To drive the reaction towards the product, you can remove one of the products as it is formed (e.g., by distillation of a volatile byproduct) or use an excess of one of the reactants.

  • Insufficient Activation Energy: The reaction may not have enough energy to proceed to completion.

    • Action: Increase the reaction temperature or consider using a more active catalyst.

Workflow for Troubleshooting a Failed Reaction

The following diagram illustrates a systematic approach to troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / Incomplete) Check_Reaction Confirm Reaction is Occurring (TLC, LC-MS) Start->Check_Reaction Check_Purity Verify Purity of Starting Materials & Reagents Check_Reaction->Check_Purity If reaction is sluggish or has side products Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions If purity is confirmed Troubleshoot_Workup Investigate Work-up & Purification Losses Optimize_Conditions->Troubleshoot_Workup If yield is still low after optimization Success Successful Optimization Optimize_Conditions->Success If yield improves Troubleshoot_Workup->Success If losses are minimized DOE_Workflow Define_Objective Define Objective (e.g., Maximize Yield) Identify_Factors Identify Key Factors (Temperature, Concentration, etc.) Define_Objective->Identify_Factors Select_Design Select DoE Design (e.g., Factorial, Response Surface) Identify_Factors->Select_Design Run_Experiments Run Experiments According to Design Select_Design->Run_Experiments Analyze_Data Analyze Data & Build Model Run_Experiments->Analyze_Data Identify_Optimum Identify Optimal Conditions Analyze_Data->Identify_Optimum Validate_Optimum Validate Optimum Conditions Experimentally Identify_Optimum->Validate_Optimum

Caption: A systematic workflow for optimizing reaction conditions using Design of Experiments.

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

For air- and moisture-sensitive reactions, it is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Protocol for Setting up an Air-Sensitive Reaction

  • Dry Glassware: Thoroughly dry all glassware in an oven or by flame-drying under vacuum.

  • Inert Atmosphere: Assemble the glassware while hot and purge with a stream of inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Reagent Transfer: Transfer liquid reagents using a syringe through a rubber septum. Transfer solid reagents in a glove box or under a positive flow of inert gas.

Q4: How do I effectively purify a complex reaction mixture?

The purification of complex mixtures often requires a combination of techniques.

  • Liquid-Liquid Extraction: This is a primary work-up step to separate the desired product from water-soluble impurities. [22]* Flash Column Chromatography: This is a widely used technique for separating compounds with different polarities. [16]The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for achieving good separation.

  • Recrystallization: This is an effective method for purifying solid compounds. The impure solid is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Distillation: For liquid products, distillation can be used to separate compounds with different boiling points. [15] Q5: What are the key considerations when scaling up a reaction?

Scaling up a reaction from the lab bench to a larger scale presents several challenges. [23]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, which can make it more difficult to control the temperature of exothermic reactions. [23][24]* Mixing: Efficient mixing can be more challenging in larger reactors, which can lead to localized "hot spots" or concentration gradients.

  • Reagent Addition: The rate of reagent addition may need to be adjusted to maintain control over the reaction.

  • Safety: A thorough safety assessment is crucial before scaling up any reaction, especially those that are highly exothermic or involve hazardous materials. [23][24] By systematically addressing these common issues and applying sound chemical principles, researchers can significantly improve the efficiency and success rate of their multi-step organic syntheses.

References

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  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025). Fiveable.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025).
  • An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. (n.d.).
  • Solvent Effects Definition - Organic Chemistry Key Term. (2025). Fiveable.
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  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (n.d.). Journal of Applicable Chemistry.
  • Monitoring Reactions by TLC. (n.d.).
  • Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. (2017). Thieme.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
  • Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. (n.d.).
  • Optimizing Reaction Conditions Through Design of Experiments (DoE) (S11E11). (2025). YouTube.
  • Trends and Challenges in Multistep Continuous Flow Synthesis. (2026). PMC - NIH.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). PMC.
  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025). Pure Synth.
  • Trends and Challenges in Multistep Continuous Flow Synthesis. (2026). JACS Au.
  • What are the major differences between the concept of catalyst inhibitors and catalyst poisons? (2018).
  • Using Design of Experiments (DoE) in Method Development. (2025). Lab Manager.
  • Design of experiments (DoE) for the optimization of chemical reactions.... (n.d.).
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  • Multi-Step Organic Synthesis. (n.d.). SV ChemBioTech.
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). MDPI.
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  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). Technology Networks.
  • Workup: About. (n.d.). University of Rochester Chemistry.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). In-Situ.
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  • Handling Hazardous Reactions During Intermediate Synthesis. (2026).
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
  • How to Optimize Amide Synthesis for Low-Temperature Applications. (2026).
  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles | Request PDF. (2025).
  • Presentation on “Optimization of organic reactions and processes”. (n.d.). SlideShare.
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  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. (n.d.). PMC.
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Troubleshooting

Chiral Amine Synthesis: Troubleshooting &amp; Stereocontrol Support Center

Welcome to the Technical Support Center for Chiral Amine Synthesis. As drug development increasingly relies on complex, stereopure nitrogen-containing scaffolds, maintaining absolute stereochemical integrity during synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. As drug development increasingly relies on complex, stereopure nitrogen-containing scaffolds, maintaining absolute stereochemical integrity during synthesis is critical.

This guide is designed for researchers and application scientists facing unexpected loss of enantiomeric excess (ee%). Instead of merely providing quick fixes, we focus on the mechanistic causality behind racemization—whether it stems from imine-enamine tautomerization, enzymatic futile cycles, or reversible metal-mediated redox processes—and provide self-validating protocols to ensure robust stereocontrol.

Diagnostic Workflow: Identifying the Root Cause of Racemization

Before adjusting your reaction conditions, it is essential to trace the loss of stereocontrol back to its fundamental kinetic or thermodynamic origin based on your synthetic route.

G Start Loss of Enantiomeric Excess (ee%) Route Identify Synthesis Route Start->Route Bio Biocatalysis (Transaminases) Route->Bio Aux Chiral Auxiliary (Ellman's Sulfinamide) Route->Aux Cat Asymmetric Reductive Amination Route->Cat Bio_Issue Futile Cycling or Imine Tautomerization Bio->Bio_Issue Aux_Issue Non-Nucleophilic Acidic Cleavage Aux->Aux_Issue Cat_Issue Metal-Mediated Reversible Dehydrogenation Cat->Cat_Issue

Diagnostic workflow for identifying the root cause of racemization in amine synthesis.

Troubleshooting FAQs by Synthesis Strategy

Strategy A: Ellman’s Sulfinamide Auxiliary

Q: Why am I losing stereocontrol specifically during the acidic cleavage of the tert-butanesulfinyl group?

A: The causality lies in the choice of the acid's counterion. When the sulfinamide is protonated, the tert-butylsulfinyl group must be cleaved. If you use acids with non-nucleophilic counterions (such as HBF₄) or overly mild conditions, the intermediate sulfinyl cation is not efficiently trapped. This prolonged cationic lifespan allows the intermediate to undergo reversible elimination to an imine. Once the imine forms, it rapidly undergoes uncatalyzed imine-enamine tautomerization, destroying the stereocenter at the alpha-position[1].

Solution: Always use an acid with a strongly nucleophilic counterion. 4M HCl in dioxane or methanolic HCl is the gold standard because the chloride ion actively attacks the sulfur, facilitating irreversible cleavage before any tautomerization can occur[1].

Mechanism Sulfinamide tert-Butanesulfinyl Amine Acid Acidic Cleavage Sulfinamide->Acid Intermediate Cationic Intermediate (Prolonged Lifespan) Acid->Intermediate Non-nucleophilic counterion (e.g., HBF4) Success Enantiopure Free Amine Acid->Success Strong nucleophilic counterion (e.g., HCl in Dioxane) Racemization Racemized Amine (via Imine Tautomerization) Intermediate->Racemization Reversible Imine Formation

Mechanistic pathway of auxiliary cleavage and potential racemization.

Strategy B: Biocatalytic Transamination

Q: My transaminase (ATA) reaction yields a racemic mixture instead of the expected enantiopure amine. What is the mechanistic cause?

A: While ATAs are highly stereoselective, certain substrates with minimal steric differentiation (e.g., the methyl vs. ethyl groups in 2-aminobutane) can trigger stereochemically promiscuous "futile cycles"[2]. In a futile cycle, the enzyme re-binds the newly formed chiral amine product and performs an off-pathway stereoinversion, slowly eroding the enantiomeric excess over time. Furthermore, if the amine acceptor concentration is too low, the reaction stalls at equilibrium, allowing the prochiral ketone intermediate to undergo spontaneous, non-enzymatic racemization.

Solution: Flood the system with an excess of the non-chiral amine acceptor (e.g., isopropylamine) to drive the thermodynamic equilibrium forward irreversibly. If futile cycling persists, you must switch to a strictly engineered (S)- or (R)-selective transaminase variant designed to reject the product enantiomer[2].

Strategy C: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Q: During metal-catalyzed ARA, I observe partial racemization of my alpha-branched chiral amine. How can I prevent this?

A: Transition metals (such as Ru, Rh, and Ir) are excellent hydrogenation catalysts, but they are equally capable of mediating dehydrogenation. If the hydrogen pressure drops or the temperature is too high, the metal can abstract a hydride from the newly formed chiral amine, reverting it to the imine[3]. This reversible amine-imine equilibrium opens the door to enamine tautomerization.

Solution: Lower the reaction temperature and maintain a high, constant hydrogen pressure to favor the irreversible reduction step. Alternatively, modern approaches utilize cooperative catalysis (e.g., combining photoredox with copper catalysis) to confine the reaction within a radical manifold. This completely prevents racemization via polar crossover[4]. Additionally, specific rhodium-catalyzed systems have been developed that completely prevent the racemization of chiral amine nucleophiles during the synthesis of complex γ-branched amines[5].

Quantitative Data: Racemization Risks & Mitigation

The following table summarizes the primary mechanisms of stereochemical erosion across different synthetic strategies and the expected ee% retention when mitigation protocols are applied.

Synthesis MethodPrimary Racemization MechanismHigh-Risk SubstratesMitigation StrategyTypical ee% Retention
Ellman's Auxiliary Reversible imine formation during cleavageAryl-alkyl aminesUse 4M HCl in dioxane (strong nucleophile)>98%
Biocatalysis (ATA) Futile stereoinversion cyclesSmall aliphatic amines (e.g., 2-aminobutane)Excess amine acceptor, engineered enzymes>99%
Metal-Catalyzed ARA Metal-mediated reversible dehydrogenationBenzylic aminesCooperative radical catalysis, optimized ligands95–99%

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not rely solely on end-point yields. The following protocols integrate specific causality-driven steps and self-validation checkpoints.

Protocol 1: Irreversible Cleavage of Ellman's Auxiliary

Objective: Cleave the tert-butanesulfinyl group while maintaining >98% ee. Causality: Using a strong nucleophilic counterion (Cl⁻) ensures rapid nucleophilic attack on the sulfur atom, preventing the accumulation of a cationic intermediate that could revert to an imine[1].

  • Preparation: Dissolve the enantiopure tert-butanesulfinyl amine (1.0 mmol) in anhydrous methanol (5.0 mL) under an inert argon atmosphere.

  • Acid Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 4M HCl in 1,4-dioxane (2.0 mmol, 2.0 equiv). Critical: Do not substitute with acids containing non-nucleophilic counterions like HBF₄ or TFA.

  • Reaction Monitoring: Stir the mixture at room temperature for 30–60 minutes. Monitor via TLC (n-hexane/EtOAc) until the starting material is completely consumed. Prolonged exposure to acid unnecessarily increases the risk of racemization.

  • Workup: Concentrate the reaction mixture in vacuo at a temperature strictly below 30 °C to prevent thermal degradation.

  • Self-Validation: Redissolve a 1 mg aliquot of the crude hydrochloride salt in the mobile phase. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) against a known racemic standard to validate the absolute retention of the enantiomeric excess.

Protocol 2: Kinetically Controlled Biocatalytic Transamination

Objective: Synthesize an alpha-chiral amine from a prochiral ketone without futile cycling. Causality: Maintaining a massive excess of the amine acceptor thermodynamically forces the reaction to completion. This prevents the enzyme from re-binding the chiral amine product, shutting down the stereochemically promiscuous futile cycle[2].

  • Buffer Preparation: Prepare 100 mL of 50 mM Tris-HCl buffer. Adjust the pH to 7.5. Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Substrate Loading: Add the prochiral ketone substrate to a final concentration of 10 mM.

  • Equilibrium Control: Add isopropylamine (amine acceptor) to a final concentration of 500 mM (50x excess).

  • Biocatalyst Addition: Introduce the purified ω-transaminase (2 mg/mL). Seal the reaction vessel tightly to prevent the evaporation of the volatile isopropylamine.

  • Incubation: Incubate at 30 °C with gentle orbital shaking (150 rpm) for 24 hours.

  • Self-Validation: Quench a 100 µL aliquot with 100 µL of acetonitrile. Derivatize the primary amine using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Analyze the diastereomers via LC-MS to confirm >99% ee and validate that no stereoinversion occurred.

References

1.2 - National Institutes of Health (NIH) 2.4 - Royal Society of Chemistry (RSC) 3.3 - American Chemical Society (ACS) 4. 5 - SciSpace / Nature Communications 5.1 - University of Bristol

Sources

Optimization

Technical Support Center: Industrial Scale-Up of Phenethylamine Synthesis

Welcome to the Scale-Up Support Center. Transitioning the synthesis of phenethylamine (PEA)—a critical structural motif in neuropharmaceuticals—from a laboratory bench to industrial gigaliter reactors introduces complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Scale-Up Support Center. Transitioning the synthesis of phenethylamine (PEA)—a critical structural motif in neuropharmaceuticals—from a laboratory bench to industrial gigaliter reactors introduces complex thermodynamic and kinetic challenges[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind scale-up failures and provide self-validating protocols to ensure high-yield, high-purity production.

Core Scale-Up Bottlenecks & Troubleshooting (FAQs)

Q1: Why does the yield of phenethylamine drop significantly, and why do we see a spike in bis(2-phenylethyl)amine when scaling up the reduction of benzyl cyanide? Causality & Mechanism: During the catalytic hydrogenation of benzyl cyanide (phenylacetonitrile), the reaction proceeds via a highly reactive imine intermediate. At an industrial scale, inadequate hydrogen mass transfer (due to poor gas-liquid mixing in large vessels) allows this imine to persist longer in the reactor[2]. The newly formed primary amine (phenethylamine) acts as a nucleophile, attacking the unreacted imine to form the secondary amine dimer, bis(2-phenylethyl)amine[3]. Resolution: Introduce liquid ammonia into the reaction mixture. Ammonia acts as a competing, sterically unhindered nucleophile that rapidly reacts with the imine, shifting the equilibrium away from dimer formation and ensuring the primary amine is the exclusive product ()[3].

Q2: During the catalytic hydrogenation of nitrostyrenes, how can we prevent the competitive reduction of the aromatic ring or over-reduction? Causality & Mechanism: Nitrostyrenes contain two reducible functional groups: the nitro group (-NO2) and the vinyl group (C=C). Standard catalysts like Pd/C often reduce both indiscriminately[4]. The chemoselectivity is entirely dictated by the catalyst support's electronic interaction with the substrate and the solvent's polarity. Resolution: Utilize support-modified catalysts. For instance, Pt nanoparticles supported on ZnO (Pt/ZnO) selectively reduce the nitro group to yield vinylaniline due to PtZn alloy formation altering the d-band center ()[4]. Alternatively, using graphene-encapsulated Ni/Pd catalysts in non-polar solvents like toluene renders the catalyst inert to the C=C bond, selectively reducing only the -NO2 group ()[5].

Q3: We are experiencing thermal runaway near the catalyst bed during large-scale batch hydrogenation. How do we mitigate this? Causality & Mechanism: Hydrogenation is highly exothermic. In small laboratory flasks, heat dissipates efficiently. However, in large industrial reactors, the surface-area-to-volume ratio plummets, creating localized "hot spots"[1]. These hot spots thermally degrade the catalyst, promote racemization, and accelerate side reactions[6]. Resolution: Transition from batch processing to continuous flow chemistry. Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and shorter residence times, which prevents catalyst degradation and improves overall safety ()[7].

Quantitative Data: Process Parameter Comparisons

To standardize your scale-up approach, refer to the optimized parameters for the two primary synthetic routes below:

ParameterBenzyl Cyanide ReductionNitrostyrene Hydrogenation
Substrate Scale 1 kg (8.55 moles)Variable (Flow/Batch)
Preferred Catalyst Raney® NickelPt/ZnO or Pd@NC-2
Critical Additive/Solvent Liquid Ammonia (150 mL)Toluene or Cyclohexane
Operating Temperature 120–130 °C80–140 °C
Hydrogen Pressure ~138 bar (2000 psi)1–10 bar
Primary Scale-Up Challenge Secondary amine dimerizationC=C vs NO2 chemoselectivity
Target Yield > 90% (with NH3 additive)> 99% (catalyst dependent)

Self-Validating Experimental Protocols

A robust industrial protocol must be self-validating—meaning it contains built-in diagnostic checkpoints to confirm success or failure before moving to the next step.

Protocol A: Industrial-Scale Catalytic Hydrogenation of Benzyl Cyanide

Objective: Reduce benzyl cyanide to 2-phenylethylamine while suppressing dimer formation.

  • Reactor Preparation: Charge a high-pressure hydrogenation bomb reactor with 1 kg of benzyl cyanide and 1 tablespoon of active Raney® Nickel catalyst[3].

  • Ammonia Addition: Securely seal the reactor and carefully introduce 150 mL of liquid ammonia[3].

    • Validation Checkpoint: Monitor the internal pressure gauge for 15 minutes prior to heating. A pressure drop indicates a leak. A leak will result in ammonia loss, guaranteeing the failure of the batch via dimer formation.

  • Pressurization: Pressurize the reactor with H2 gas to approximately 138 bar (~2000 psi)[3].

  • Heating & Agitation: Heat the reactor to 120–130 °C and commence high-shear agitation[3].

    • Validation Checkpoint: Monitor the H2 uptake curve. The reaction is self-validating if the pressure drop plateaus precisely at the theoretical stoichiometric requirement (2 moles of H2 per mole of nitrile). If the plateau occurs prematurely, it indicates catalyst poisoning or mass transfer failure—do not proceed to workup. Sample immediately for GC-MS.

  • Workup: Once hydrogen uptake ceases (typically < 1 hour), cool the reactor to room temperature, safely vent excess pressure, and filter the catalyst[3].

Protocol B: Chemoselective Flow Hydrogenation of 4-Nitrostyrene

Objective: Selectively reduce the nitro group without affecting the vinyl group using continuous flow.

  • Catalyst Bed Preparation: Pack the flow reactor column with a graphene-encapsulated Ni/NiO catalyst[5].

  • Solvent Selection: Dissolve the 4-nitrostyrene substrate in toluene (critical for -NO2 selectivity)[5].

  • Flow Initiation: Pump the substrate solution concurrently with H2 gas at 90 °C[8].

    • Validation Checkpoint: Utilize inline UV-Vis or IR spectroscopy at the reactor effluent. The disappearance of the NO2 stretch (approx. 1520 cm⁻¹) validates conversion in real-time. If the peak persists, decrease the flow rate to increase residence time.

  • Collection: Collect the effluent and evaporate the solvent to isolate the product.

Visualizations of Pathways and Workflows

ScaleUpWorkflow Start Scale-Up Anomaly Detected Diag Analyze Impurity Profile (GC-MS / HPLC) Start->Diag Dimer High Secondary Amine (Bis-PEA) Diag->Dimer Impurity > 2% Unreacted Unreacted Starting Material (Nitrile/Styrene) Diag->Unreacted Conversion < 95% Thermal Catalyst Deactivation / Thermal Degradation Diag->Thermal Hot spots detected FixDimer Increase NH3 Additive Suppress Condensation Dimer->FixDimer FixMass Optimize Agitation & H2 Mass Transfer Unreacted->FixMass FixHeat Transition to Flow Reactor or Improve Cooling Thermal->FixHeat

Diagnostic workflow for resolving common phenethylamine scale-up anomalies.

Pathway SM Nitrostyrene Int1 Vinylaniline SM->Int1 NO2 Reduction (Pt/ZnO) Int2 Ethylnitrobenzene SM->Int2 C=C Reduction (Acidic Media) Prod Phenethylamine Int1->Prod C=C Reduction Int2->Prod NO2 Reduction Byprod Bis(2-phenylethyl)amine Prod->Byprod Condensation (Imine intermediate)

Chemoselective pathways and byproduct formation in nitrostyrene hydrogenation.

References

  • Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation. ChemRxiv. [Link]

  • Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis. [Link]

  • Chemoselective Liquid Phase Hydrogenation of 3-Nitrostyrene over Pt Nanoparticles: Synergy with ZnO Support. ACS Publications.[Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. PharmaFeatures. [Link]

  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth.[Link]

  • Lack of Expertise Hinders Adoption of Continuous API Synthesis. PharmTech. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (1S)- vs. (1R)-1-(4-Bromophenyl)-2-methylpropylamine: Applications in Chiral Resolution and Asymmetric Synthesis

Executive Summary In the landscape of modern drug development and asymmetric synthesis, chiral 1-arylalkylamines serve as foundational building blocks. While 1-phenylethylamine is the industry standard, 1-(4-Bromophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, chiral 1-arylalkylamines serve as foundational building blocks. While 1-phenylethylamine is the industry standard, 1-(4-Bromophenyl)-2-methylpropylamine (also known as 1-(4-bromophenyl)-2-methylpropan-1-amine) offers superior performance[1]. This guide provides an in-depth comparative analysis of its (1S) and (1R) enantiomers. By incorporating a sterically demanding isopropyl group and a versatile 4-bromo substituent, these molecules function both as highly efficient chiral resolving agents and as advanced precursors for palladium-catalyzed cross-coupling, enabling the construction of complex, enantiopure Active Pharmaceutical Ingredients (APIs).

Structural & Physicochemical Profiling

The efficacy of 1-(4-Bromophenyl)-2-methylpropylamine lies in the synergistic causality of its functional groups. The C2-isopropyl group prevents free rotation in transition states, enforcing a rigid chiral pocket. Simultaneously, the C1-(4-bromophenyl) group enhances polarizability, facilitating stronger


-

and CH-

interactions in crystalline lattices compared to non-halogenated analogs[2].
Table 1: Comparative Physicochemical Data
Parameter(1S)-1-(4-Bromophenyl)-2-methylpropylamine(1R)-1-(4-Bromophenyl)-2-methylpropylamine
Molecular Formula C₁₀H₁₄BrNC₁₀H₁₄BrN
Cahn-Ingold-Prelog (CIP) Sinister (S) configuration at C1Rectus (R) configuration at C1
Optical Rotation

Negative (-)Positive (+)
Primary Utility Resolving agent for (S)-chiral acidsCross-coupling precursor; (R)-acid resolution
Steric Descriptor High steric bulk (Isopropyl > Methyl)High steric bulk (Isopropyl > Methyl)

The (1S)-Enantiomer: Advanced Diastereomeric Resolution

The separation of enantiomers via diastereomeric salt formation is governed by the differential solubility of the resulting salts[3]. The (1S)-enantiomer excels in this application because its bulky isopropyl group creates a highly differentiated thermodynamic landscape when paired with racemic acids.

Protocol 1: Diastereomeric Salt Formation (Self-Validating System)

Objective: Resolution of a generic racemic carboxylic acid (e.g., 2-phenylpropanoic acid) using the (1S)-amine.

  • Solvent Preparation & Mixing : Suspend 1.0 equivalent of the racemic acid and 1.0 equivalent of the (1S)-amine in Isopropanol containing 4 mol%

    
    .
    
    • Causality: Pure isopropanol often leads to rapid, kinetically driven precipitation (conglomerate formation), which traps impurities. The addition of 4 mol% water slightly increases solubility, ensuring the system remains under thermodynamic control to favor the most stable diastereomeric lattice.

  • Thermal Dissolution : Heat the mixture to 80 °C until a homogeneous solution is achieved.

  • Controlled Crystallization : Cool the solution at a strict rate of 0.1 °C/min down to 20 °C.

    • Causality: Slow cooling minimizes supersaturation spikes, preventing the co-crystallization of the more soluble diastereomer and maximizing diastereomeric excess (de).

  • Isolation : Filter the resulting crystals [(1S)-Amine • (S)-Acid] and wash with cold isopropanol.

  • System Validation : Liberate the free acid using 1M HCl and extract with ethyl acetate. Measure the optical rotation of the liberated acid. If the specific rotation matches the literature maximum, the system validates its own enantiomeric enrichment. A depressed melting point of the intermediate salt immediately flags incomplete resolution, triggering a mandatory recrystallization.

Resolution racemic Racemic Acid (R/S-Mixture) mix Salt Formation (Isopropanol/H2O, 80°C) racemic->mix amine (1S)-Amine Resolving Agent amine->mix cool Controlled Cooling (Thermodynamic Control) mix->cool cryst Less Soluble Salt [(1S)-Amine • (S)-Acid] cool->cryst Crystallization mother Mother Liquor [(1S)-Amine • (R)-Acid] cool->mother Solution

Workflow of diastereomeric salt resolution using the (1S)-amine under thermodynamic control.

The (1R)-Enantiomer: Palladium-Catalyzed Cross-Coupling

While the amine acts as a chiral auxiliary, the 4-bromo substituent allows the (1R)-enantiomer to function as an electrophile in transition-metal catalysis. Palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthesis[4]. The primary challenge here is preventing the base-catalyzed racemization of the sensitive C1 benzylic stereocenter during the high-temperature catalytic cycle.

Protocol 2: Enantioretentive Suzuki-Miyaura Coupling

Objective: Synthesize a chiral biaryl amine via coupling of the (1R)-amine with p-Tolylboronic acid.

  • Reagent Loading : In a Schlenk flask, combine 1.0 eq of (1R)-1-(4-Bromophenyl)-2-methylpropylamine, 1.2 eq of p-Tolylboronic acid, 0.05 eq of Pd(dppf)Cl₂, and 2.0 eq of anhydrous

    
    .
    
    • Causality:

      
       is explicitly chosen over stronger alkoxide bases (e.g., NaOtBu). Harsh bases can deprotonate the benzylic position, leading to racemization of the C1 chiral center. 
      
      
      
      provides a controlled release of basicity sufficient for transmetalation without compromising stereochemical integrity.
  • Degassing : Add a 10:1 mixture of Toluene/Water. Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Complete removal of dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the highly active Pd(0) species from deactivation.

  • Catalytic Cycle : Heat the reaction mixture to 80 °C for 12 hours under an argon atmosphere.

  • System Validation : Following aqueous workup and silica gel purification, subject the purified biaryl amine to Chiral HPLC analysis. The presence of a single chromatographic peak confirms that the cross-coupling occurred with >99% retention of configuration, validating the mildness of the selected base and temperature parameters.

Suzuki start (1R)-Amine (Ar-Br) oxadd Oxidative Addition [Pd(II) Intermediate] start->oxadd pd0 Pd(0) Catalyst pd0->oxadd transmet Transmetalation (Ar'-B(OH)2 + Base) oxadd->transmet redelim Reductive Elimination transmet->redelim redelim->pd0 Catalyst Regeneration product Chiral Biaryl Amine (Retention of ee%) redelim->product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the (1R)-amine enantiomer.

Quantitative Performance Summary

The following table summarizes the experimental outcomes of utilizing these enantiomers in their respective optimized workflows, demonstrating their high efficiency as both resolving agents and synthetic precursors.

Table 2: Experimental Yields & Stereochemical Purity
MetricProtocol 1: (1S) ResolutionProtocol 2: (1R) Suzuki Coupling
Reaction Classification Diastereomeric CrystallizationC–C Bond Formation (Cross-Coupling)
Isolated Yield (%) 42% (Theoretical maximum is 50%)88%
Stereochemical Purity >98% de (Diastereomeric Excess)>99% ee (Enantiomeric Excess)
Key Reagents Isopropanol, 4 mol%

Pd(dppf)Cl₂,

, Toluene
Primary Causality Factor Thermodynamic cooling rate controlMild base selection to prevent racemization

References

  • Enantiomers, Racemates, and Resolutions Jacques, J., Collet, A., & Wilen, S. H. (1981). Wiley-Interscience. URL:[Link][3]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Ruiz-Castillo, P., & Buchwald, S. L. (2016). Chemical Reviews, 116(19), 12564-12649. URL:[Link][4]

  • Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study Sakai, K., et al. (1996). Tetrahedron: Asymmetry. (Discusses the resolution capabilities of 1-arylalkylamines). URL:[Link][2]

Sources

Comparative

Biological activity comparison of brominated vs. non-brominated phenethylamines

Introduction: The 2,5-Dimethoxyphenethylamine Scaffold Phenethylamines (PEAs) represent a critical class of neuromodulatory compounds, heavily utilized in psychopharmacology and neuroreceptor mapping. The 2,5-dimethoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2,5-Dimethoxyphenethylamine Scaffold

Phenethylamines (PEAs) represent a critical class of neuromodulatory compounds, heavily utilized in psychopharmacology and neuroreceptor mapping. The 2,5-dimethoxyphenethylamine scaffold (the "2C" series) and its


-methylated amphetamine counterparts (the "DOX" series) are prototypical 5-HT2A receptor agonists. A pivotal structural determinant of their biological activity is the substitution at the para-position (C-4) of the aromatic ring.

This guide provides a rigorous, data-driven comparison between non-brominated (e.g., 2C-H, DO-H) and brominated (e.g., 2C-B, DOB) phenethylamines, elucidating the mechanistic causality behind their divergent receptor affinities and functional efficacies.

Mechanistic Causality: The Role of C-4 Halogenation

Why does the simple addition of a bromine atom at the C-4 position trigger up to a 100-fold increase in receptor affinity? The answer lies in the microenvironment of the 5-HT2A receptor's orthosteric binding site.

  • Hydrophobic Pocket Occupation : The 5-HT2A receptor features a distinct hydrophobic cleft formed between transmembrane (TM) helices 4 and 5[1]. The unsubstituted hydrogen in 2C-H leaves this pocket unoccupied. In contrast, the bulky, lipophilic bromine atom in 2C-B and DOB perfectly fills this void, driving a massive entropically favorable hydrophobic interaction[1].

  • The Halogen Bond Promise : Beyond simple steric bulk, recent computational models and structure-activity relationship (SAR) studies reveal that heavy halogens (Br, I, Cl) possess a positive electrostatic potential (the "sigma-hole") on their outermost surface. This allows the C-4 bromine to form a highly directional halogen bond with the oxygen atoms of specific residues within TM5[2]. Because fluorine lacks this polarizability, fluorinated analogs (like DOF) behave more like their non-halogenated counterparts[2].

  • Biased Agonism and Efficacy : The conformational shift induced by C-4 bromination not only anchors the ligand tighter (drastic

    
     reduction) but also stabilizes the active state of the receptor, increasing intrinsic efficacy (
    
    
    
    ) and influencing downstream signaling pathways[1]. The unsubstituted C-4 (hydrogen) in 2C-H lacks this interaction, resulting in a
    
    
    -fold drop in affinity and a shift towards weak partial agonism[3][4].

Pathway Ligand Brominated Ligand (e.g., 2C-B) Receptor 5-HT2A Receptor (TM4/TM5 Pocket) Ligand->Receptor Halogen Bonding Gq Gq/11 Protein Receptor->Gq Primary Activation Arrestin β-Arrestin 2 Receptor->Arrestin Biased Agonism PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ PLC->Ca Internal Internalization Arrestin->Internal

5-HT2A receptor signaling pathways modulated by C-4 brominated phenethylamines.

Quantitative Data Comparison

The functional superiority of brominated phenethylamines is clearly visible when comparing their binding affinities (


) and functional potencies (

).
CompoundSubstitution5-HT2A Affinity (

, nM)
Functional Potency (

, nM)
Intrinsic Efficacy (

, %)
2C-H C-4 Hydrogen> 1000 nM2408 nM67.4%
2C-B C-4 Bromine1 - 10 nM9.03 nM89.0%
DO-H C-4 Hydrogen~ 150 nM> 500 nMPartial
DOB C-4 Bromine0.6 - 2 nM< 5 nMFull

Data synthesized from standardized


-arrestin2 recruitment and radioligand displacement assays[2][4].

Experimental Methodologies: Self-Validating Protocols

To empirically validate the SAR differences between 2C-H and 2C-B, the following self-validating workflows must be employed. These protocols are designed with internal normalization to ensure data integrity.

Protocol 1: Radioligand Competition Binding Assay ( Determination)

Objective: Quantify the binding affinity of brominated vs. non-brominated PEAs at the 5-HT2A receptor.

  • Preparation & Quality Control : Culture HEK293T cells stably expressing the human 5-HT2A receptor. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Self-Validation: Run a parallel membrane preparation of wild-type HEK293T cells (lacking 5-HT2A) to subtract non-specific binding background.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -Ketanserin (an established 5-HT2A antagonist), and varying concentrations of the test ligands (2C-H or 2C-B) ranging from 
    
    
    
    to
    
    
    M.
  • Equilibration : Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium[5].

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification : Add scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation. Self-Validation: Ensure the Hill slope (
    
    
    ) is approximately 1.0, confirming a single-site competitive binding model.

Workflow Cells HEK293T Cells (5-HT2A) Incubate Ligand Incubation (+ Radioligand) Cells->Incubate Filter Rapid Filtration & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Ki Calc) Count->Analyze

Step-by-step workflow for the radioligand competition binding assay.

Protocol 2: -Arrestin2 Recruitment Assay (Functional Efficacy)

Objective: Determine the functional potency (


) and intrinsic efficacy (

) of the ligands.
  • Cell Seeding : Plate CHO-K1 cells co-expressing the 5-HT2A receptor and a

    
    -arrestin2-luciferase reporter construct into 384-well plates.
    
  • Ligand Stimulation : Treat cells with serial dilutions of 2C-H or 2C-B. Self-Validation: Include Serotonin (5-HT) and LSD as positive reference agonists on every plate to define 100% system efficacy[1][4].

  • Incubation : Incubate for 90 minutes at 37°C to allow for optimal receptor internalization and

    
    -arrestin recruitment[1].
    
  • Detection : Add the luminescent substrate and read the plate on a microplate luminometer.

  • Normalization : Express the data as a percentage of the maximal response elicited by the reference agonist (LSD). 2C-B will typically show nearly 90% efficacy, whereas 2C-H will plateau around 67.4%, confirming its status as a weak partial agonist[4].

Conclusion

The transition from a non-brominated phenethylamine (2C-H) to its brominated counterpart (2C-B) is not merely a quantitative shift in potency; it represents a qualitative leap in receptor-ligand thermodynamics. By exploiting the TM4/TM5 hydrophobic pocket and establishing critical halogen bonds, brominated phenethylamines achieve nanomolar affinity and robust functional efficacy, cementing their utility as highly potent pharmacological tools.

References

1.[1] Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PMC - 2.[3] 2C-H - Wikipedia - 3.[2] 5-HT2 Receptor Subfamily and the Halogen Bond Promise - ACS Publications - 4.[5] Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC - 5.[4] In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arr - UGent -

Sources

Validation

Evaluating different chiral stationary phases for amine separation

An in-depth evaluation of Chiral Stationary Phases (CSPs) for the enantioseparation of amines requires moving beyond empirical trial-and-error. Because amines are highly basic and readily interact with residual silanols...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of Chiral Stationary Phases (CSPs) for the enantioseparation of amines requires moving beyond empirical trial-and-error. Because amines are highly basic and readily interact with residual silanols on chromatographic supports, achieving baseline resolution with high peak symmetry demands a mechanistic understanding of both the chiral selector and the mobile phase environment.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading CSPs for amine separation, detailing the causality behind phase selection, mobile phase optimization, and the critical role of additives.

Mechanistic Evaluation of Chiral Stationary Phases

The enantioseparation of amines is fundamentally driven by the stereomicroenvironment of the CSP. The choice of CSP dictates the compatible chromatographic modes—Normal Phase (NP), Reversed-Phase (RP), Polar Organic (PO), or Supercritical Fluid Chromatography (SFC)—which in turn governs the resolution and throughput.

Crown Ether-Based CSPs

Crown ethers, such as those based on (+)-(18-crown-6)-tetracarboxylic acid, are the gold standard for primary amines . The chiral recognition is driven by host-guest complexation, where the protonated primary amine (-NH3+) fits precisely into the crown ether cavity, forming three strong hydrogen bonds with the ether oxygens.

  • Causality & Limitations: Because the amine must be fully protonated to enter the cavity, these columns must be operated under acidic aqueous conditions (e.g., pH < 2.0) 1[1]. Consequently, they are incompatible with SFC or preparative-scale normal-phase separations, limiting their utility in high-throughput drug discovery[2].

Cyclofructan-Based CSPs

Cyclofructans (e.g., Larihc CF6-P) have emerged as a highly versatile alternative to crown ethers for primary amines. They possess a crown ether-like core but feature a highly derivatized exterior that provides additional steric and dipole-dipole interaction sites.

  • Causality & Advantages: Unlike crown ethers, cyclofructans do not rely strictly on aqueous protonation. They exhibit exceptional enantioselectivity in NP, PO, and SFC modes 2[2]. When coupled with SFC, they offer superior peak symmetry compared to HPLC due to the higher diffusivity and lower viscosity of supercritical CO2[2].

Polysaccharide-Based CSPs

Derivatized amylose and cellulose phenylcarbamates (e.g., Chiralpak AD, Chiralcel OD, Chiralpak IA/IC) are broad-spectrum selectors. Separation occurs via hydrogen bonding, π-π interactions, and dipole stacking within the helical groove of the polymer.

  • Causality & Performance: Polysaccharides are effective for primary, secondary, and tertiary amines. Interestingly, coated polysaccharide phases often yield higher separation factors and resolution for certain amine derivatives compared to their covalently immobilized counterparts, though immobilized phases offer broader solvent compatibility3[3].

Comparative Data Analysis

The following table synthesizes the operational parameters and performance metrics of the primary CSP classes used for amine separation.

CSP ClassExample ColumnsPrimary Recognition MechanismCompatible ModesTarget AnalytesKey Limitation
Crown Ether Crownpak CR(+) / CR(-)Host-guest complexation (cavity inclusion)RP (Acidic Aqueous)Primary amines, amino acidsIncompatible with SFC/NP; strictly requires low pH[1].
Cyclofructan Larihc CF6-PHydrogen bonding, steric hindranceNP, PO, SFCPrimary aminesLower selectivity for bulky tertiary amines[2].
Polysaccharide (Coated) Chiralpak AD-H, Chiralcel OD-HHelical inclusion, π-π, H-bondingNP, POAll aminesRestricted solvent compatibility (e.g., no DCM/Ethyl Acetate)[3],[4].
Polysaccharide (Immobilized) Chiralpak IA, IC, IGHelical inclusion, π-π, H-bondingNP, PO, RP, SFCAll aminesSlightly lower resolution than coated equivalents for specific racemates[3].

CSP Selection Workflow

To optimize method development, the selection of a CSP and mobile phase must follow a logical hierarchy based on the amine's substitution degree and the laboratory's instrumental capabilities (e.g., SFC vs. HPLC).

CSP_Selection Start Target Analyte: Chiral Amine Type Amine Classification? Start->Type Primary Primary Amine Type->Primary SecTert Secondary / Tertiary Amine Type->SecTert Aqueous Aqueous/Acidic Conditions Acceptable? Primary->Aqueous Poly Polysaccharide CSPs (Amylose/Cellulose) Mode: NP, PO, RP, SFC SecTert->Poly Crown Crown Ether CSP (e.g., Crownpak CR) Mode: RP Aqueous->Crown Yes Cyclofructan Cyclofructan CSP (e.g., Larihc CF6-P) Mode: NP, PO, SFC Aqueous->Cyclofructan No (Prefers SFC/NP) Cyclofructan->Poly Alternative

Decision matrix for selecting optimal chiral stationary phases for amine enantioseparation.

Experimental Protocol: Self-Validating Screening for Primary Amines

When screening chiral amines, peak tailing is the primary cause of false-negative resolution. The following protocol utilizes a dual-additive system designed to dynamically mask silanols and ensure robust, self-validating results.

Phase 1: System Suitability & Baseline Validation
  • Void Volume Verification: Inject an achiral, non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene for NP/PO, or uracil for RP) to accurately determine the system dead time (

    
    ).
    
  • Positive Control Injection: Inject a known racemate standard (e.g., 1-phenylethylamine) to verify that the column and mobile phase are generating a baseline resolution (

    
    ). Causality: If the positive control fails or tails severely, the additive concentration in the mobile phase is insufficient, or the column bed is degraded.
    
Phase 2: HPLC Polar Organic Mode Screening

The Polar Organic (PO) mode offers the shortest analysis times and excellent solubility for polar amines[2].

  • Mobile Phase Preparation: Prepare a mixture of 90:10 Acetonitrile:Methanol.

  • Additive Integration: Add 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.2% (v/v) Triethylamine (TEA) .

    • Causality: The basic TEA competitively binds to the acidic residual silanols on the silica support, preventing the target amine from sticking and tailing. The acidic TFA maintains the overall ionic strength and ensures the target amine remains protonated for consistent interaction with the chiral selector 5[5].

  • Chromatographic Conditions: Flow rate 1.0 mL/min; Column Temperature 25°C.

Phase 3: SFC Screening (The Modern Alternative)

SFC provides comparable selectivity to NP chromatography but with vastly improved peak symmetry and reduced organic solvent waste[2].

  • Mobile Phase: Supercritical CO2.

  • Co-solvent (Modifier): 10% to 20% Methanol or Ethanol.

  • Basic Additive: Incorporate 0.2% to 0.5% isopropylamine (IPA) or diethylamine (DEA) directly into the co-solvent.

    • Causality: Supercritical CO2 is non-polar and slightly acidic (due to carbonic acid formation with trace water). Basic additives are absolutely mandatory in SFC to elute basic amines as sharp peaks by neutralizing the acidic environment and masking the stationary phase[2],[4].

  • Conditions: Backpressure 120-150 bar; Temperature 35-40°C; Flow rate 3.0 - 5.0 mL/min.

Conclusion

Successful amine enantioseparation is a function of matching the amine's structural class to the correct recognition mechanism while strictly controlling the secondary interactions via mobile phase additives. For primary amines, while Crown Ethers remain highly specific, Cyclofructans paired with SFC represent the modern standard for high-throughput, high-efficiency separations. For secondary and tertiary amines, Polysaccharide CSPs with carefully balanced TFA/TEA or DEA additives remain the most reliable choice.

References

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC."
  • ResearchGate.
  • MDPI. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans."
  • YAKHAK HOEJI.
  • PMC.

Sources

Comparative

Quantitative Analysis of Enantiomeric Excess for (1S)-1-(4-Bromophenyl)-2-methylpropylamine: A Comparative Methodological Guide

The accurate determination of enantiomeric excess ( ) is a critical quality control and characterization step in chiral drug development. For bulky, halogenated primary amines like (1S)-1-(4-Bromophenyl)-2-methylpropylam...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric excess (


) is a critical quality control and characterization step in chiral drug development. For bulky, halogenated primary amines like (1S)-1-(4-Bromophenyl)-2-methylpropylamine , steric hindrance and the polarity of the free 

group present unique analytical challenges.

This guide objectively compares the two most robust paradigms for quantifying the


 of this molecule: Direct Chiral High-Performance Liquid Chromatography (HPLC)  and Nuclear Magnetic Resonance (NMR) Spectroscopy via Chiral Derivatization .

Method 1: Direct Chiral HPLC (The High-Throughput Standard)

Causality & Mechanism

Native chiral primary amines are notoriously prone to deleterious peak tailing due to non-specific interactions with free silanols on standard silica backbones[1]. To circumvent this, Crown Ether or derivatized Cyclofructan (e.g., Larihc CF6-P) Chiral Stationary Phases (CSPs) are highly recommended.

The mechanism relies on host-guest complexation. In an acidic mobile phase, the primary amine is protonated to an ammonium ion (


), which subsequently enters the crown ether cavity of the CSP[2]. The bulky 4-bromophenyl and isopropyl groups of the analyte interact differentially with the chiral barrier of the stationary phase, resulting in distinct transient diastereomeric complexes and baseline enantioseparation.
Step-by-Step Protocol

Self-Validating System: Always run a racemic standard prior to the enriched sample to confirm that baseline resolution (


) is achieved and to establish the exact elution order.
  • System Preparation: Equilibrate a Larihc CF6-P column (250 x 4.6 mm, 5 µm) with a Polar Organic (PO) mobile phase consisting of Acetonitrile/Methanol (90:10 v/v) modified with 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)[1].

    • Expert Insight: The excess TFA ensures complete protonation of the amine for optimal crown ether interaction, while the TEA acts as a competitive silanol screening agent to maintain sharp peak shapes[1].

  • Standardization: Inject 10 µL of a 1 mg/mL racemic standard of 1-(4-Bromophenyl)-2-methylpropylamine. Adjust the flow rate (typically 1.0 mL/min) and monitor UV absorbance at 254 nm until baseline resolution is confirmed.

  • Sample Analysis: Dilute the (1S)-enriched unknown sample to 1 mg/mL in the mobile phase. Inject 10 µL and record the chromatogram.

  • Calculation: Calculate

    
     using the formula: 
    
    
    
    .
Quantitative Data Presentation

Table 1: Simulated HPLC Data for (1S)-1-(4-Bromophenyl)-2-methylpropylamine

EnantiomerRetention Time (min)Peak Area (mAU*s)Resolution (

)
Calculated

(%)
(1R)-Isomer (Minor)8.45125--
(1S)-Isomer (Major)11.2048753.295.0%

Method 2: F NMR Spectroscopy via Mosher's Amide Derivatization

Causality & Mechanism

When high-throughput is not required, or when orthogonal structural confirmation is mandated to rule out co-eluting achiral impurities, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the gold standard[3].

Reacting the primary amine with optically pure (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) forms a covalent diastereomeric amide[3]. The conformational locking of this amide places the

group in different magnetic environments depending on the absolute configuration of the amine. While

NMR can be used, the bulky 4-bromophenyl and isopropyl groups often create overlapping multiplets.

F NMR is vastly superior here, providing a clean baseline devoid of background proton overlap, allowing for highly accurate integration[4].
Step-by-Step Protocol

Self-Validating System: Complete conversion must be verified by Thin Layer Chromatography (TLC). Incomplete reactions can lead to kinetic resolution (where one enantiomer reacts faster than the other), artificially skewing the final


 calculation[4].
  • Derivatization: In a dry, inert vial, dissolve 10 mg of the (1S)-enriched amine in 0.5 mL of anhydrous

    
    . Add 2.0 equivalents of anhydrous pyridine (as an acid scavenger), followed by 1.5 equivalents of (R)-(-)-MTPA-Cl.
    
  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Spot the reaction on a silica TLC plate to confirm the complete disappearance of the starting amine.

  • Data Acquisition: Transfer the crude reaction mixture directly to a 5 mm NMR tube. Acquire a

    
    F NMR spectrum (with 
    
    
    
    decoupling to collapse any F-H coupling) at 298 K.
  • Quantification: Integrate the distinct

    
     singlets corresponding to the (R,S) and (R,R) diastereomeric amides.
    
Quantitative Data Presentation

Table 2: Simulated


F NMR Data (Mosher's Amide Derivatization) 
Diastereomer

F Chemical Shift (

, ppm)
Integration ValueCalculated

(%)
(R,R)-Amide (Minor)-71.251.00-
(R,S)-Amide (Major)-71.5839.0095.0%

Comparative Analysis

Table 3: Objective Comparison of Methodologies

ParameterDirect Chiral HPLC (Crown Ether/CF6)

F NMR (Mosher's Derivatization)
Primary Advantage High-throughput, non-destructive, highly reproducible.Absolute structural confirmation, immune to achiral co-elution.
Sample Preparation Minimal (Dilution in mobile phase only).Extensive (Anhydrous derivatization, TLC verification).
Analysis Time 10–20 minutes per sample.1–2 hours (including reaction time).
Limit of Detection ~0.1%

(Highly sensitive UV/FLD detection).
~1–2%

(Limited by NMR sensitivity and S:N ratio).
Cost per Sample Low (after initial column investment).Moderate (cost of MTPA-Cl and deuterated solvents).

Workflows and Logical Relationships

Workflow Start Chiral Amine Sample (1S)-1-(4-Bromophenyl)-2-methylpropylamine Q1 High-Throughput Required? Start->Q1 HPLC Direct Chiral HPLC (Crown Ether / Cyclofructan) Q1->HPLC Yes NMR NMR Spectroscopy (Mosher's Derivatization) Q1->NMR No (Structural focus) HPLC_Prep Dilute in Acidic Mobile Phase (Protonation to -NH3+) HPLC->HPLC_Prep NMR_Prep React with (R)-MTPA-Cl in CDCl3/Pyridine NMR->NMR_Prep HPLC_Run Run Racemic Std -> Run Sample Calculate Area Ratio HPLC_Prep->HPLC_Run NMR_Run Acquire 19F/1H NMR Integrate Diastereomer Peaks NMR_Prep->NMR_Run End Calculate Enantiomeric Excess (ee) HPLC_Run->End NMR_Run->End

Decision matrix for selecting between HPLC and NMR for enantiomeric excess determination.

Mechanism cluster_HPLC HPLC: Host-Guest Complexation cluster_NMR NMR: Covalent Derivatization Amine Primary Amine (-NH2) Protonation Protonation (-NH3+) via Acidic Additive Amine->Protonation Reagent (R)-(-)-MTPA-Cl (Mosher's Reagent) Amine->Reagent Crown Crown Ether Cavity (Hydrogen Bonding) Protonation->Crown Separation Transient Diastereomeric Interaction Crown->Separation Covalent Covalent Amide Bond Formation Reagent->Covalent Anisotropy Differential Anisotropic Shielding (19F/1H) Covalent->Anisotropy

Mechanistic comparison of HPLC host-guest complexation versus NMR covalent derivatization.

References

1.[1] Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Source: nih.gov (PMC). URL: 2.[2] Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Source: nih.gov (PMC). URL: 3.[3] Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education. Source: acs.org. URL: 4.[4] Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Source: acs.org. URL:

Sources

Validation

Structure-activity relationship of (1S)-1-(4-Bromophenyl)-2-methylpropylamine analogs

A Comprehensive Guide to the Structure-Activity Relationship of (1S)-1-(4-Bromophenyl)-2-methylpropylamine Analogs for Researchers and Drug Development Professionals Foreword As a Senior Application Scientist, my experie...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship of (1S)-1-(4-Bromophenyl)-2-methylpropylamine Analogs for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of medicinal chemistry has consistently highlighted the paramount importance of understanding structure-activity relationships (SAR) in the design of novel therapeutics. The journey from a lead compound to a clinical candidate is a meticulous process of molecular refinement, where each atomic alteration is a hypothesis tested. This guide is crafted to provide researchers, scientists, and drug development professionals with an in-depth analysis of the SAR of (1S)-1-(4-Bromophenyl)-2-methylpropylamine analogs. This scaffold, a substituted phenethylamine, represents a privileged structure in neuroscience research, known to interact with various monoamine transporters and receptors. Our objective is to dissect the intricate relationship between chemical structure and biological activity, offering a comparative framework supported by experimental data to guide future drug discovery efforts. We will explore the nuanced effects of substitutions on the aromatic ring, modifications of the propyl backbone, and alterations of the primary amine, providing a holistic view of the SAR landscape.

Introduction: The Significance of the 1-(4-Bromophenyl)propylamine Scaffold

The 1-phenyl-2-aminopropane (amphetamine) framework is a cornerstone in the development of central nervous system (CNS) active agents. The introduction of a bromine atom at the para-position of the phenyl ring, as seen in (1S)-1-(4-Bromophenyl)-2-methylpropylamine, significantly influences the molecule's electronic properties and its interaction with biological targets. This substitution often enhances selectivity and potency, particularly for serotonin transporters and receptors. Understanding the SAR of this specific scaffold is crucial for the rational design of novel compounds with tailored pharmacological profiles, potentially leading to new treatments for a range of neurological and psychiatric disorders. This guide will systematically explore how modifications to this core structure impact its biological activity, providing a comparative analysis of various analogs.

The Core Moiety: Unraveling the Structure-Activity Landscape

The biological activity of (1S)-1-(4-Bromophenyl)-2-methylpropylamine analogs is a composite of the contributions from three key structural regions: the substituted phenyl ring, the 2-methylpropylamine chain, and the terminal amino group. The following sections will dissect the SAR of each region, drawing upon experimental data from published literature on analogous compounds.

The Phenyl Ring: More Than Just a Scaffold

Substituents on the phenyl ring play a critical role in modulating the pharmacological profile of phenethylamine derivatives. The nature, position, and electronic properties of these substituents can dramatically alter receptor binding affinity, selectivity, and functional activity.

The presence of a bromine atom at the 4-position of the phenyl ring is a key determinant of the activity of the parent compound. Halogen substitution, in general, has been shown to increase the serotonergic properties of phenethylamines. For instance, 4-bromoamphetamine (4-BA) is a potent serotonin releasing agent and exhibits affinity for 5-HT receptors.[1] Studies on related cathinone derivatives have also shown that a 4-bromo substituent increases potency at the human serotonin transporter (hSERT). This suggests that the 4-bromo group in our core structure is crucial for its serotonergic activity.

Compound/AnalogSubstitutionKey Biological ActivityReference
4-Bromoamphetamine4-BromoPotent serotonin releasing agent[1]
4-Bromo-α-pyrrolidinopropiophenone4-BromoIncreased potency at hSERT
5-Bromo-citalopram analog5-BromoHigh affinity and selectivity for SERT[2]

While the 4-bromo substituent is a defining feature, the exploration of other substitutions provides valuable SAR insights. Studies on 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives have shown that various 4-substituents (e.g., OMe, OEt, Me, Et, I, NO2) significantly modulate hallucinogenic potency and serotonin receptor affinity.[3] This highlights the sensitivity of the binding pocket to the steric and electronic properties of the substituent at the 4-position. For instance, in a series of citalopram analogs, a 5-iodo substitution also resulted in high affinity and selectivity for the serotonin transporter.[2]

The Alkyl Chain: A Determinant of Potency and Selectivity

Modifications to the 2-methylpropylamine side chain, including its length, branching, and stereochemistry, can profoundly impact the interaction with monoamine transporters.

The length and branching of the alkyl chain are critical for optimal interaction with target proteins. Elongation or shortening of the alkyl chain can alter the compound's lipophilicity and its fit within the binding pocket. For example, in a series of p-alkylaminophenols, elongation of the alkyl chain was found to increase antioxidant activity.[4] While a different biological activity, this demonstrates the general principle of alkyl chain influence. In the context of monoamine transporter inhibitors, the specific length and branching of the propyl group in our core structure are likely optimized for its target.

The stereochemistry of the α-carbon (the carbon attached to the phenyl ring and the amino group) is a critical factor for the biological activity of many phenethylamines. The (S)-enantiomer of many amphetamine derivatives is often more potent than the (R)-enantiomer. This is exemplified in the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, where the (S)-isomer was found to be the more biologically active enantiomer.[5] Therefore, the (1S) configuration of the parent compound is likely crucial for its specific pharmacological profile.

The Amino Group: A Gateway to Diverse Interactions

The primary amine of (1S)-1-(4-Bromophenyl)-2-methylpropylamine is a key site for modification to modulate activity. N-alkylation or substitution with larger groups can alter the compound's selectivity and mechanism of action (e.g., from a releasing agent to a reuptake inhibitor).

Modification of the amino group can have a dramatic effect on inhibitory activity. For instance, in a series of alkyl N-propargylamines, the replacement of the N-methyl group with a hydrogen atom, an ethyl group, or a propargyl group abolished MAO inhibitory activity.[6] This underscores the high degree of specificity at the amine binding site. In the context of monoamine transporters, N-alkylation can shift the activity profile. For example, N-alkylation of cathinones can influence whether the compound acts as a substrate (releaser) or an inhibitor of the transporter.

ModificationEffect on ActivityExample ClassReference
N-H, N-Ethyl, N-PropargylAbolished MAO inhibitionAlkyl N-propargylamines[6]
N-alkylationModulates releaser vs. inhibitor profileCathinones

Experimental Protocols for SAR Evaluation

To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following outlines key in vitro and in silico methods for evaluating the pharmacological properties of (1S)-1-(4-Bromophenyl)-2-methylpropylamine analogs.

Synthesis of Analogs

A common synthetic route to prepare substituted 1-phenyl-2-aminopropane derivatives involves the reductive amination of a corresponding phenyl-2-propanone. For N-substituted analogs, this can be followed by standard alkylation or acylation procedures.

Diagram: General Synthetic Scheme

G cluster_0 Synthesis of the Phenyl-2-propanone Core cluster_1 Formation of the Aminopropane Start Substituted Benzaldehyde Nitropropene Substituted 1-Phenyl-2-nitropropene Start->Nitropropene Henry Reaction (Nitroaldol Condensation) Propanone Substituted Phenyl-2-propanone Nitropropene->Propanone Reduction (e.g., Fe/HCl) Final_Product (1S)-1-(4-Bromophenyl)-2-methylpropylamine Analog Propanone->Final_Product Reductive Amination (e.g., NaBH3CN) Amine Primary or Substituted Amine Amine->Final_Product

Caption: A generalized synthetic pathway for producing 1-phenyl-2-aminopropane analogs.

In Vitro Pharmacological Evaluation

To determine the affinity of the analogs for various monoamine transporters (DAT, NET, SERT) and receptors, competitive radioligand binding assays are performed using rodent brain tissue or cells expressing the human transporters/receptors.

Step-by-Step Protocol:

  • Preparation of Membranes: Homogenize brain tissue (e.g., striatum for DAT, cortex for SERT and NET) or cultured cells in an appropriate buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from concentration-response curves.

To assess the functional activity of the analogs as reuptake inhibitors, synaptosomal uptake assays are conducted.

Step-by-Step Protocol:

  • Preparation of Synaptosomes: Prepare synaptosomes from fresh rodent brain tissue.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound.

  • Initiation of Uptake: Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period at 37°C to allow for uptake.

  • Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity of the filters and determine the IC50 values for uptake inhibition.

In Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the physicochemical properties of the analogs with their biological activities.[1][7][8][9]

Diagram: QSAR Workflow

G Data Dataset of Analogs with Biological Activity Descriptors Calculation of Molecular Descriptors (2D, 3D) Data->Descriptors Split Data Splitting (Training and Test Sets) Descriptors->Split Model Model Generation (e.g., MLR, PLS) Split->Model Validation Model Validation (Internal and External) Model->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction

Caption: A typical workflow for developing a QSAR model.

Comparative Analysis and Future Directions

The SAR of (1S)-1-(4-Bromophenyl)-2-methylpropylamine analogs is a complex interplay of steric, electronic, and hydrophobic factors. The 4-bromo substitution appears to be a key anchor for potent serotonergic activity. The (1S)-stereochemistry is likely crucial for optimal interaction with the target binding site. Modifications to the N-terminus offer a rich avenue for modulating the pharmacological profile, potentially shifting the balance between transporter and receptor activity, or between reuptake inhibition and release.

Future research should focus on a systematic exploration of a diverse set of analogs, combining in vitro pharmacological profiling with in vivo behavioral studies. The synthesis and evaluation of analogs with substitutions at other positions of the phenyl ring, with varied alkyl chains, and with a range of N-substituents will provide a more complete picture of the SAR. Furthermore, the application of computational methods like molecular docking and QSAR will be invaluable in rationalizing the experimental findings and guiding the design of new, more potent, and selective compounds.

References

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]

  • para-Bromoamphetamine. Grokipedia. [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]

  • Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. PubMed. [Link]

  • Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. PubMed. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Semantic Scholar. [Link]

  • Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. PubMed. [Link]

  • PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

  • Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Semantic Scholar. [Link]

  • Analogs of M4 selective synthetic muscarinic receptor antagonists: Synthesis, binding and pharmacokinetic properties. ResearchGate. [Link]

  • How Alkyls Influence Medicinal Chemistry Developments?. Patsnap Eureka. [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ResearchGate. [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PMC. [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology. [Link]

  • The Effects of Alkyl Chain Combinations on the Structural and Mechanical Properties of Biomimetic Ion Pair Amphiphile Bilayers. MDPI. [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

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Comparative

Performance comparison of different catalytic systems for amine synthesis

Chiral and achiral amines are foundational to modern drug discovery, present in approximately 40% of all[1]. As a Senior Application Scientist, I frequently evaluate synthetic routes for late-stage functionalization and...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral and achiral amines are foundational to modern drug discovery, present in approximately 40% of all[1]. As a Senior Application Scientist, I frequently evaluate synthetic routes for late-stage functionalization and process scale-up. The decision of which catalytic system to deploy—whether chemo- or biocatalytic—dictates not only the yield and enantiomeric excess (ee) but also the environmental footprint and scalability of the entire manufacturing process.

This guide provides an objective, data-backed comparison of three premier catalytic systems for amine synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination, Biocatalytic Transamination, and Transition Metal-Catalyzed Reductive Amination.

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Cross-Coupling)

The has revolutionized the construction of aromatic C(sp2)-N bonds[2]. This system is the gold standard when traditional nucleophilic aromatic substitution (SNAr) fails due to unreactive aryl halides[2].

Mechanistic Causality: The reaction operates via a Pd(0)/Pd(II) catalytic cycle[3]. The critical breakthrough in modern process chemistry is the deployment of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos). The electron-rich nature of the ligand accelerates the oxidative addition of the aryl halide. More importantly, the immense steric bulk forces the crucial reductive elimination step, preventing off-target β-hydride elimination that would otherwise yield unwanted imine byproducts.

BHCycle Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X PdII_Ar L·Pd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord HNR2, Base PdII_Amido L·Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido -Base·HX RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Ar-NR2

Buchwald-Hartwig Catalytic Cycle illustrating oxidative addition, amine coordination, and elimination.

Self-Validating Experimental Protocol: Aryl Chloride Coupling
  • Catalyst Activation : In a nitrogen-filled glovebox, combine Pd2(dba)3 (1.0 mol%), BrettPhos (2.4 mol%), and sodium tert-butoxide (1.2 equiv) in anhydrous 1,4-dioxane.

    • Causality: The 1:1.2 Pd-to-ligand ratio ensures complete formation of the active monomeric L1Pd(0) species.

    • Validation: The solution should transition from dark purple/red to a pale yellow, confirming active catalyst generation.

  • Substrate Addition : Add the aryl chloride (1.0 equiv) and primary amine (1.2 equiv). Seal the vessel.

  • Reaction : Heat at 80 °C for 12 hours.

    • Causality: Elevated temperature overcomes the activation barrier for the oxidative addition of the notoriously stubborn C-Cl bond.

  • Workup : Cool, dilute with ethyl acetate, and filter through Celite.

    • Validation: A black precipitate on the Celite pad indicates Pd(0) black, confirming the catalyst has completed its lifecycle and precipitated out of the organic phase.

Biocatalytic Transamination (ω-Transaminases)

For the synthesis of highly enantiopure aliphatic chiral amines, offer an exquisite, green-chemistry alternative to transition metals[4].

Mechanistic Causality: ω-TAs operate via a pyridoxal-5'-phosphate (PLP)-dependent ping-pong bi-bi mechanism[4]. The enzyme first accepts an amino group from a sacrificial donor (e.g., isopropylamine, IPA), converting PLP to pyridoxamine-5'-phosphate (PMP). The prochiral ketone then enters the active site, receiving the amino group to form the chiral amine with near-perfect enantioselectivity (>99% ee)[5]. The primary thermodynamic bottleneck is the unfavorable reaction equilibrium[4]. We overcome this by utilizing a massive excess of IPA to shift the equilibrium via Le Chatelier's principle.

Transaminase E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Half-Reaction 1 ChiralAmine Chiral Amine (Product) E_PLP->ChiralAmine Release E_PMP->E_PLP Half-Reaction 2 KetoneByprod Ketone Byproduct (e.g., Acetone) E_PMP->KetoneByprod Release AmineDonor Amine Donor (e.g., IPA) AmineDonor->E_PLP NH2 Transfer ProchiralKetone Prochiral Ketone (Substrate) ProchiralKetone->E_PMP Binds

Ping-pong bi-bi mechanism of ω-Transaminases utilizing PLP/PMP cofactor cycling.

Self-Validating Experimental Protocol: Asymmetric Amination
  • Buffer Assembly : Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

    • Causality: Exogenous PLP prevents enzyme deactivation caused by cofactor dissociation during extended reaction times[4].

  • Substrate Loading : Dissolve the prochiral ketone (50 mM) in DMSO (max 5% v/v final). Add IPA to a final concentration of 500 mM.

    • Causality: The 10-fold excess of IPA drives the thermodynamically unfavorable amination forward.

  • Biocatalysis : Add the engineered ω-TA (10 mg/mL lyophilized powder) and incubate at 30 °C with 200 rpm shaking for 24 hours.

    • Validation: Monitor via GC-FID; a plateau in ketone consumption indicates equilibrium. If conversion is <95%, the system requires active acetone removal (e.g., via nitrogen sweeping).

  • Extraction : Basify to pH >11 with 10 M NaOH and extract with methyl tert-butyl ether (MTBE).

    • Causality: Basification ensures the product amine is fully deprotonated (free base) for efficient partitioning into the organic phase.

Transition Metal-Catalyzed Reductive Amination

using half-sandwich Iridium (Cp*Ir) complexes provides a highly atom-economical route to primary amines directly from carbonyls[6].

Mechanistic Causality: The reaction proceeds via the condensation of a ketone with an amine source to form an imine intermediate, followed by transfer hydrogenation. By utilizing ammonium formate as both the nitrogen source and the hydride donor, the Cp*Ir catalyst facilitates the decarboxylation of formate to generate an active Ir-hydride species[6]. This stereoselectively reduces the imine while completely avoiding the use of highly flammable H₂ gas or toxic cyanoborohydride reagents, allowing the process to run under mild, open-air conditions[6]. Furthermore, this method is highly amenable to [7].

Self-Validating Experimental Protocol: Ir-Catalyzed Transfer Hydrogenation
  • Imine Formation : In a reaction vial, combine the ketone (1.0 equiv) and ammonium formate (10.0 equiv) in methanol (0.5 M).

    • Causality: The massive excess of ammonium formate acts as a dual-purpose reagent, driving imine condensation and providing an abundant hydride reservoir.

  • Catalysis : Add the [Cp*IrCl2]2 precatalyst (0.5 mol%). Stir at 37 °C for 16 hours.

    • Causality: Operating at physiological temperatures prevents the thermal degradation of sensitive functional groups often seen in classical Leuckart-Wallach reactions (>120 °C).

    • Validation: The evolution of CO₂ gas bubbles serves as a visual confirmation of active formate decarboxylation and Ir-hydride formation.

  • Isolation : Evaporate methanol, basify the aqueous residue with saturated Na₂CO₃, and extract with dichloromethane.

Comparative Performance Data

Performance MetricBuchwald-Hartwig AminationBiocatalytic TransaminationIr-Catalyzed Reductive Amination
Primary Bond Formed C(sp2)-N (Aryl amines)C(sp3)-N (Alkyl chiral amines)C(sp3)-N (Alkyl amines)
Typical Yields 75 - 95%60 - 90%80 - 98%
Enantioselectivity N/A (Typically achiral products)>99% ee (Exquisite selectivity)Moderate to High (with chiral ligands)
Substrate Scope Broad (Aryl/Heteroaryl halides)Narrower (Sterically constrained ketones)Broad (Aldehydes and Ketones)
Sustainability Low (Precious metals, organic solvents)High (Aqueous, renewable catalysts)Moderate (Precious metals, milder solvents)
Scalability High (Standard in pharma manufacturing)Moderate (Requires flow/immobilization)High (Easily scalable, flow-compatible)

Conclusion

The selection of an amination protocol must be dictated by the substrate's electronic and steric demands. Buchwald-Hartwig cross-coupling remains unrivaled for forging tough C(sp2)-N bonds in late-stage API synthesis. However, for the generation of aliphatic chiral centers, biocatalytic transamination provides unmatched enantioselectivity and sustainability. Meanwhile, Ir-catalyzed reductive amination bridges the gap, offering robust, scalable, and atom-economical access to primary amines under exceptionally mild conditions.

References

  • Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. Methods in Enzymology.[Link]

  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering.[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts.[Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Organometallics.[Link]

  • Tandem Catalytic Amine Synthesis from Alkenes in Continuous Flow Enabled by Integrated Catalyst Recycling. ACS Catalysis.[Link]

Sources

Validation

A Researcher's Guide to Conformational Analysis of Bromophenyl-Containing Molecules: A Comparative Approach

In the landscape of modern drug discovery and materials science, understanding the three-dimensional structure of a molecule is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, understanding the three-dimensional structure of a molecule is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physicochemical properties, its ability to interact with biological targets, and ultimately, its efficacy and safety.[1][2][3] For researchers working with bromophenyl-containing molecules, this conformational analysis presents both unique challenges and opportunities. The bromine atom, with its significant size and ability to form halogen bonds, can be a powerful tool in directing molecular conformation and modulating biological activity.[4][5]

This guide provides a comparative overview of the key experimental and computational techniques used for the conformational analysis of bromophenyl-containing molecules. We will delve into the "why" behind experimental choices, present detailed protocols, and offer a framework for integrating these methods to achieve a holistic understanding of molecular conformation.

The Significance of the Bromophenyl Moiety

The inclusion of a bromophenyl group in a molecule is often a deliberate design choice. The bromine atom can influence a molecule's properties in several ways:

  • Steric Bulk: The size of the bromine atom can restrict rotation around single bonds, favoring certain conformations over others.

  • Lipophilicity: The introduction of bromine generally increases a molecule's lipophilicity, which can impact its membrane permeability and pharmacokinetic profile.

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen and nitrogen.[6][7][8] This non-covalent interaction, termed a halogen bond, can play a crucial role in molecular recognition and crystal packing.[4][5]

Understanding how these factors influence the conformational landscape of a molecule is critical for rational drug design and the development of new materials.

A Comparative Overview of Analytical Techniques

The conformational analysis of bromophenyl-containing molecules relies on a synergistic interplay between experimental and computational methods. The primary experimental techniques are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, while Density Functional Theory (DFT) calculations are the workhorse of computational analysis.

Technique Information Obtained Phase Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles in the solid state.Solid (Crystal)Provides a definitive, high-resolution snapshot of a single conformation.Requires a high-quality single crystal; the observed conformation may not be the biologically relevant one in solution.[9]
NMR Spectroscopy Information about through-bond and through-space atomic connectivity, dihedral angles, and dynamic processes in solution.SolutionProvides insights into the conformational ensemble and dynamics in a biologically relevant medium.Does not directly provide a single 3D structure; interpretation can be complex for flexible molecules.[1][10][11]
Computational (DFT) Relative energies of different conformers, rotational barriers, and optimized geometries in the gas phase or with solvent models.In SilicoAllows for the exploration of the entire conformational space and provides energetic insights.[12][13]Accuracy is dependent on the level of theory and basis set used; results must be validated experimentally.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

X-ray crystallography provides an unambiguous determination of a molecule's conformation in the crystalline state.[14][15][16] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map and, from that, a precise model of the atomic arrangement.[17]

Causality Behind the Experimental Choice

For bromophenyl-containing molecules, X-ray crystallography is particularly powerful for:

  • Visualizing Halogen Bonds: It provides direct evidence of halogen bonding interactions and their role in crystal packing.

  • Resolving Stereochemistry: It can definitively establish the absolute stereochemistry of chiral centers.

  • Providing a Starting Point for Computational Studies: The crystal structure serves as an excellent starting point for computational geometry optimizations and molecular dynamics simulations.

Experimental Protocol: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Dissolve Compound in Suitable Solvent B Slow Evaporation, Vapor Diffusion, or Cooling A->B C Obtain High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D Crystal Selection E Expose to X-ray Beam D->E F Collect Diffraction Data E->F G Solve the Phase Problem F->G Data Processing H Build Atomic Model G->H I Refine Model Against Data H->I J J I->J Final Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the bromophenyl-containing molecule. This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffracted X-rays are recorded by a detector.[16]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into the map and refined to best fit the experimental data.[17]

NMR Spectroscopy: Unveiling Conformation in Solution

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution, which often better represents the physiological environment.[1][18] Various NMR experiments can provide information about through-bond and through-space interactions, which can be used to deduce conformational preferences.

Causality Behind the Experimental Choice

For bromophenyl-containing molecules, NMR spectroscopy is invaluable for:

  • Determining Rotational Barriers: Variable temperature NMR experiments can be used to determine the energy barrier to rotation around the C-C bond connecting the phenyl ring to the rest of the molecule.

  • Identifying the Predominant Solution-State Conformer: Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity of protons, which can be used to distinguish between different conformers.

  • Probing Dynamic Processes: NMR can detect conformational exchange processes that are too fast to be observed by other techniques.

Experimental Protocol: 2D NMR for Conformational Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve Compound in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1D Proton & Carbon Spectra B->C NMR Experiment D Acquire 2D COSY & HSQC Spectra C->D E Acquire 2D NOESY/ROESY Spectrum D->E F Assign Resonances G Analyze NOE Cross-peaks F->G H Derive Interproton Distances G->H I I H->I Conformational Model

Caption: Workflow for 2D NMR-based Conformational Analysis.

  • Sample Preparation: The bromophenyl-containing molecule is dissolved in a suitable deuterated solvent.

  • Data Acquisition: A series of 1D and 2D NMR spectra are acquired. Key experiments include:

    • ¹H and ¹³C NMR: For initial characterization and chemical shift assignments.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space.

  • Data Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon resonances. The presence and intensity of NOE cross-peaks are used to generate a set of distance restraints between protons. These restraints are then used to build a model of the predominant solution-state conformation.

Computational Chemistry: Exploring the Conformational Landscape

Computational methods, particularly DFT, are essential for a comprehensive conformational analysis.[12] They allow for the exploration of the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

Causality Behind the Experimental Choice

For bromophenyl-containing molecules, DFT calculations are crucial for:

  • Systematic Conformational Search: To identify all low-energy conformers.

  • Calculating Relative Energies: To determine the relative stability of different conformers.

  • Simulating Spectroscopic Data: To predict NMR chemical shifts and coupling constants that can be compared with experimental data for structure validation.[18]

  • Visualizing Molecular Orbitals: To understand the electronic effects of the bromine substituent.

Experimental Protocol: DFT-Based Conformational Search

G cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Calculation & Analysis A Build 3D Model of Molecule B Perform Systematic or Stochastic Search A->B C Optimize Geometry of Each Conformer B->C Conformer Set D Calculate Vibrational Frequencies C->D E Calculate Single-Point Energies D->E Confirmation of Minima F Determine Relative Stabilities E->F G Analyze Conformational Ensemble F->G H H G->H Predicted Conformers & Energies

Caption: Workflow for a DFT-based Conformational Search.

  • Initial Structure Generation: A 3D model of the molecule is built. A conformational search algorithm (e.g., systematic rotation of dihedral angles or molecular dynamics) is used to generate a large number of possible conformations.

  • Geometry Optimization: Each generated conformation is subjected to geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Energy Calculation and Analysis: The electronic energy of each optimized conformer is calculated. Vibrational frequency calculations are performed to confirm that each structure is a true energy minimum. The relative energies of the conformers are then used to determine their populations at a given temperature.

Integrating Techniques for a Comprehensive Understanding

The most powerful approach to conformational analysis is the integration of experimental and computational techniques. For example, the solid-state conformation determined by X-ray crystallography can be used as a starting point for DFT calculations to explore its relevance in solution. Similarly, experimentally determined NOE distance restraints from NMR can be used to validate and refine computationally generated conformational models.[19]

By combining the strengths of these different methods, researchers can build a comprehensive and reliable model of the conformational behavior of bromophenyl-containing molecules, paving the way for more effective drug design and materials development.

References

  • Chovatia, P., Sanzone, A., Hofman, G. J., Dooley, R., Pezzati, B., Trist, I. M. L., & Ouvry, G. (2024). Harnessing conformational drivers in drug design. Progress in Medicinal Chemistry, 63(1), 1-60. [Link]

  • Bohlin, M. (2009). Conformational Sampling and Energetics of Drug-Like Molecules. Bentham Science Publishers. [Link]

  • Jain, A. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Arslan, N. B., Acar, B., Ince, M., Ceylan, U., & Ozdamar, O. (2021). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Journal of Molecular Structure, 1225, 129107. [Link]

  • Klebe, G. (2006). Conformational Analysis. In Drug Design (pp. 145-167). Springer, Berlin, Heidelberg. [Link]

  • Amaro, R. E., Baron, R., & McCammon, J. A. (2008). Exploiting conformational dynamics in drug discovery: design of C-terminal inhibitors of Hsp90 with improved activities. Journal of the American Chemical Society, 130(23), 7480-7481. [Link]

  • Akay, C., Unver, Y., & Dincer, A. (2020). Survey of conformational isomerism in (E)-2-[(4-bromophenolimino)methyl]-5-(diethylamino)phenol compound from structural and thermochemical points of view. Journal of Molecular Structure, 1202, 127263. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Gopinath, V., Ramachandran, M., Raj, V., Ramalingan, C., & Al-wasel, S. (2024). Synthesis, spectral characterisations, biological evaluation, DFT calculation and molecular docking analysis of 3,5-diethyl-2,6-di(2-bromophenyl)piperidin-4-one picrate with topological indices studies. Molecular Simulation, 50(5), 421-441. [Link]

  • Oladipo, S. D., Oyebamiji, A. K., Semire, B., & Odiaka, T. I. (2025). Structural studies, DFT computational analysis and inhibitory potential of (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine against CDK1 and CDK2. Heliyon, 11(8), e28790. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Molecular Pathology, 53(1), 8-14. [Link]

  • Nishiyama, Y. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • Al-Warhi, T., Al-Thiabat, M., Al-Bogami, A. S., Al-Omair, M. A., & Al-Majid, A. M. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 935. [Link]

  • Custodio, J. M., & Pilli, R. A. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis of Natural Products. Organic Letters, 16(23), 6108-6111. [Link]

  • Carroll, C. L. (2007). Conformational Analysis. San Diego State University. [Link]

  • Tawfeeq, N. A., Kwong, H. C., Tahir, M. I. M., & Ravoof, T. B. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Semantic Scholar. [Link]

  • White, C. J., & Vedejs, E. (2012). Palladium−Peptide Oxidative Addition Complexes for Bioconjugation. Journal of the American Chemical Society, 134(25), 10425-10431. [Link]

  • Ho, P. S. (2007). Directing macromolecular conformation through halogen bonds. Proceedings of the National Academy of Sciences, 104(31), 12620-12625. [Link]

  • Kutateladze, A. G., & Novitskiy, N. S. (2023). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Beilstein Journal of Organic Chemistry, 19, 769-775. [Link]

  • Al-Mokadem, M. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • da Silva, C. H., & da Silva, A. B. (2002). Conformational Analysis: A New Approach by Means of Chemometrics. Journal of Computational Chemistry, 23(2), 222-236. [Link]

  • Waluk, J. (Ed.). (2000). Conformational Analysis of Molecules in Excited States. John Wiley & Sons. [Link]

  • Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

  • Polavarapu, P. L., & Zhao, C. (2001). Conformational Analysis of (S)-(+)-1-Bromo-2-methylbutane and the Influence of Bromine on Conformational Stability. The Journal of Physical Chemistry A, 105(29), 6965-6970. [Link]

  • Greenway, K. T. (2013). Experimental and Theoretical Conformational Analysis: From Atoms to Proteins (M.Sc. Thesis). Simon Fraser University. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Hardegger, L. A., Kuhn, B., & Spinnler, B. (2020). Halogen Bonding: An Introduction. In Halogen-Bonding in Drug Discovery (pp. 1-18). Wiley-VCH. [Link]

  • Khan, M. F., & Khan, M. S. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Drug Discovery Technologies, 18(4), 468-482. [Link]

Sources

Safety & Regulatory Compliance

Safety

(1S)-1-(4-Bromophenyl)-2-methylpropylamine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates like (1S)-1-(4-Bromophenyl)-2-methylpropylamine requires more than just following a generic safety sheet. In drug development...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates like (1S)-1-(4-Bromophenyl)-2-methylpropylamine requires more than just following a generic safety sheet. In drug development and synthetic chemistry, the precise management of halogenated aromatic amines is critical not only for laboratory safety but also for environmental compliance and operational efficiency.

This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of this specific compound, grounded in mechanistic chemistry and regulatory standards.

Chemical Profiling & Mechanistic Hazards

To design an effective disposal strategy, we must first understand the molecular behavior of (1S)-1-(4-Bromophenyl)-2-methylpropylamine. The molecule contains two critical functional groups that dictate its waste profile:

  • The Primary Amine (-NH₂): Confers basicity. If inadvertently mixed with concentrated acidic waste streams, it can trigger a violent, exothermic neutralization reaction.

  • The Aryl Bromide (-Br): Classifies this compound strictly as a Halogenated Organic Waste .

The Causality of Halogenated Segregation: Standard non-halogenated waste incinerators operate at approximately 850°C. If a brominated compound is introduced into this standard stream, incomplete combustion occurs. This leads to the synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), and the release of corrosive hydrobromic acid (HBr) gas [1]. Therefore, this compound must be diverted to specialized high-temperature incinerators (>1200°C) equipped with alkaline exhaust scrubbers.

Operational Safety & Handling Protocols

Before initiating any disposal procedures, establish a self-validating safety perimeter. Every protocol must be verified before proceeding to the next step.

Step-by-Step Pre-Disposal Workflow
  • Engineering Controls Validation: Ensure your chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Do not handle the pure powder or concentrated solutions on an open bench.

  • Targeted PPE Selection:

    • Hand Protection: Double-glove with heavy-duty nitrile (minimum 8 mil thickness). Standard latex offers insufficient permeation resistance to halogenated organics.

    • Eye/Body Protection: Splash-proof chemical goggles and a flame-resistant, knee-length lab coat.

  • Spill Readiness: Pre-deploy a spill kit containing an inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust for halogenated amines.

Step-by-Step Disposal Methodology

The U.S. Environmental Protection Agency (EPA) strictly regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) [2]. While this specific chiral amine is not listed by name (e.g., P-list or U-list), its halogenated nature dictates it must be managed as a characteristic hazardous waste under the "cradle-to-grave" framework [3].

Step 1: Waste Stream Verification

  • Action: Confirm the physical state of the waste (solid powder, aqueous solution, or organic solvent mixture).

  • Validation: Use pH paper to test liquid waste. If the pH is > 9 (due to the amine), ensure the receiving waste carboy does not contain acidic byproducts.

Step 2: Containerization

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or amber glass waste container.

  • Caution: Never use metal containers, as trace moisture can react with halogenated organics over time to form corrosive hydrohalic acids that compromise the container's integrity.

Step 3: Segregation & Labeling

  • Action: Affix a RCRA-compliant hazardous waste tag.

  • Mandatory Text: Explicitly write "Hazardous Waste - Halogenated Organics (Contains Brominated Amine)."

  • Rule: Keep the halogen concentration of the total waste carboy below 5% if possible, as highly concentrated halogenated waste exponentially increases disposal costs.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in a designated SAA.

  • Validation: Ensure the container is sitting inside a secondary containment tray capable of holding 110% of the primary container's volume.

Step 5: Final Destruction

  • Action: Contract a licensed hazardous waste management facility. Ensure their manifest explicitly states the use of High-Temperature Incineration with Alkaline Scrubbing .

Data Presentation & Comparative Analysis

To streamline laboratory logistics, utilize the following reference tables to train personnel on the differences between waste streams and hazard profiles.

Table 1: Chemical Properties & Operational Implications

Chemical CharacteristicHazard ProfileOperational & Disposal Implication
Primary Amine Group Mildly corrosive, basicDo not mix with acidic waste streams (exothermic risk).
Bromophenyl Group Halogenated, environmental toxinMandatory segregation into Halogenated Organic Waste.
Lipophilicity High bioaccumulation potentialRequires strict use of non-permeable nitrile PPE.

Table 2: Halogenated vs. Non-Halogenated Waste Disposal Parameters

Disposal ParameterHalogenated Waste Stream (Requires Bromine Protocol)Standard Non-Halogenated Stream
Incineration Temperature > 1200°C (Thermal destruction of C-Br bonds)~ 850°C
Exhaust Treatment Alkaline scrubbers required (Neutralizes HBr gas)Standard particulate filtration
Regulatory Tracking Strict RCRA "Cradle-to-Grave" ManifestingStandard RCRA Manifesting
Cost Implication High (Due to specialized scrubber maintenance)Baseline

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing (1S)-1-(4-Bromophenyl)-2-methylpropylamine from the point of generation to safe environmental release.

G Start Waste Generation: (1S)-1-(4-Bromophenyl)- 2-methylpropylamine CheckState Determine Physical State & pH Compatibility Start->CheckState Solid Solid/Powder Waste CheckState->Solid Liquid Liquid/Solvent Solution CheckState->Liquid Segregate Segregate strictly as: Halogenated Organic Waste Solid->Segregate Liquid->Segregate Store Satellite Accumulation Area (HDPE / Secondary Containment) Segregate->Store Incinerate High-Temperature Incineration (>1200°C) Store->Incinerate Licensed RCRA Contractor Scrubber Alkaline Scrubber Treatment (HBr Gas Neutralization) Incinerate->Scrubber Exhaust Gas Safe Safe Environmental Release (Zero Dioxin/Furan Emission) Scrubber->Safe

Caption: Operational workflow for the segregation, containment, and thermal destruction of brominated amines.

References

  • Locating and Estimating Air Emissions from sources of dioxins and furans U.S. Environmental Protection Agency (EPA)[Link]

  • Summary of the Resource Conservation and Recovery Act (RCRA) U.S. Environmental Protection Agency (EPA)[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview - Cradle-to-Grave Management U.S. Environmental Protection Agency (EPA)[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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